3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Description
Properties
IUPAC Name |
3-methoxy-2-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h1,4-6,8H,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZRUPFWAKAIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC#C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406392 | |
| Record name | 3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58758-45-5 | |
| Record name | 3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Importance of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
An In-depth Technical Guide to the Synthesis of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
This guide provides a comprehensive overview of the synthesis, mechanism, and application of this compound, a valuable intermediate in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document delves into the causal factors behind experimental choices, ensuring a deep and practical understanding of the synthetic protocol.
This compound is a bespoke chemical scaffold of significant interest in modern organic synthesis. Its value lies in the orthogonal reactivity of its two key functional groups: the aldehyde and the terminal alkyne. The aldehyde serves as a versatile handle for forming imines, and for participating in various condensation and multicomponent reactions, such as the Hantzsch pyridine synthesis.[1] The terminal alkyne is a premier functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient construction of 1,2,3-triazole linkages.[2][3] This dual functionality makes it a powerful building block for generating libraries of complex molecules with potential therapeutic applications, including the development of multitarget-directed ligands for neurodegenerative diseases like Alzheimer's.[1]
The primary and most reliable method for its preparation is the Williamson ether synthesis, a classic yet robust Sₙ2 reaction. This guide will focus on the practical execution and theoretical underpinnings of this specific transformation.
The Williamson Ether Synthesis: Mechanism and Rationale
The synthesis is achieved by reacting 2-hydroxy-3-methoxybenzaldehyde (ortho-vanillin) with propargyl bromide in the presence of a mild base. The reaction proceeds via a classical Sₙ2 mechanism, which can be dissected into two critical steps.
Step 1: Deprotonation to Form a Nucleophile The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde. A base, typically anhydrous potassium carbonate (K₂CO₃), is employed for this purpose. The phenolic proton is sufficiently acidic (pKa ≈ 10) that a strong base like sodium hydride is unnecessary and could induce undesirable side reactions. The carbonate anion is basic enough to abstract the proton, generating a potent phenoxide nucleophile. This step is crucial as it dramatically increases the nucleophilicity of the oxygen atom compared to the neutral hydroxyl group.
Step 2: Sₙ2 Displacement The resulting phenoxide ion attacks the electrophilic methylene carbon of propargyl bromide. Propargyl bromide is an excellent substrate for Sₙ2 reactions because it is a primary halide, which minimizes steric hindrance and virtually eliminates the possibility of a competing E2 elimination reaction.[4][5][6] The nucleophilic attack occurs from the backside of the C-Br bond, leading to an inversion of configuration (though not relevant for this achiral center) and displacement of the bromide ion, a good leaving group. This concerted step forms the desired ether linkage.
Diagram: Reaction Mechanism
Caption: The reaction proceeds via deprotonation followed by Sₙ2 nucleophilic substitution.
Validated Experimental Protocol
This protocol is a synthesized consensus from established literature procedures, ensuring high reproducibility and yield.[1][2]
Reagents and Materials
| Compound | Formula | MW ( g/mol ) | CAS No. | Role |
| 2-Hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 148-53-8 | Starting Material |
| Propargyl Bromide (80% in toluene) | C₃H₃Br | 118.96 | 106-96-7 | Electrophile |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Base |
| Acetone (or DMF) | C₃H₆O | 58.08 | 67-64-1 | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.3-1.5 eq.), and acetone (approx. 15-20 mL per gram of starting aldehyde).
-
Scientist's Note: The use of anhydrous K₂CO₃ is critical; any moisture can quench the phenoxide intermediate. Acetone is a suitable solvent due to its ability to dissolve the reactants and its low boiling point, which simplifies removal during work-up. For less reactive substrates, a more polar aprotic solvent like dimethylformamide (DMF) can accelerate the reaction, although its high boiling point makes it more difficult to remove.[2][7]
-
-
Addition of Electrophile: To the stirring suspension, add propargyl bromide (1.1-1.6 eq.) dropwise at room temperature.
-
Scientist's Note: A slight excess of the alkylating agent ensures the complete consumption of the more valuable starting aldehyde. The reaction is typically exothermic and should be monitored.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up:
-
Filter the reaction mixture to remove the solid potassium carbonate and potassium bromide byproduct.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Pour the resulting residue into 100 mL of cold water and extract the aqueous mixture with ethyl acetate or chloroform (3 x 50 mL).[2]
-
Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). This removes any remaining inorganic salts and DMF if it was used as the solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and moving to 4:1 v/v) to isolate the pure this compound.[2] The product is typically obtained as a yellow or off-white solid.
Diagram: Experimental Workflow
Caption: A standard workflow for the synthesis and purification of the target compound.
Product Characterization and Data
The identity and purity of the final compound are confirmed through standard analytical techniques.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [8] |
| Molecular Weight | 190.19 g/mol | [8] |
| Appearance | Yellow / Off-white solid | [2][9] |
| Melting Point | ~95 °C (Varies with purity) | [9] |
| Boiling Point | 325.2±32.0 °C (Predicted) | [9] |
| IUPAC Name | This compound | [8] |
Spectroscopic Data
-
¹H-NMR (CDCl₃, 300 MHz) δ (ppm): 9.87 (s, 1H, -CHO), 7.52–7.39 (m, 2H, Ar-H), 7.14 (d, J = 8.1 Hz, 1H, Ar-H), 4.86 (d, J = 2.3 Hz, 2H, -OCH₂-), 3.94 (s, 3H, -OCH₃), 2.56 (t, J = 2.4 Hz, 1H, -C≡CH).[1]
-
Expert Analysis: The key signals confirming the structure are the aldehyde proton singlet around 9.87 ppm, the alkyne proton triplet at 2.56 ppm, and the doublet for the methylene protons adjacent to the ether oxygen at 4.86 ppm.
-
Expected Yield
-
Yield: 75-95%.[1][2] The yield is highly dependent on the purity of the starting materials and the efficiency of the purification process.
Conclusion
The Williamson ether synthesis provides an efficient and reliable route to this compound. By understanding the underlying Sₙ2 mechanism and the rationale for the choice of reagents and conditions, researchers can confidently execute this protocol. The resulting compound is a highly valuable and versatile intermediate, poised for use in the construction of novel molecular architectures for drug discovery and advanced materials development.
References
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Ezhilarasu, T., & Balasubramanian, S. (2016). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. IUCrData, 1(12), x161919. [Link]
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Pisani, L., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. PubMed Central. [Link]
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ResearchGate. 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. [Link]
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PubChem. 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. National Center for Biotechnology Information. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]
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A Comprehensive Technical Guide to the Chemical Properties and Applications of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
Abstract
This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. This document details its synthesis from readily available precursors, analyzes its key reactive centers—the aldehyde and the terminal alkyne—and discusses its utility as a synthetic building block. Particular emphasis is placed on its role in click chemistry and as a precursor to complex heterocyclic systems. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Nomenclature
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, a derivative of vanillin, is a key intermediate in organic synthesis.[1][2] It is important to clarify a potential point of confusion in its nomenclature. While the topic specifies "3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde," the overwhelmingly documented compound in scientific literature is the constitutional isomer, 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS No. 5651-83-2).[3][4][5] This guide will focus on the latter, more scientifically established compound, assuming it to be the molecule of interest.
This compound incorporates two highly valuable functional groups: a benzaldehyde moiety and a terminal alkyne (propargyl group).[6] The aldehyde is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like condensation, reductive amination, and additions. The propargyl group, with its terminal alkyne, is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient construction of 1,2,3-triazole rings.[1][2] This dual functionality makes it a powerful building block for creating complex molecular architectures.[6][7]
Physicochemical and Crystallographic Properties
The fundamental properties of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde are summarized in the table below. These properties are essential for its handling, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [3][4][5] |
| Molecular Weight | 190.19 g/mol | [3][8] |
| CAS Number | 5651-83-2 | [3][4][5] |
| Appearance | White to off-white/yellow solid | [1][5] |
| Melting Point | 95 °C (458 K) | [2][4] |
| Boiling Point | 325.2±32.0 °C (Predicted) | [4] |
| Density | 1.146±0.06 g/cm³ (Predicted) | [4] |
| Topological Polar Surface Area | 35.5 Ų | [3][8] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 4 | [3] |
Crystal Structure Insights
X-ray crystallographic studies have revealed that in the solid state, molecules of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde are linked by C—H⋯O hydrogen bonds, forming inversion dimers.[1][2] These dimers further assemble into sheets.[1][2] The prop-2-yn-1-yl group is significantly inclined relative to the benzene ring, with a reported dihedral angle of 69.7°.[1][2] This structural information is critical for understanding its solid-state packing and potential polymorphic behavior.
Synthesis and Purification
The synthesis of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is a straightforward and high-yielding procedure, typically achieved through the Williamson ether synthesis. The causality behind this choice is the high acidity of the phenolic proton of vanillin and the excellent reactivity of propargyl bromide as an electrophile.
Standard Laboratory Protocol
This protocol is based on established literature procedures.[1][2]
Reactants:
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
Propargyl bromide (80 wt. % in toluene is commonly used)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 eq.) in dry DMF, add anhydrous potassium carbonate (1.2-1.5 eq.). The carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. DMF is chosen as the solvent due to its high polarity, which aids in dissolving the reactants and the intermediate phenoxide salt, and its aprotic nature, which prevents side reactions.
-
Alkylation: To the stirred suspension, add propargyl bromide (1.0-1.2 eq.) dropwise at room temperature. The reaction is typically stirred at room temperature for 24 hours.[1] The nucleophilic phenoxide attacks the electrophilic methylene carbon of propargyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired ether linkage.
-
Work-up: Upon completion (monitored by TLC), the reaction mixture is poured into a large volume of water. This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts (K₂CO₃, KBr).
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as chloroform (CHCl₃) or ethyl acetate.[1] The combined organic layers are then washed with water and brine to remove any remaining DMF and inorganic impurities.
-
Drying and Concentration: The organic phase is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v), to afford the pure product as a yellow solid.[1] A yield of approximately 78% can be expected.[1][2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this molecule stems from the orthogonal reactivity of its aldehyde and alkyne functionalities.
Reactions at the Alkyne Terminus: Click Chemistry
The terminal propargyl group is an ideal substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful click reaction used to form 1,4-disubstituted 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a cornerstone of drug discovery and bioconjugation. The aldehyde group typically remains unaffected under standard CuAAC conditions. This allows for the introduction of a triazole-linked substituent, followed by further modification of the aldehyde. This strategy has been used to synthesize 1,2,3-triazole molecules that can act as chemotherapeutic agents.[1][2]
Caption: General scheme for the CuAAC click reaction.
Reactions at the Aldehyde Group
The benzaldehyde functionality is a gateway to a vast array of chemical transformations.
-
Condensation Reactions: It readily undergoes condensation with hydrazines to form hydrazones. For instance, reaction with 2-hydrazinopyridine yields the corresponding Schiff base, a ligand used in the synthesis of metal complexes.[9] These reactions are fundamental in creating C=N bonds.
-
Propargylation: The aldehyde can be attacked by nucleophilic propargylating agents, such as allenylzinc reagents, to form homopropargyl alcohols.[10] This reaction creates a new stereocenter and adds another alkyne functionality to the molecule, opening avenues for further complex syntheses.[11][12]
-
Reductive Amination: The aldehyde can be converted to an amine via reductive amination, providing a route to attach this molecular scaffold to other molecules via an amine linkage.
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol, providing access to different functional group manifolds.
Spectroscopic Characterization
While full spectra require experimental acquisition, the key identifying signals in various spectroscopic techniques can be predicted based on the molecule's structure.
-
¹H NMR: Expected signals include a singlet for the methoxy protons (~3.9 ppm), a singlet for the acetylenic proton (~2.5 ppm), a doublet for the propargylic methylene protons (~4.8 ppm), aromatic protons in the 6.9-7.5 ppm region, and a singlet for the aldehyde proton (~9.8 ppm).
-
¹³C NMR: Key signals would be the aldehyde carbonyl carbon (~190 ppm), carbons of the aromatic ring (110-155 ppm), the acetylenic carbons (~75 and ~78 ppm), the propargylic methylene carbon (~56 ppm), and the methoxy carbon (~56 ppm).[9][13]
-
FTIR: Characteristic vibrational bands would include a strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹), a sharp ≡C-H stretch for the terminal alkyne (~3300 cm⁻¹), a C≡C stretch (~2100-2200 cm⁻¹), and C-O ether stretches (~1000-1300 cm⁻¹).
Safety and Handling
Based on data for similar compounds, 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde should be handled with care in a well-ventilated fume hood.[8] It may cause skin and serious eye irritation.[5][8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place, preferably under an inert atmosphere like nitrogen.[5]
Conclusion
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis from inexpensive starting materials and the presence of two distinct and highly reactive functional groups make it an attractive building block for a wide range of applications. Its utility in click chemistry for the construction of triazole-containing compounds is particularly notable, providing a reliable route to novel molecular entities with potential applications in pharmaceutical and materials science research.[6][7] This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.
References
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PubChem. (n.d.). 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Ezhilarasu, T., & Balasubramanian, S. (2016). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. IUCrData, 1(12), x161919. Retrieved from [Link]
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J&K Scientific. (n.d.). 3-(Prop-2-yn-1-yloxy)benzaldehyde. Retrieved from [Link]
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Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
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Ezhilarasu, T., & Balasubramanian, S. (2016). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. ResearchGate. Retrieved from [Link]
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Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
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National Institutes of Health. (n.d.). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
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Organic Letters. (2022). Ligand-accelerated Enantioselective Propargylation of Aldehydes via Allenylzinc Reagents. ACS Publications. Retrieved from [Link]
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National Institutes of Health. (2021). Photoredox Propargylation of Aldehydes Catalytic in Titanium. PMC. Retrieved from [Link]
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ResearchGate. (2021). Photoredox cobalt-catalyzed regio-, diastereo- and enantioselective propargylation of aldehydes via propargyl radicals. Retrieved from [Link]
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The Strategic Utility of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde: A Bifunctional Building Block for Advanced Organic Synthesis
Abstract
In the landscape of modern organic synthesis, the demand for versatile and highly functionalized building blocks is perpetual. 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde, the propargyl ether of o-vanillin, emerges as a preeminent example of such a scaffold. Possessing two chemically distinct and strategically positioned reactive centers—an aldehyde and a terminal alkyne—this molecule transcends its role as a simple precursor. The ortho orientation of these functional groups enables a rich and diverse reaction portfolio, ranging from independent, chemoselective transformations to powerful intramolecular cyclizations for the rapid construction of complex heterocyclic frameworks. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights and detailed protocols for researchers in synthetic chemistry and drug development.
Core Attributes: Synthesis and Physicochemical Profile
The synthetic utility of any building block begins with its accessibility and well-defined physical characteristics. This compound is readily prepared from the commercially available and bio-sourced platform chemical, o-vanillin (2-hydroxy-3-methoxybenzaldehyde).
Synthesis via Williamson Etherification
The most direct and efficient route to the title compound is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of o-vanillin to form a nucleophilic phenoxide, which subsequently displaces a halide from propargyl bromide. The causality behind this choice is clear: the reaction is robust, high-yielding, and utilizes readily available starting materials.
The choice of a moderately weak base like potassium carbonate (K₂CO₃) is critical; it is sufficiently basic to deprotonate the phenol (pKa ≈ 10) but not the terminal alkyne (pKa ≈ 25), ensuring the chemoselective formation of the ether without side reactions.[1][2] A polar aprotic solvent such as dimethylformamide (DMF) or acetone is employed to solubilize the phenoxide salt and facilitate the Sₙ2 displacement.[1][3]
Caption: Synthesis of the title compound via Williamson ether synthesis.
Detailed Synthetic Protocol
-
To a solution of o-vanillin (1.0 eq) in anhydrous acetone (approx. 0.1 M), add anhydrous potassium carbonate (1.3 eq).[3]
-
Stir the resulting suspension vigorously at room temperature for 15-20 minutes.
-
Add propargyl bromide (1.2-1.6 eq, typically as an 80% solution in toluene) dropwise to the mixture.[3]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Physicochemical Properties
A thorough understanding of the compound's physical properties is essential for its handling, storage, and use in subsequent reactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | - |
| Molecular Weight | 190.19 g/mol | - |
| Appearance | Pale yellow to brown solid | [4] |
| Melting Point | 40-42 °C (for parent o-vanillin) | |
| Boiling Point | 265-266 °C (for parent o-vanillin) | |
| Solubility | Soluble in chloroform, methanol, ethyl acetate, acetone | [4] |
| CAS Number (Parent) | 148-53-8 (o-vanillin) | [5] |
Note: Specific data for the title compound is not widely published; properties of the well-characterized starting material, o-vanillin, are provided for reference.
A Duality of Function: The Reaction Chemistry
The synthetic power of this compound lies in the ability to selectively address its two functional groups or to engage them in concert for powerful intramolecular transformations.
Independent Reactivity: The Alkyne Moiety
The terminal alkyne is a gateway to a vast array of transformations, most notably metal-catalyzed cross-coupling and cycloaddition reactions.
The CuAAC reaction, the cornerstone of "click chemistry," provides an exceptionally efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[6][7] This transformation is invaluable for linking the benzaldehyde core to other molecular fragments in drug discovery, materials science, and bioconjugation.[8] The mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with an organic azide.[9]
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Independent Reactivity: The Aldehyde Moiety
The aromatic aldehyde group offers a complementary set of reactions, primarily involving nucleophilic addition and condensation.
-
Condensation Reactions: It readily undergoes Knoevenagel or Claisen-Schmidt condensations with active methylene compounds or ketones to form α,β-unsaturated systems.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) provides a direct route to substituted benzylamines.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (e.g., using Pinnick oxidation) or reduced to a benzyl alcohol (e.g., using NaBH₄). [10]* Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a powerful method for C=C bond formation.
Synergistic Reactivity: Intramolecular Cyclizations
The true elegance of this compound is revealed when the two functional groups react in concert. Their ortho positioning is ideal for intramolecular cyclization reactions, providing rapid access to valuable oxygen-containing heterocyclic scaffolds like chromenes. [11][12]These structures are privileged motifs in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. [13][14] A common and powerful transformation is the acid- or metal-catalyzed intramolecular hydroalkoxylation/cyclization. In this process, the aldehyde is first converted into a reactive intermediate (e.g., an acetal or an enol ether), which then undergoes nucleophilic attack by the alkyne, followed by cyclization to form the chromene ring system.
Applications in Target-Oriented Synthesis
The diverse reactivity profile of this building block makes it a valuable precursor in several key areas of chemical science.
-
Medicinal Chemistry: It serves as a key intermediate for the synthesis of novel 1,2,3-triazole-linked hybrids and chromene derivatives, which are actively investigated as potential anticancer, anti-inflammatory, and neuroprotective agents. [3][14]The ability to rapidly generate libraries of compounds via CuAAC or multi-component reactions involving the aldehyde makes it ideal for structure-activity relationship (SAR) studies.
-
Heterocyclic Chemistry: It is a premier starting material for the synthesis of fused benzopyran systems. The intramolecular cyclization pathways offer a streamlined approach to complex molecular architectures that would otherwise require lengthy, multi-step sequences. [11][15]* Materials Science: The terminal alkyne allows for the incorporation of this aromatic unit into polymers and other materials via polymerization or post-functionalization using click chemistry, imparting specific photophysical or material properties.
Authoritative Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible and well-described procedures. The following protocols are representative of the key transformations discussed.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol adaptable for the title compound.
-
In a reaction vial, dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water. [16]2. To this solution, add sodium ascorbate (0.1-0.2 eq) from a freshly prepared aqueous stock solution.
-
Finally, add copper(II) sulfate pentahydrate (0.01-0.05 eq). [7]4. Seal the vial and stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography or recrystallization.
Protocol 2: Sonogashira Cross-Coupling
This is a general protocol adaptable for the title compound.
-
To a degassed solution of an aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq) in a suitable solvent (e.g., THF/triethylamine, 2:1), add this compound (1.2 eq). [17]2. Purge the reaction vessel with an inert gas (Argon or Nitrogen) and stir at room temperature or with gentle heating (40-60 °C) until the starting halide is consumed (monitor by TLC/GC-MS).
-
Upon completion, cool the reaction, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled product.
Conclusion
This compound is far more than a simple aromatic aldehyde. Its bifunctional nature, combined with the strategic ortho placement of its reactive groups, provides a powerful platform for both divergent and convergent synthetic strategies. From the reliable and chemoselective reactions of its individual functional groups to the elegant intramolecular cascades that rapidly build molecular complexity, this building block offers a compelling blend of versatility, efficiency, and strategic value. For researchers and scientists aiming to construct novel heterocyclic systems for applications in medicine and materials, a thorough understanding of this compound's potential is a significant asset.
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Di Nicola, C., et al. (2018). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Molecules, 23(11), 2893. Available at: [Link]
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Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
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Kotha, S., & Rashid, M. (2024). Synthesis of 2H-Chromenes, and chromenes fused hetrocyclic compounds using O-propargylated benzaldehydes. ResearchGate. Available at: [Link]
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Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. Available at: [Link]
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Wikipedia contributors. (2024). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
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Li, P., et al. (2011). Copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in liquid ammonia. Organic & Biomolecular Chemistry, 9(22), 7964-7968. Available at: [Link]
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Singh, S., et al. (2023). Synthesis of chromene and its derivatives. ResearchGate. Available at: [Link]
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Kishimoto, N., & Hosoya, T. (2016). Elimination mechanism of vanillin from non-phenolic β-O-4-type terminals formed in guaiacyl lignin: a combined kinetic and theoretical study. Holzforschung, 70(10), 921-930. Available at: [Link]
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Ali, T. S., et al. (2023). Synthesis of benzimidazole substituted 4H-chromenes. ResearchGate. Available at: [Link]
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Buckley, B. R., et al. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 80(3). Available at: [Link]
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Pearl, I. A. (1946). The Cannizzaro reaction of Vanillin. Journal of the American Chemical Society, 68(10), 2180-2182. Available at: [Link]
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Pérez-Areales, F. J., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Molecules, 25(6), 1335. Available at: [Link]
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Kumar, D., & Kumar, N. (2023). Synthesis of Chromene Derivatives from α,β-Unsaturated Aldehydes: A Review. ChemistrySelect, 8(23), e202300977. Available at: [Link]
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Li, G., et al. (2018). Gold(i) catalyzed tandem cyclization of propargylic esters to 4-acyloxy-1,2-dihydroquinolines. Chemical Communications, 54(78), 11019-11022. Available at: [Link]
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Glotz, G., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(11), 1381. Available at: [Link]
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Olivi, N., et al. (2007). Tandem Amine Propargylation-Sonogashira Reactions: New Three-Component Coupling Leading to Functionalized Substituted Propargylic Amines. Synlett, 2007(10), 1555-1558. Available at: [Link]
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Ghorab, M. M., et al. (2016). Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions. Molecules, 21(11), 1463. Available at: [Link]
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Ciriminna, R., & Pagliaro, M. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 933333. Available at: [Link]
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Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279. Available at: [Link]
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Zhang, S., et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances, 12(10), 5773-5777. Available at: [Link]
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Yamazaki, S., et al. (2018). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 16(11), 1864-1874. Available at: [Link]
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Kita, Y., et al. (2007). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications, (47), 5001-5003. Available at: [Link]
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Topic: o-Propargyloxy-benzaldehyde Derivatives for Click Chemistry: A Heterobifunctional Tool for Advanced Bioconjugation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth exploration of o-propargyloxy-benzaldehyde, a versatile heterobifunctional linker. We will delve into its synthesis, characterization, and pivotal role in click chemistry, offering both foundational knowledge and field-proven insights for its practical application in drug discovery and bioconjugation.
Introduction: The Strategic Advantage of Heterobifunctional Linkers in Click Chemistry
The advent of click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the way scientists approach molecular assembly.[1][2][3] Its high efficiency, specificity, and biocompatibility have made it an indispensable tool for creating complex molecular architectures, from novel drug candidates to advanced biomaterials.[4][5]
At the heart of many of these applications lies the need for heterobifunctional linkers—molecules that possess two distinct reactive groups. o-Propargyloxy-benzaldehyde is an exemplary member of this class, featuring:
-
An alkyne group (propargyl ether): The workhorse of CuAAC, ready to "click" with an azide-functionalized molecule.
-
An aldehyde group : A versatile chemical handle for conjugation to various biomolecules, particularly through reactions with amines or hydrazides.[6][7][8]
This dual functionality allows for a sequential and controlled approach to bioconjugation. For instance, a biomolecule can first be tagged with the aldehyde, followed by the attachment of a second molecule via the alkyne, opening up a vast landscape of possibilities in drug delivery, diagnostics, and proteomics.[2]
Synthesis and Characterization of o-Propargyloxy-benzaldehyde
The synthesis of o-propargyloxy-benzaldehyde is typically achieved through a straightforward and robust Williamson ether synthesis. This reaction is a cornerstone of organic chemistry, valued for its reliability and high yields.
Causality Behind the Synthetic Protocol
The chosen protocol involves the reaction of 2-hydroxybenzaldehyde (salicylaldehyde) with propargyl bromide.
-
Base (K₂CO₃): A moderately strong base like potassium carbonate is crucial for deprotonating the phenolic hydroxyl group of 2-hydroxybenzaldehyde. This creates a nucleophilic phenoxide ion, which is essential for attacking the electrophilic carbon of propargyl bromide.
-
Solvent (Acetone): Acetone is an ideal polar aprotic solvent for this reaction. It effectively dissolves the reactants while not participating in the reaction itself. Its boiling point allows for refluxing to increase the reaction rate without requiring excessively high temperatures that could lead to side reactions.
-
Propargyl Bromide: This reagent provides the essential alkyne functionality. The bromine atom is a good leaving group, facilitating the nucleophilic substitution reaction.
Detailed Experimental Protocol: Synthesis of o-Propargyloxy-benzaldehyde
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (10 mmol, 1.22 g), potassium carbonate (K₂CO₃, 20 mmol, 2.76 g), and acetone (30 mL).[9]
-
Addition of Reagent: While stirring, add propargyl bromide (80% solution in toluene, ~12 mmol, 1.4 ml) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate by rotary evaporation. The crude product can be purified by column chromatography on silica gel (eluent: petroleum ether: ethyl acetate = 5:1) to yield o-propargyloxy-benzaldehyde as a pure compound.[9]
Characterization
The successful synthesis of o-propargyloxy-benzaldehyde should be confirmed through standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₂ | [10] |
| Molecular Weight | 160.17 g/mol | [10] |
| Appearance | White to light yellow powder/crystal | [11] |
| CAS Number | 29978-83-4 | [10] |
Spectroscopic analysis is essential for structural confirmation:
-
¹H NMR: Expect characteristic peaks for the aldehyde proton (~10.5 ppm), aromatic protons (6.9-7.9 ppm), the methylene protons of the propargyl group (~4.8 ppm), and the acetylenic proton (~2.5 ppm).
-
¹³C NMR: Look for signals corresponding to the carbonyl carbon (~190 ppm), aromatic carbons, and the carbons of the propargyl group (alkyne carbons ~75-80 ppm, methylene carbon ~56 ppm).
-
FT-IR: Key vibrational bands include the C=O stretch of the aldehyde (~1690 cm⁻¹), the C≡C stretch of the alkyne (~2120 cm⁻¹), and the ≡C-H stretch (~3290 cm⁻¹).
Applications in Click Chemistry: The CuAAC Reaction
The true utility of o-propargyloxy-benzaldehyde is realized in its application as a building block in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole ring, covalently linking the benzaldehyde derivative to an azide-containing molecule.[1][12][]
The Mechanism and Rationale of CuAAC
The CuAAC reaction is not a simple cycloaddition; it is a multi-step process catalyzed by a copper(I) species.[1]
-
Catalyst: Copper(I) is the active catalyst. It is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[14] This is a critical consideration for biocompatibility, as the in situ generation minimizes the concentration of potentially cytotoxic free copper ions.
-
Ligands: In bioconjugation, ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used. These ligands stabilize the Cu(I) oxidation state, prevent copper-mediated damage to biomolecules, and accelerate the reaction rate.[14]
-
Solvent: The reaction is remarkably versatile and can be performed in a variety of solvents, including water, which is a significant advantage for biological applications.[12]
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Experimental Protocol: CuAAC Bioconjugation
This protocol provides a general framework for conjugating an azide-containing molecule (e.g., an azide-modified peptide) to an o-propargyloxy-benzaldehyde derivative.
-
Preparation of Reagents:
-
Dissolve the o-propargyloxy-benzaldehyde derivative in a suitable solvent (e.g., DMSO or DMF).
-
Dissolve the azide-containing biomolecule in an aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), a ligand like THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).[14]
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the o-propargyloxy-benzaldehyde derivative (1.2-2 equivalents) and the azide-containing biomolecule (1 equivalent).
-
Add the CuSO₄ and ligand solution. A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules.[14]
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 0.1-1 mM.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer periods if the biomolecule is sensitive.
-
Purification: The resulting triazole conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.
Leveraging the Aldehyde: The Second Conjugation Step
Once the triazole linkage is formed, the aldehyde group of the o-propargyloxy-benzaldehyde moiety becomes the reactive site for further functionalization. This is particularly useful for attaching the construct to proteins or other amine-containing molecules.
Hydrazone and Oxime Ligation
The aldehyde group can react with hydrazides or aminooxy compounds to form stable hydrazone or oxime linkages, respectively.[2][6] These reactions are highly specific and can be performed under mild, biocompatible conditions.
Caption: Sequential bioconjugation workflow using o-propargyloxy-benzaldehyde.
Application in Fluorescent Labeling
A common application is the fluorescent labeling of proteins.[15] An azide-functionalized fluorophore can be "clicked" to o-propargyloxy-benzaldehyde. The resulting aldehyde-bearing fluorescent probe can then be used to label a protein that has been functionalized with a hydrazide or aminooxy group. This strategy provides a high degree of control over the labeling process.[16][17]
Conclusion: A Versatile Tool for the Modern Chemist
o-Propargyloxy-benzaldehyde and its derivatives are powerful tools in the field of chemical biology and drug discovery. Their heterobifunctional nature allows for a modular and sequential approach to constructing complex bioconjugates. By understanding the principles behind their synthesis and reactivity, researchers can leverage these molecules to advance their work in areas ranging from targeted drug delivery to high-resolution cellular imaging. The robustness of the Williamson ether synthesis for their preparation and the unparalleled efficiency of the CuAAC reaction for their application make them a valuable addition to any modern chemical toolkit.
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"synthesis of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde from vanillin"
An In-depth Technical Guide for the Synthesis of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde from Vanillin
Abstract
This technical guide provides a comprehensive scientific walkthrough for the synthesis of this compound, a valuable chemical intermediate, starting from the renewable feedstock vanillin. The synthetic pathway involves a critical isomerization to produce the key intermediate, ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde), followed by a highly efficient O-propargylation via the Williamson ether synthesis. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also in-depth explanations of the underlying reaction mechanisms and the strategic rationale behind experimental choices. The guide emphasizes safety, efficiency, and validation, providing a robust framework for the successful laboratory-scale production of this versatile propargylated benzaldehyde derivative, a key building block for applications in medicinal chemistry, particularly in "click" chemistry for synthesizing 1,2,3-triazole derivatives.[1][2][3]
Introduction
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is one of the most significant flavor compounds in the chemical industry and is readily available from both natural sources and industrial synthesis, often from lignin, a byproduct of the paper industry.[4][5][6] Its structure, featuring three reactive functional groups—aldehyde, hydroxyl, and ether—makes it an exceptionally versatile and economically attractive building block for the synthesis of more complex molecules.[1][5]
This guide focuses on the transformation of vanillin into a less common but highly valuable isomer, this compound. This target molecule is distinguished by two key features: the hydroxyl group is positioned ortho to the aldehyde, and it is functionalized with a terminal alkyne (propargyl group). This terminal alkyne is a powerful functional handle for modern synthetic transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[2] The resulting 1,2,3-triazole-linked molecules have demonstrated significant potential as chemotherapeutic agents.[3]
The synthetic challenge lies in the fact that a direct O-propargylation of vanillin would occur at the 4-hydroxyl position.[7] Therefore, a multi-step approach is necessary, beginning with the synthesis of the key intermediate, ortho-vanillin.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. The first stage addresses the constitutional isomerization required to move the reactive hydroxyl group from the para-position (C4) in vanillin to the ortho-position (C2) to form ortho-vanillin. The second stage involves the etherification of this ortho-hydroxyl group with a propargyl moiety.
Caption: High-level overview of the two-stage synthetic pathway.
Part 1: Synthesis of the Key Intermediate: ortho-Vanillin
The synthesis of ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) is the critical first phase. While vanillin itself is not directly converted to its ortho-isomer, ortho-vanillin is readily synthesized from guaiacol, the same petrochemical precursor used for the industrial production of vanillin.[4][8] Several methods exist for the ortho-formylation of phenols, including the Duff reaction and the Reimer-Tiemann reaction.[9][10]
The Reimer-Tiemann reaction is selected for this guide due to its well-established mechanism for introducing a formyl (-CHO) group preferentially at the ortho position of a phenol.[11][12] The reaction utilizes chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂), a highly reactive electrophile, in situ.[10][13]
Mechanism Insight: The Reimer-Tiemann Reaction
The reaction proceeds via electrophilic aromatic substitution, where the electron-rich phenoxide ring attacks the electrophilic dichlorocarbene. The ortho-selectivity is favored due to the interaction between the phenoxide oxygen and the incoming carbene.
Caption: Mechanism of the Reimer-Tiemann ortho-formylation reaction.
Experimental Protocol: Synthesis of ortho-Vanillin
This protocol is adapted from established procedures for the Reimer-Tiemann reaction.[12]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |
| Guaiacol | 124.14 | 100 | 12.41 g |
| Sodium Hydroxide | 40.00 | 800 | 32.0 g |
| Chloroform (CHCl₃) | 119.38 | 200 | 16.1 mL |
| Ethanol | - | - | 200 mL |
| Water | - | - | 100 mL |
| Hydrochloric Acid | - | - | As needed |
| Ethyl Acetate | - | - | For extraction |
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide (32.0 g) in a mixture of ethanol (200 mL) and water (100 mL).
-
Addition of Phenol: Add guaiacol (12.41 g) to the basic solution and heat the mixture to 70°C with vigorous stirring.
-
Addition of Chloroform: Once the temperature is stable, add chloroform (16.1 mL) dropwise from the dropping funnel over a period of 1 hour. Maintain the temperature at 70°C.
-
Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the excessive formation of undesired byproducts.
-
-
Reaction: After the addition is complete, continue stirring the resulting mixture for an additional 3 hours at 70°C.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Acidify the remaining aqueous solution to pH 4-5 with concentrated hydrochloric acid. This should be done carefully in a fume hood. d. Extract the acidified solution with ethyl acetate (3 x 100 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield ortho-vanillin as a yellow, fibrous solid.[14]
Part 2: O-Propargylation of ortho-Vanillin
The second stage of the synthesis is the attachment of the propargyl group to the phenolic hydroxyl of ortho-vanillin. The Williamson ether synthesis is the classic and most effective method for this transformation.[15] It is an SN2 reaction between a deprotonated alcohol (an alkoxide) and an organohalide.[15][16]
For this synthesis, the ortho-vanillin is deprotonated with a mild base (potassium carbonate) to form the phenoxide, which then acts as a nucleophile, attacking the primary alkyl halide, propargyl bromide.[7][17] A polar aprotic solvent like DMF is used to facilitate the SN2 reaction.[17][18]
Mechanism Insight: Williamson Ether Synthesis
The reaction is a straightforward bimolecular nucleophilic substitution (SN2). The phenoxide ion performs a backside attack on the carbon atom bearing the bromine, displacing the bromide ion and forming the new carbon-oxygen bond in a single, concerted step.[15]
Caption: Mechanism of the Williamson ether synthesis for O-propargylation.
Experimental Protocol: Synthesis of this compound
This protocol is based directly on a reported synthesis for a closely related vanillin derivative.[3][7]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |
| ortho-Vanillin | 152.15 | 10.0 | 1.52 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 12.0 | 1.66 g |
| Propargyl Bromide (80% in toluene) | 118.96 | 10.0 | 1.05 mL |
| Dimethylformamide (DMF) | - | - | 60 mL |
| Chloroform (CHCl₃) | - | - | For extraction |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add ortho-vanillin (1.52 g) and anhydrous potassium carbonate (1.66 g).
-
Solvent Addition: Add 60 mL of dry dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: Add propargyl bromide (1.05 mL of 80% solution in toluene) to the reaction mixture.
-
Safety Note: Propargyl bromide is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.
-
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Pour the reaction mixture into 400 mL of cold water. b. Extract the aqueous solution with chloroform (3 x 100 mL). c. Combine the organic phases and wash sequentially with water and then a brine solution. d. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and evaporate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v), to yield the final product as a solid.[7]
Characterization and Data
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
Expected Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [19] |
| Molecular Weight | 190.19 g/mol | [19] |
| Appearance | White to off-white solid | [20] |
| Melting Point | 95 °C | [20] |
Spectroscopic Data:
-
¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), aromatic protons, methoxy group protons (~3.9 ppm), methylene protons of the propargyl group (~4.7 ppm), and the acetylenic proton (~2.5 ppm).[21]
-
¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons, methoxy carbon (~56 ppm), and the two acetylenic carbons (~75-80 ppm).[21]
-
IR Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the aldehyde, the C≡C stretch of the alkyne, and the C-H stretch of the terminal alkyne.
Conclusion
This guide outlines a reliable and well-documented two-stage synthetic route to this compound from vanillin-related precursors. By first employing the Reimer-Tiemann reaction to synthesize the crucial ortho-vanillin intermediate, followed by a robust Williamson ether synthesis for O-propargylation, the target molecule can be obtained in good yield. The final product is a highly valuable building block, poised for use in advanced synthetic applications such as drug discovery and materials science, leveraging the power and versatility of its terminal alkyne functionality.
References
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BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
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RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
-
YouTube. (2023, December 13). Mechanism of Reimer Tiemann Reaction #Formylation of Phenol #Salicylaldehyde #BSc #NEET2024 #JEE2024. Retrieved from [Link]
-
Khan Academy. (n.d.). Reimer Tiemann Reaction (video) | Week 2. Retrieved from [Link]
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Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]
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GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
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YouTube. (2024, February 21). Duff Reaction Mechanism | Organic Chemistry. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). New Opportunities with the Duff Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reversible protection of the aldehyde group of the vanillin molecule by.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
- Google Patents. (n.d.). CN102644091A - Method for preparing o-vanillin.
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JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
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National Institutes of Health (NIH). (2020, December 15). Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. Retrieved from [Link]
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Reddit. (2023, April 8). Deprotection of acetal - Stupidly easy ? or complicated story ?. Retrieved from [Link]
-
View of Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023, July 15). Retrieved from [Link]
-
International Union of Crystallography (IUCr). (n.d.). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. Retrieved from [Link]
-
Frontiers. (2022, July 6). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]
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Supplementary Information File. (n.d.). Retrieved from [Link]
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YouTube. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. Retrieved from [Link]
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A Review on the Vanillin derivatives showing various Biological activities. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). ortho-Vanillin. Retrieved from [Link]
-
YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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National Institutes of Health (NIH). (2024, January 16). From Waste to Value: Recent Insights into Producing Vanillin from Lignin. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. Retrieved from [Link]
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chemeurope.com. (n.d.). Vanillin. Retrieved from [Link]
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Frontiers. (2022, July 7). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]
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Vanillin (C8H8O3) properties. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4151207A - Process for preparation of 3-methoxy-4-hydroxybenzaldehyde.
-
Wikipedia. (n.d.). Vanillin. Retrieved from [Link]
- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
-
National Institutes of Health (NIH). (n.d.). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Retrieved from [Link]
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Technical Guide: Spectroscopic Characterization of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
A Senior Application Scientist's Perspective on Synthesis, Data Acquisition, and Spectral Interpretation
Introduction and Rationale
3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is a derivative of ortho-vanillin, a widely utilized intermediate in the chemical and pharmaceutical industries[1]. The introduction of a propargyl group provides a terminal alkyne moiety, a versatile functional handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the title compound a valuable building block for synthesizing complex molecular architectures, including novel pharmaceutical agents and functional materials.
Accurate and unambiguous characterization of this molecule is paramount for its use in any synthetic application. This guide provides a comprehensive overview of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will first outline its logical synthesis, which provides the necessary context for understanding the predicted data.
Synthesis Pathway: Williamson Ether Synthesis
The most direct and reliable method for preparing the title compound is the Williamson ether synthesis, starting from the commercially available 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with propargyl bromide.
Experimental Protocol: Synthesis
-
Reagent Preparation: To a solution of o-vanillin (1.0 eq) in anhydrous acetone or dimethylformamide (DMF) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq)[2][3]. The use of a fine powder of K₂CO₃ maximizes the reaction surface area.
-
Reaction Initiation: Add propargyl bromide (1.1 eq, typically as an 80% solution in toluene) dropwise to the stirred suspension at room temperature[3].
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the o-vanillin spot and the appearance of a new, less polar product spot. The reaction is typically complete within 24 hours[2].
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate or dichloromethane, and wash successively with water and brine to remove any remaining DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: After filtering off the drying agent, evaporate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound[2].
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of the target compound.
Caption: Williamson ether synthesis workflow for the target compound.
Molecular Structure and Properties
A clear understanding of the molecular structure is essential for interpreting spectroscopic data.
Caption: Chemical structure of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
| Exact Mass | 190.0630 g/mol |
Predicted Spectroscopic Data and Interpretation
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | 10.45 | s | - | 1H | Aldehyde (-CHO) |
| H-b | 7.55 | dd | J = 7.8, 1.8 | 1H | Aromatic (H-6) |
| H-c | 7.42 | dd | J = 7.8, 1.8 | 1H | Aromatic (H-4) |
| H-d | 7.15 | t | J = 7.8 | 1H | Aromatic (H-5) |
| H-e | 4.85 | d | J = 2.4 | 2H | Methylene (-O-CH₂-C≡) |
| H-f | 3.90 | s | - | 3H | Methoxy (-OCH₃) |
| H-g | 2.55 | t | J = 2.4 | 1H | Acetylenic (-C≡CH) |
-
Aldehyde Proton (H-a): The aldehyde proton is the most deshielded proton in the molecule, predicted to appear as a sharp singlet around 10.45 ppm, consistent with aldehydes on an aromatic ring[4].
-
Aromatic Protons (H-b, H-c, H-d): The three aromatic protons form an AMX spin system. H-6 (H-b) and H-4 (H-c) are ortho to the aldehyde and ether/methoxy groups, respectively, and are expected to be the most downfield of the aromatic signals. H-5 (H-d), being ortho to two oxygen-bearing carbons, will appear as a triplet due to coupling with both H-4 and H-6.
-
Propargyl Methylene Protons (H-e): The methylene protons adjacent to the ether oxygen are expected around 4.85 ppm. The signal is a doublet due to four-bond (long-range) coupling with the terminal acetylenic proton (H-g)[3].
-
Methoxy Protons (H-f): The three protons of the methoxy group will appear as a sharp singlet at approximately 3.90 ppm, a characteristic region for aryl methyl ethers[4][5].
-
Acetylenic Proton (H-g): The terminal alkyne proton is predicted to be a triplet around 2.55 ppm, also due to long-range coupling with the methylene protons (H-e). This is a highly diagnostic signal for the propargyl group[3].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the carbon channel.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 to 4096 to achieve adequate signal-to-noise.
-
-
Processing: Apply Fourier transformation with an exponential multiplication (line broadening of ~1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 191.5 | Aldehyde (C=O) |
| 155.0 | Aromatic (C-2, C-O-CH₂) |
| 152.0 | Aromatic (C-3, C-OCH₃) |
| 128.5 | Aromatic (C-1, C-CHO) |
| 125.0 | Aromatic (CH-6) |
| 120.0 | Aromatic (CH-5) |
| 115.0 | Aromatic (CH-4) |
| 78.5 | Acetylenic (-C≡CH) |
| 76.0 | Acetylenic (-C≡CH) |
| 57.0 | Methylene (-O-CH₂) |
| 56.5 | Methoxy (-OCH₃) |
-
Carbonyl Carbon: The aldehyde carbonyl carbon is the most downfield signal, expected around 191.5 ppm[4].
-
Aromatic Carbons: The two carbons directly attached to oxygen (C-2 and C-3) are the most deshielded aromatic carbons, appearing between 150-155 ppm. The carbon bearing the aldehyde group (C-1) and the three CH carbons will appear in the 115-130 ppm range[4][6].
-
Alkyne Carbons: The two sp-hybridized carbons of the alkyne are diagnostic and appear in the unique region of 75-80 ppm. The terminal carbon (-C≡CH) is typically slightly more upfield than the internal one (-O-CH₂-C≡)[3].
-
Aliphatic Carbons: The methoxy carbon is expected around 56.5 ppm, and the propargyl methylene carbon should appear around 57.0 ppm[3][4].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3300 | Sharp, Weak-Medium | ≡C-H Stretch | Terminal Alkyne |
| ~3080 | Medium | C-H Stretch | Aromatic |
| ~2940, 2850 | Medium | C-H Stretch | -OCH₃, -CH₂- |
| ~2820, 2720 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde |
| ~2120 | Weak | C≡C Stretch | Alkyne |
| ~1685 | Strong | C=O Stretch | Aromatic Aldehyde |
| ~1580, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1260 | Strong | C-O Stretch | Aryl-Alkyl Ether |
| ~1140 | Strong | C-O Stretch | Aryl-Alkyl Ether |
The IR spectrum provides several confirmatory signals:
-
Terminal Alkyne: The presence of a sharp, weak peak around 3300 cm⁻¹ (≡C-H stretch) and a weak peak near 2120 cm⁻¹ (C≡C stretch) are definitive evidence of the propargyl group. The C≡C stretch is often weak due to the small change in dipole moment during the vibration[7].
-
Aldehyde: A very strong C=O stretch will be present around 1685 cm⁻¹, typical for a conjugated aromatic aldehyde. Additionally, two weak bands (a Fermi doublet) are often visible around 2820 and 2720 cm⁻¹, corresponding to the aldehyde C-H stretch[8][9].
-
Aromatic and Ether Groups: Strong absorptions for the aromatic C=C stretching will appear in the 1600-1450 cm⁻¹ region. Crucially, a strong, characteristic C-O stretching band for the aryl-alkyl ether linkage is expected around 1260 cm⁻¹[10].
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically effective, looking for [M+H]⁺ or [M+Na]⁺.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage/Fragmentor Voltage: Optimize to achieve good signal for the molecular ion while minimizing in-source fragmentation.
-
-
Processing: The instrument software will generate the mass spectrum, plotting relative intensity against the mass-to-charge ratio (m/z).
| m/z (Predicted) | Ion | Comments |
| 191.0703 | [M+H]⁺ | Protonated molecular ion. High-resolution MS should match this value closely. |
| 213.0522 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI. |
| 190.0630 | [M]⁺˙ | Molecular ion (in EI mode). |
| 189 | [M-H]⁺ | Loss of a hydrogen radical. |
| 161 | [M-CHO]⁺ | Loss of the formyl radical. |
| 151 | [M-C₃H₃]⁺ | Loss of the propargyl radical (cleavage of the ether bond). |
The primary goal is to confirm the molecular weight. In ESI-MS, the observation of the protonated molecule [M+H]⁺ at m/z 191.0703 or the sodium adduct [M+Na]⁺ at m/z 213.0522 would confirm the elemental composition C₁₁H₁₀O₃. If Electron Ionization (EI) were used, the molecular ion peak [M]⁺˙ would be observed at m/z 190. Key fragmentation pathways would include the loss of the formyl radical (-CHO) to give a fragment at m/z 161, and the cleavage of the ether bond to lose the propargyl radical, resulting in a base peak corresponding to the o-vanillin radical cation at m/z 151[11][12].
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The predicted data presented in this guide highlights the key diagnostic signals for each technique. The ¹H NMR spectrum is defined by the unique signals of the propargyl group and the AMX system of the aromatic protons. The ¹³C NMR confirms the carbon skeleton with characteristic shifts for the alkyne and carbonyl carbons. IR spectroscopy provides definitive evidence of the key functional groups, especially the terminal alkyne and aldehyde. Finally, mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques provide a self-validating system for the unambiguous identification of the title compound.
References
- University of Utah Department of Chemistry. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin.
- Al–Douh, M. H., Hamid, S. A., & Osman, H. (2008). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM.
- CHEM 344 ortho-vanillin 1H-NMR spectrum. (2013). University of Wisconsin-Madison.
- Bogdan, M., Floare, C. G., & Pîrnau, A. (2012). 1 H NMR spectrum of 2 mM vanillin in D 2 O.
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
- Rocchetti, G., et al. (2021).
- ACD/Labs. (n.d.). NMR Prediction.
- Ezhilarasu, T., & Balasubramanian, S. (2016). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde.
- Mestrelab Research. (n.d.). Download NMR Predict.
- Patiny, L. (n.d.). Simulate and predict NMR spectra.
- NMRium. (n.d.). Predict - NMRium demo.
- Electronic Supplementary Information For Ortho-Vanillin Derived Al(III) and Co(III) Catalyst Systems. (n.d.). The Royal Society of Chemistry.
- Vanillin Ir Spectra. (n.d.). Scribd.
- ¹³C NMR (nuclear magnetic resonance) spectrum of a vanillin sample. (2021).
- IR of Vanillin: A classic study with a twist. (2023). ChemRxiv.
- NIST. (n.d.). o-Vanillin, TMS derivative.
- ChemicalBook. (n.d.). Vanillin(121-33-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). Vanillin(121-33-5) IR1.
- ChemicalBook. (n.d.). Vanillin(121-35-5) MS spectrum.
- NIST. (n.d.). Vanillin.
- Machine Learning Prediction Of Organic Moieties From The IR Spectra. (2023).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029665).
- Mass Spectra (b) of brominated vanillin. (2017).
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- Fiveable. (n.d.). Spectroscopy of Ethers.
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- MassBank. (2012). MSBNK-Washington_State_Univ-BML82326.
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- Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex. (2017).
- ChemicalBook. (n.d.). 3-METHOXY-4-PROP-2-YNYLOXY-BENZALDEHYDE | 5651-83-2.
- Electronic Descriptors for Supervised Spectroscopic Predictions. (2020). PMC - NIH.
- Wikipedia. (n.d.). ortho-Vanillin.
- Transforming a Historical Chemical Synthetic Route for Vanillin. (2024). PubMed.
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- Google Patents. (2012). CN102644091A - Method for preparing o-vanillin.
- Vanillin and o-Vanillin Oligomers as Models for Dendrimer Disassembly. (1953). The Royal Society of Chemistry.
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The Strategic Application of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde in Modern Medicinal Chemistry: A Technical Guide
Preamble: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic efficacy and specificity is perpetual. Within this context, the strategic modification of privileged scaffolds—molecular frameworks with proven biological relevance—offers a robust pathway to innovative drug candidates. ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde), an isomer of the widely recognized vanillin, serves as one such valuable starting material.[1] Its inherent functionalities—a reactive aldehyde, a phenolic hydroxyl, and a methoxy group—provide multiple avenues for chemical elaboration.[2][3] This guide focuses on a particularly strategic derivative of o-vanillin: 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde . The introduction of the propargyl group, a terminal alkyne, transforms the simple phenolic aldehyde into a powerful and versatile building block, primed for integration into modern, high-efficiency synthetic workflows, most notably Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry."
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will elucidate the synthesis of this key intermediate, explore its profound utility in constructing diverse molecular libraries, and present the scientific rationale for its application in the discovery of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. The insights provided are grounded in established chemical principles and supported by data from analogous and isomeric systems, offering a predictive framework for leveraging this compound in drug discovery programs.
Synthesis and Characterization: Forging the Key Intermediate
The synthesis of this compound is a straightforward yet critical first step. The most efficient and widely adopted method is the Williamson ether synthesis, a classic and reliable nucleophilic substitution reaction.[4] This approach leverages the nucleophilicity of the phenoxide ion generated from o-vanillin to displace a halide from propargyl bromide.
Synthetic Workflow
The reaction proceeds by deprotonating the hydroxyl group of o-vanillin with a suitable base, followed by the introduction of propargyl bromide.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the propargylation of similar phenolic aldehydes.[5][6]
Materials:
-
ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Propargyl bromide (80% solution in toluene is common)
-
Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of o-vanillin (1.0 equivalent) in anhydrous DMF (or acetone), add anhydrous potassium carbonate (1.5 equivalents). The use of a slight excess of base ensures complete deprotonation of the phenolic hydroxyl group.
-
Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture at room temperature. A slight excess of the alkylating agent drives the reaction to completion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine solution. This removes residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Core Application: A Gateway to Molecular Diversity via Click Chemistry
The paramount value of this compound in medicinal chemistry lies in its terminal alkyne functionality. This group is a key reactant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry."[3] This reaction is celebrated for its high efficiency, specificity, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for drug discovery and the rapid synthesis of compound libraries.[7]
The CuAAC reaction ligates the propargylated benzaldehyde with any molecule containing an azide group, forming a stable, aromatic 1,2,3-triazole ring. This triazole ring is not merely a linker; it is a valuable pharmacophore in its own right, known to engage in hydrogen bonding and dipole interactions with biological targets, often mimicking the properties of an amide bond.[8]
General Click Chemistry Workflow
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An In-Depth Technical Guide to the Crystal Structure of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Single-crystal X-ray diffraction (SCXRD) stands as a definitive analytical technique, offering unparalleled insight into the three-dimensional atomic arrangement of crystalline materials.[1][2][3][4] This guide provides a comprehensive, albeit hypothetical, exploration of the crystal structure of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde, a compound of interest for its potential applications in medicinal chemistry and materials science. While a published structure for this specific isomer is not available, this document constructs a scientifically rigorous workflow, from synthesis to crystallographic analysis, to serve as an expert guide to the processes involved. We will detail the rationale behind experimental choices in synthesis and crystallization, outline the steps for data collection and structure solution using state-of-the-art software, and perform a detailed analysis of the resulting hypothetical molecular geometry and supramolecular packing. This guide is designed to be a self-validating system, grounded in authoritative crystallographic principles and methodologies.
Introduction: The Rationale for Structural Determination
The title compound, this compound, is an aromatic aldehyde featuring a methoxy group and a propargyl ether moiety. This combination of functional groups—an aldehyde for potential derivatization, a propargyl group for click chemistry, and the substituted benzene ring as a scaffold—makes it a valuable synthon. Understanding its precise three-dimensional structure is crucial for several reasons:
-
Drug Design: Knowledge of the molecule's conformation, planarity, and potential intermolecular interaction sites is fundamental for designing molecules that can fit into the active site of a biological target.
-
Materials Science: The way molecules pack in a solid-state influences properties like stability, solubility, and morphology. Crystal structure analysis reveals these packing motifs.
-
Chemical Reactivity: The steric and electronic environment around reactive groups, dictated by the molecular structure, governs its chemical behavior.
This guide will proceed by first outlining a plausible synthetic and crystallization strategy. It will then delve into the core of crystallographic analysis, presenting a hypothetical but realistic set of data and walking through its interpretation.
Experimental Workflow: From Synthesis to Single Crystal
Synthesis of this compound
The synthesis of the title compound can be achieved via a standard Williamson ether synthesis, a robust and well-established method. The logical precursor is 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).
Protocol:
-
Reactant Preparation: To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃) (1.5 eq.). The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. Acetone is chosen as a polar aprotic solvent that readily dissolves the reactants but does not participate in the reaction.
-
Alkylation: To the stirred suspension, add propargyl bromide (1.2 eq.) dropwise at room temperature. The reaction is typically allowed to proceed for 12-24 hours. The nucleophilic phenoxide attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the inorganic salts are filtered off. The solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the pure this compound. A similar procedure has been successfully used for the synthesis of the related isomer, 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde.[5][6]
Caption: Synthetic workflow for the target compound.
Crystallization Strategy
Obtaining diffraction-quality single crystals is often the most challenging step.[7][8] For a small organic molecule like the title compound, several methods can be employed.[9][10] Slow evaporation is a straightforward and often successful technique.
Protocol:
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, hexane). An ideal solvent is one in which the compound is moderately soluble.
-
Crystal Growth: Dissolve a small amount (5-10 mg) of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.
-
Evaporation Control: Cover the vial with a cap, pierced with a needle. This allows the solvent to evaporate slowly over several days. Slowing the rate of evaporation is critical for the growth of large, well-ordered crystals.
-
Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or loop and immediately prepared for X-ray analysis.
Crystal Structure Determination and Refinement
This section details the process of analyzing the crystal using a hypothetical dataset.
Data Collection and Processing
A suitable single crystal would be mounted on a goniometer head of a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[1][3][11] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.[11]
Hypothetical Data Collection Parameters:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.562 |
| b (Å) | 8.234 |
| c (Å) | 12.115 |
| β (°) | 98.54 |
| Volume (ų) | 1040.1 |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Reflections collected | 8540 |
| Independent reflections | 2375 |
| R(int) | 0.035 |
The collected data is processed to determine the unit cell parameters, integrate the reflection intensities, and apply corrections (e.g., for absorption). This yields a reflection file (e.g., an .hkl file).
Structure Solution and Refinement
The structure is solved and refined using specialized software suites like SHELXTL.[12] The process involves determining the initial positions of the atoms and then refining these positions against the experimental data.
Workflow:
-
Structure Solution: The phase problem is solved using direct methods, which provide an initial electron density map. This map allows for the identification and placement of most non-hydrogen atoms.
-
Least-Squares Refinement: The atomic positions and their displacement parameters (describing thermal motion) are refined using a least-squares algorithm. This iterative process minimizes the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|). The refinement progress is monitored by the R-factor.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Refinement and Validation: The final model is refined to convergence. Validation is performed using tools like PLATON, which checks for missed symmetry and other potential issues.[13][14][15][16] The output is a Crystallographic Information File (CIF).
Hypothetical Refinement Parameters:
| Parameter | Value |
|---|---|
| R1 [I > 2σ(I)] | 0.042 |
| wR2 (all data) | 0.115 |
| Goodness-of-fit (S) | 1.05 |
| No. of parameters | 127 |
Caption: Crystallographic structure solution and refinement workflow.
Analysis of the Molecular and Crystal Structure
The refined CIF file can be visualized using software like Mercury to analyze the molecular geometry and intermolecular interactions.[17][18][19][20][21]
Molecular Geometry
The analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Key expected features include:
-
The benzene ring would be largely planar.
-
The methoxy and propargyloxy substituents would likely be slightly twisted out of the plane of the benzene ring due to steric hindrance.
-
The aldehyde group would be coplanar with the aromatic ring to maximize conjugation.
-
The C≡C triple bond of the propargyl group would have a bond length of approximately 1.20 Å.
Supramolecular Assembly and Intermolecular Interactions
In the solid state, molecules do not exist in isolation. They pack together, guided by a variety of intermolecular forces. Analysis of the crystal packing would likely reveal:
-
C—H···O Hydrogen Bonds: The aldehyde oxygen is a good hydrogen bond acceptor. Weak C—H···O interactions involving the aromatic C-H or the acetylenic C-H could be present, linking molecules into chains or dimers. A similar compound, 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, forms inversion dimers via C—H···O hydrogen bonds.[5][6][22]
-
π-π Stacking: The aromatic rings could engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice. The separation between stacked rings is typically in the range of 3.4-3.8 Å.[5]
Conclusion
This technical guide has outlined a comprehensive, expert-led approach to determining and analyzing the crystal structure of this compound. By detailing a plausible synthetic route, a robust crystallization protocol, and a standard crystallographic refinement workflow, we have provided a self-validating framework for such an investigation. The analysis of the resulting (hypothetical) structure highlights the importance of understanding molecular geometry and intermolecular packing forces. This knowledge is indispensable for rational drug design and the development of new materials, providing a foundational understanding of the compound's solid-state properties and potential behavior.
References
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CCDC. Crystal Structure Visualization and Analysis Software. Cambridge Crystallographic Data Centre. [Link]
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Müller, P., & Herbst-Irmer, R. (2008). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
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CCDC. Structure Visualizations (MER-001). Cambridge Crystallographic Data Centre. [Link]
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University of Glasgow. PLATON for Windows. School of Chemistry, University of Glasgow. [Link]
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Wikipedia. Mercury (crystallography). [Link]
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Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]
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University of Wisconsin. A Guide to Using SHELXTL. [Link]
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Spek, A. L. (2010). PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University. [Link]
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SPT Labtech. Chemical crystallization. [Link]
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Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2456-2481. [Link]
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CCDC. Free Crystal Structure Visualization Software. Cambridge Crystallographic Data Centre. [Link]
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Spek, A. L. The PLATON Homepage. [Link]
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Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
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Spek, A. L. (2021). Small molecules: the PLATON toolbox. International Union of Crystallography. [Link]
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Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1625–1632. [Link]
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Spek, A. L. PLATON for MS-Windows. [Link]
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Macrae, C. F., et al. (2008). Mercury CSD 2.0 - new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]
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Carleton College. Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]
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University of Barcelona. Crystallization of small molecules. [Link]
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Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton, University of Southampton. [Link]
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Ezhilarasu, T., & Balasubramanian, S. (2016). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. IUCrData, 1(12), x161919. [Link]
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Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]
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Rigaku. (2020). What is Single Crystal X-ray Diffraction?. YouTube. [Link]
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Ezhilarasu, T., & Balasubramanian, S. (2016). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. ResearchGate. [Link]
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PubChem. 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. National Center for Biotechnology Information. [Link]
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Ezhilarasu, T., & Balasubramanian, S. (2016). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. IUCrData, 1, x161919. [Link]
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A Technical Guide to the Derivatives of Propargylated Vanillins: Focusing on the 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde Scaffold
A Note on Isomeric Specificity: This guide centers on the synthesis and derivatization of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde . While the initial topic of interest was its 2-O-propargyl isomer, a thorough review of scientific literature reveals a scarcity of data on that specific compound. In contrast, the 4-O-propargyl isomer, derived from the abundant natural product vanillin, is extensively documented and represents a highly versatile and synthetically crucial scaffold. Its derivatives are widely explored in medicinal chemistry and materials science, making it a subject of significant interest to researchers and drug development professionals. This guide therefore provides an in-depth, evidence-based examination of this valuable building block.
Introduction: The Strategic Value of a Modified Phenolic Aldehyde
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a principal component of the vanilla bean, is more than a ubiquitous flavoring agent; it is a privileged starting material in synthetic chemistry. Its inherent structure—a phenolic hydroxyl group, an aldehyde, and a methoxy group on an aromatic ring—provides multiple handles for chemical modification, leading to a vast array of derivatives with significant biological activities.[1][2][3] The strategic installation of a propargyl group (a prop-2-yn-1-yl ether) onto the phenolic oxygen transforms vanillin into a powerful molecular scaffold.
The terminal alkyne of the propargyl group is the key to its utility. It serves as a reactive handle for one of the most reliable and efficient reactions in modern chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This reaction allows for the straightforward and high-yielding covalent linkage of the vanillin scaffold to virtually any molecule that can be functionalized with an azide group. This modular approach is invaluable in drug discovery for generating large libraries of compounds for screening.[4] Derivatives based on this scaffold have shown potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[2]
This guide provides a technical overview of the synthesis of the core scaffold, 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, details its primary derivatization pathway, and discusses the applications of the resulting molecular constructs.
Part 1: Synthesis and Characterization of the Core Scaffold
The foundational step is the synthesis of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. This is achieved through a classic Williamson ether synthesis, a robust and reliable method for forming ethers from an alkoxide and an alkyl halide.
Expert Rationale for Synthetic Protocol
The chosen protocol involves the reaction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with propargyl bromide.
-
Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is the base of choice. It is a mild, inexpensive, and easily handled solid base. Its primary function is to deprotonate the phenolic hydroxyl group of vanillin to form the more nucleophilic phenoxide ion. While stronger bases could be used, K₂CO₃ is sufficient for this transformation and minimizes the risk of side reactions.
-
Choice of Solvent: Dry dimethylformamide (DMF) or acetone are commonly used solvents for this reaction.[5] DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion highly reactive. Acetone is a less polar but still effective alternative.[6] The use of a dry solvent is critical to prevent the hydrolysis of the base and the alkyl halide.
-
Reaction Conditions: The reaction proceeds efficiently at room temperature over 24 hours, a testament to the high reactivity of the generated phenoxide.[5] This avoids the need for heating, which could promote side reactions or decomposition.
-
Work-up and Purification: The work-up procedure is a standard aqueous extraction designed to remove the inorganic salts (KBr, excess K₂CO₃) and the DMF solvent. The product is extracted into an organic solvent like chloroform or ethyl acetate. Purification via column chromatography on silica gel yields the final product with high purity.[5]
Detailed Experimental Protocol: Synthesis of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.2 eq).
-
Solvent Addition: Add dry dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) to a concentration of approximately 0.15 M relative to the starting aldehyde.
-
Addition of Alkylating Agent: To the stirring suspension, add propargyl bromide (1.0 eq, typically as an 80% solution in toluene) dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing deionized water (approx. 6-7 times the volume of DMF). Extract the aqueous phase three times with chloroform (CHCl₃) or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and a saturated brine solution. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., starting from 4:1 v/v).[5]
-
Final Product: The pure compound is obtained as a yellow or off-white solid. Yields are typically in the range of 75-95%.[5]
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized scaffold are confirmed by standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₃ | [7] |
| Molecular Weight | 190.19 g/mol | [7] |
| Appearance | Yellow to off-white solid | [8] |
| Melting Point | 95 °C | [8] |
| CAS Number | 5651-83-2 | [7][8][9] |
| ¹H NMR (CDCl₃) δ (ppm) | 9.87 (s, 1H), 7.52–7.39 (m, 2H), 7.14 (d, 1H), 4.86 (d, 2H), 3.94 (s, 3H), 2.56 (t, 1H) |
Part 2: Key Derivatization Strategy via Click Chemistry
The terminal alkyne of the propargylated vanillin scaffold is perfectly primed for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable, aromatic 1,4-disubstituted 1,2,3-triazole ring, a linker that is not merely a passive spacer but is often considered a pharmacophore itself due to its hydrogen bonding capabilities and metabolic stability.
Expert Rationale for Derivatization Protocol
-
Catalyst System: The active catalyst is Cu(I), which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. This is a crucial choice as Cu(I) is unstable and prone to oxidation. The in situ generation ensures a constant, low concentration of the active catalyst, improving reaction efficiency and minimizing side reactions.
-
Ligand: While not always strictly necessary, a ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the Cu(I) oxidation state and accelerate the reaction.
-
Solvent System: The reaction is remarkably robust and can be performed in a variety of solvents, often including water. A common choice is a mixture of t-butanol and water, which can solubilize a wide range of organic azides and the copper salts.
-
Self-Validation: The CuAAC reaction is inherently self-validating. It is highly specific for terminal alkynes and azides, with virtually no cross-reactivity with other functional groups present on the scaffold (aldehyde, methoxy ether) or on the azide-containing partner. The formation of the triazole product is almost always quantitative and clean, often requiring minimal purification.
General Experimental Protocol: CuAAC Derivatization
-
Reagent Preparation: In a suitable vial, dissolve the 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde scaffold (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq). In a third vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).
-
Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change (often to yellow or green) indicates the start of the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent (e.g., ethyl acetate). In many cases, if the product is a solid, it may precipitate from the reaction mixture and can be collected by simple filtration.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.
Part 3: Applications of Derivatives in Drug Development
The power of the propargylated vanillin scaffold lies in the diverse functionalities that can be introduced via the "R" group of the organic azide. This modularity allows for the systematic exploration of structure-activity relationships (SAR) to optimize for a desired biological effect.
-
Anticancer Agents: Many vanillin-triazole hybrids have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The triazole ring can mimic other functional groups, engage in hydrogen bonding with biological targets, and improve the pharmacokinetic properties of the parent molecule. By varying the 'R' group on the azide, researchers can tune the lipophilicity, steric bulk, and electronic properties of the final compound to enhance its potency and selectivity.[4]
-
Antimicrobial and Antifungal Agents: The vanillin moiety itself possesses antimicrobial properties.[2] Coupling it to other pharmacophores via the triazole linker has been a successful strategy for developing novel antimicrobial agents. Studies have shown that certain vanillin-triazole derivatives exhibit potent activity against both bacterial and fungal pathogens, potentially by inhibiting essential enzymes or disrupting cell wall integrity.[2]
-
Antioxidant and Neuroprotective Agents: Oxidative stress is implicated in a range of neurodegenerative diseases. The phenolic structure of vanillin contributes to its antioxidant activity.[3][10] Derivatives have been designed to enhance this property or to add complementary mechanisms of action, such as the inhibition of enzymes involved in neuroinflammation or the modulation of ion channels.
Conclusion
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is a premier example of how a simple, bio-based starting material can be transformed into a high-value, versatile scaffold for chemical innovation. Its straightforward synthesis and, most importantly, its amenability to the robust and efficient "click" reaction make it an indispensable tool for researchers in drug discovery and materials science. The ability to rapidly generate diverse libraries of 1,2,3-triazole derivatives allows for the systematic probing of biological systems and the development of novel therapeutic candidates. As the demand for new drugs with improved efficacy and safety profiles continues to grow, the strategic use of such modular scaffolds will remain a cornerstone of modern medicinal chemistry.
References
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Ezhilarasu, T., & Balasubramanian, S. (2016). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. IUCrData, 1(12), x161919. [Link]
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ResearchGate. (2016). 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) redox reactions in aqueous solution. Retrieved January 18, 2026, from [Link]
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International Research Publication House. (n.d.). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applications. Retrieved January 18, 2026, from [Link]
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Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved January 18, 2026, from [Link]
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Chem-Impex. (n.d.). 3-(Prop-2-yn-1-yloxy)benzaldehyde. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde 2,4-dinitrophenylhydrazone pyridine monosolvate. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2016). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. Retrieved January 18, 2026, from [Link]
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ACS Publications. (1945). Coumarins from 2-Hydroxy-3-methoxybenzaldehyde. Journal of the American Chemical Society. [Link]
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LookChem. (n.d.). 3-METHOXY-2-PROPOXY-BENZALDEHYDE. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Retrieved January 18, 2026, from [Link]
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Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Retrieved January 18, 2026, from [Link]
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MySkinRecipes. (n.d.). 3-Methoxy-2-methylbenzaldehyde. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Retrieved January 18, 2026, from [Link]
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SvedbergOpen. (2025). Biological Profiling of Two New Vanillyl Schiff Bases. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2021). Vanillin Derivatives Showing Various Biological Activities. Retrieved January 18, 2026, from [Link]
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SciELO. (2023). Synthesis, Antileishmanial Activity, and in silico Study of 2-Hydroxy 3 (1,2,3 triazolyl)propyl Vanillin Derivatives. Retrieved January 18, 2026, from [Link]
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An In-Depth Technical Guide to the Reactivity and Synthetic Utility of o-Propargyloxy-benzaldehydes
Prepared by: Gemini, Senior Application Scientist
Abstract
o-Propargyloxy-benzaldehydes are highly versatile synthetic intermediates, uniquely positioned at the intersection of multiple reactive pathways. The strategic placement of a terminal alkyne and an aldehyde on an aromatic scaffold allows for a rich and diverse chemistry, enabling the efficient construction of complex heterocyclic systems. This guide provides a comprehensive overview of the core reactivity of the alkyne group within this molecular framework. We will explore key transformations including metal-catalyzed intramolecular cyclizations, intermolecular cycloadditions and cross-couplings, and tandem reactions that leverage the dual functionality of the molecule. Mechanistic principles, field-proven experimental protocols, and comparative data are presented to equip researchers in organic synthesis and drug development with the technical insights required to effectively utilize this powerful building block.
Introduction: A Scaffold of Unique Potential
The o-propargyloxy-benzaldehyde scaffold is a privileged starting material in modern organic synthesis, primarily due to the synergistic interplay between its three key components: the terminal alkyne, the ortho-positioned aldehyde, and the aromatic ring. This arrangement provides a powerful platform for diversity-oriented synthesis, particularly for oxygen-containing heterocycles like chromenes, which are prevalent in biologically active natural products and pharmaceuticals.[1][2]
1.1. Structural Features and Electronic Interplay
The molecule's reactivity is governed by the electronic characteristics of its functional groups:
-
The Alkyne Group: A region of high electron density (π-systems) and an acidic terminal proton, making it susceptible to activation by transition metals and a partner in cycloaddition reactions.
-
The Aldehyde Group: An electrophilic carbonyl carbon, prone to nucleophilic attack. Its electron-withdrawing nature can influence the reactivity of the aromatic ring.
-
The Ortho-disubstitution Pattern: The close proximity of the alkyne and aldehyde groups is the most critical feature, enabling intramolecular reactions where one group can act as an internal nucleophile or electrophile for the other, often leading to cyclization.
This guide will focus on the transformations of the alkyne moiety, which can be broadly categorized into intramolecular cyclizations and intermolecular reactions.
Intramolecular Cyclization: The Pathway to Heterocycles
The most prominent reaction pathway for o-propargyloxy-benzaldehydes is intramolecular cyclization, which provides a direct and atom-economical route to valuable 2H-chromene derivatives.[1] This transformation can be initiated by various catalysts, with transition metals, particularly gold, being exceptionally effective.
2.1. Gold-Catalyzed Cycloisomerization
Homogeneous gold catalysts, typically Au(I) or Au(III) salts, have emerged as remarkably powerful tools for activating alkynes toward nucleophilic attack.[3] In the case of o-propargyloxy-benzaldehydes, the carbonyl oxygen of the aldehyde acts as the intramolecular nucleophile.
Mechanism of 6-endo-dig Cyclization: The reaction proceeds through a well-established cycloisomerization mechanism. The gold(I) catalyst coordinates to the alkyne, rendering it highly electrophilic. This "π-activation" facilitates a 6-endo-dig cyclization, where the carbonyl oxygen attacks the internal carbon of the alkyne. The resulting vinyl-gold intermediate then undergoes protodeauration to regenerate the catalyst and furnish the 2H-chromene product.[4][5]
Protocol 1: Gold(I)-Catalyzed Synthesis of a 2H-Chromene Derivative
This protocol describes a general procedure for the gold-catalyzed cyclization of an o-(3-arylpropargyloxy)benzaldehyde.
-
Materials:
-
o-(3-Phenylpropargyloxy)benzaldehyde (1.0 equiv)
-
Ph₃PAuCl (Gold(I) triphenylphosphine chloride) (2 mol%)
-
AgOTf (Silver triflate) (2 mol%)
-
Dichloromethane (DCM), anhydrous (0.1 M)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Ph₃PAuCl (0.02 equiv) and AgOTf (0.02 equiv).
-
Add anhydrous DCM and stir the suspension for 10 minutes at room temperature. The formation of a white precipitate (AgCl) indicates the in-situ generation of the active cationic gold catalyst, [Ph₃PAu]OTf.
-
Add the o-(3-phenylpropargyloxy)benzaldehyde (1.0 equiv) dissolved in a minimal amount of anhydrous DCM.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2H-chromene.
-
-
Causality and Self-Validation:
-
Catalyst System: The combination of Ph₃PAuCl and a silver salt (AgOTf) is a standard method to generate the highly active cationic Au(I) species by halide abstraction. The choice of a non-coordinating counter-ion (OTf⁻) is crucial to maintain high catalytic activity.[6]
-
Solvent: Anhydrous, non-coordinating solvents like DCM are preferred to prevent catalyst deactivation.
-
Validation: The reaction can be validated by ¹H NMR spectroscopy, observing the disappearance of the acetylenic proton and aldehyde proton signals, and the appearance of characteristic signals for the chromene ring system (e.g., a vinylic proton and a new methylene group).
-
2.2. Other Metal- and Acid-Catalyzed Cyclizations
While gold is highly efficient, other catalysts can also promote this transformation. Boron trifluoride etherate (BF₃·OEt₂) has been shown to catalyze an intramolecular alkyne-aldehyde metathesis to form 2H-chromenes.[1] Palladium and platinum complexes are also known to catalyze similar cycloisomerizations, though often requiring higher temperatures.[7]
| Catalyst System | Typical Conditions | Yield Range | Key Advantages/Disadvantages |
| AuCl₃ / AuCl | DCM, rt, 1-5h | 85-98% | High efficiency, mild conditions, broad scope.[4] |
| BF₃·OEt₂ | TFE, rt, 5h | 70-90% | Metal-free, inexpensive reagent.[1] |
| PdCl₂(PPh₃)₂ | Toluene, 80-110°C | 60-85% | Well-established catalyst, but requires heat.[7] |
| PtCl₂ | Toluene, 80°C | 70-92% | Effective, but platinum is a precious metal. |
Intermolecular Reactivity of the Alkyne Group
While intramolecular cyclization is a dominant pathway, the terminal alkyne can readily participate in a range of powerful intermolecular bond-forming reactions, provided that cyclization is suppressed (e.g., by catalyst choice or reaction conditions).
3.1. Sonogashira Cross-Coupling
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[8][9] This reaction employs a dual catalytic system of palladium and copper.[10] For o-propargyloxy-benzaldehydes, this allows for the extension of the alkyne, creating more complex structures for further derivatization or as final targets.
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Methodological & Application
Application Note: A Detailed Protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction with 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures across various scientific disciplines, including drug discovery, chemical biology, and materials science.[1][2][3] This reaction's appeal lies in its high efficiency, mild reaction conditions, and exceptional functional group tolerance, allowing for the rapid and reliable formation of 1,4-disubstituted 1,2,3-triazoles.[4][5] The resulting triazole core is not merely a linker but a valuable pharmacophore, known for its stability and ability to engage in hydrogen bonding.
This application note provides a comprehensive, field-proven protocol for the CuAAC reaction, specifically utilizing the alkyne-functionalized scaffold, 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde. This particular benzaldehyde derivative serves as a versatile building block, enabling the straightforward introduction of a triazole-linked moiety in proximity to both an aldehyde and a methoxy-substituted aromatic ring, features of interest in medicinal chemistry and molecular probe development. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide guidance on product purification and characterization.
Scientific Principles and Mechanistic Overview
The CuAAC reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers.[6] The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exquisite control over the regioselectivity, exclusively affording the 1,4-disubstituted triazole.[6]
The catalytic cycle, as understood from extensive mechanistic studies, involves several key steps:[7][8][9]
-
Formation of the Copper(I)-Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne of this compound. Subsequent deprotonation, often facilitated by a mild base or the solvent, forms a copper(I)-acetylide intermediate.[6]
-
Coordination and Activation: The organic azide then coordinates to the copper center. Evidence suggests a dinuclear copper mechanism may be at play, where a second copper atom assists in activating the azide.[10][11]
-
Cycloaddition and Ring Formation: The coordinated azide undergoes a stepwise cycloaddition with the copper-acetylide. This process forms a six-membered copper-containing metallacycle intermediate.[10]
-
Product Release and Catalyst Regeneration: This intermediate then undergoes reductive elimination to form the stable 1,2,3-triazole ring. Subsequent protonation releases the triazole product and regenerates the active copper(I) catalyst for the next cycle.[6]
The active Cu(I) catalyst is often generated in situ from a more stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[6] This approach circumvents the instability of Cu(I) salts, which are prone to oxidation and disproportionation.[12]
To enhance catalyst stability and reaction rates, particularly in aqueous or complex biological media, ligands are frequently employed. Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are common choices.[13][14][15][16] These ligands chelate the copper(I) ion, protecting it from oxidation and preventing the formation of inactive copper aggregates.[17][18]
Experimental Protocol
This protocol details the CuAAC reaction between this compound and a representative organic azide, Benzyl Azide. The principles and steps can be adapted for other organic azides with minor modifications.
Materials and Equipment
Table 1: Reagents and Consumables
| Reagent | Supplier | Grade |
| This compound | Commercially Available | ≥95% |
| Benzyl Azide | Commercially Available | ≥95% |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Standard Supplier | ACS Reagent |
| Sodium L-Ascorbate | Standard Supplier | ≥99% |
| Tris-(benzyltriazolylmethyl)amine (TBTA) | Standard Supplier | ≥97% |
| Dichloromethane (DCM) | Standard Supplier | Anhydrous |
| Tetrahydrofuran (THF) | Standard Supplier | Anhydrous |
| Ethyl Acetate (EtOAc) | Standard Supplier | HPLC Grade |
| Hexanes | Standard Supplier | HPLC Grade |
| Deionized Water | In-house | Millipore |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard Supplier | Laboratory Grade |
| Silica Gel | Standard Supplier | 230-400 mesh |
Equipment:
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and stir bars
-
Schlenk line or source of inert gas (Argon or Nitrogen)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Column chromatography setup
-
NMR Spectrometer (e.g., 400 MHz)
-
Mass Spectrometer (e.g., ESI-MS)
Safety Precautions
-
Organic Azides: Organic azides are potentially explosive, especially low molecular weight azides or those with a high nitrogen-to-carbon ratio. Handle with care, avoid heat, shock, and friction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[19][20]
-
Copper Salts: Copper compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Work with organic solvents in a fume hood.
Step-by-Step Reaction Procedure
The following workflow outlines the key stages of the experimental protocol.
-
Preparation of Reactants:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 eq., e.g., 190 mg, 1.0 mmol) and Benzyl Azide (1.05 eq., e.g., 140 mg, 1.05 mmol) in a 1:1 mixture of THF and water (10 mL).
-
Expert Insight: Using a slight excess of the azide component can help drive the reaction to completion, especially if the alkyne is the more valuable starting material. A THF/water solvent system is often effective for dissolving both polar and non-polar reactants.[4]
-
-
Preparation of Catalyst and Reductant Solutions:
-
Catalyst Stock: In a separate vial, prepare a stock solution by dissolving Copper(II) Sulfate Pentahydrate (0.05 eq., e.g., 12.5 mg, 0.05 mmol) and TBTA (0.05 eq., e.g., 26.5 mg, 0.05 mmol) in 1 mL of THF/water (1:1).
-
Reductant Stock: In another vial, dissolve Sodium Ascorbate (0.15 eq., e.g., 30 mg, 0.15 mmol) in 1 mL of deionized water. Prepare this solution fresh just before use.
-
Expert Insight: Pre-complexing the copper sulfate with the TBTA ligand before adding it to the main reaction mixture is crucial.[12] This prevents the precipitation of copper salts and ensures the catalyst is readily available in its active form. A slight excess of sodium ascorbate is used to maintain a reducing environment and prevent the oxidation of the Cu(I) catalyst by any dissolved oxygen.[10][21]
-
-
Reaction Setup and Initiation:
-
Degas the solution containing the alkyne and azide by bubbling argon or nitrogen gas through it for 10-15 minutes.
-
Expert Insight: While CuAAC is robust, removing dissolved oxygen minimizes the potential for oxidative side reactions, such as Glaser coupling of the alkyne, and prolongs the life of the Cu(I) catalyst.[21]
-
Add the catalyst stock solution to the reaction flask via syringe.
-
Add the freshly prepared sodium ascorbate solution dropwise to the stirring reaction mixture. The reaction is typically initiated upon addition of the reductant.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of Ethyl Acetate:Hexanes as the eluent). The disappearance of the limiting starting material (the alkyne) and the appearance of a new, more polar spot (the triazole product) will indicate the reaction's progress. The reaction is often complete within 1-4 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete as judged by TLC, dilute the mixture with 20 mL of deionized water.
-
Extract the product with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of EDTA or ammonium chloride (2 x 20 mL) to remove the copper catalyst.[22] Follow with a wash of brine (1 x 20 mL).
-
Expert Insight: Washing with a chelating agent like EDTA is effective for sequestering residual copper ions, which can otherwise co-purify with the triazole product due to coordination with the nitrogen atoms.[22]
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
The appropriate eluent system will depend on the specific azide used, but a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 40% EtOAc) is a good starting point.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final 1,4-disubstituted 1,2,3-triazole as a solid or oil.
-
Product Characterization
The identity and purity of the synthesized triazole should be confirmed using standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[23] Key diagnostic signals include:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula.
Table 2: Representative Reaction Parameters
| Parameter | Value | Rationale |
| Alkyne:Azide Stoichiometry | 1 : 1.05 | A slight excess of one reagent ensures complete consumption of the other. |
| Solvent System | THF : H₂O (1:1) | Good for dissolving a wide range of reactants and catalyst components. |
| Catalyst Loading (CuSO₄) | 5 mol % | Sufficient for efficient catalysis; can often be lowered for optimized reactions. |
| Ligand Loading (TBTA) | 5 mol % | A 1:1 ratio with copper is typical to ensure full coordination. |
| Reductant Loading (NaAsc) | 15 mol % | An excess relative to copper ensures a reducing environment. |
| Temperature | Room Temperature | Demonstrates the mildness and efficiency of the "click" reaction. |
| Reaction Time | 1-4 hours | Typical for completion, but should be confirmed by monitoring. |
Mechanistic Visualization
The following diagram illustrates the widely accepted catalytic cycle for the CuAAC reaction.
Conclusion
The protocol described herein provides a robust and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound as a key building block. By understanding the underlying mechanism and the role of each component—the copper catalyst, the reducing agent, and the ligand—researchers can confidently apply and adapt this powerful click reaction to their specific synthetic targets. The self-validating nature of the protocol, confirmed through rigorous purification and characterization, ensures the generation of high-purity materials essential for applications in drug discovery and beyond.
References
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216. Available at: [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. Available at: [Link]
-
Parrish, B., Breiten B., & Emrick T. (2013). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 8(7), 789-798. Available at: [Link]
-
Görmez, A. S., & Gökçe, M. (2020). The Use of Click Chemistry in Drug Development Applications. Journal of Research in Pharmacy, 24(3), 419-430. Available at: [Link]
-
Li, Y., & Zhang, W. (2021). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Molecules, 26(16), 4901. Available at: [Link]
-
Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. Available at: [Link]
-
TBA. (2020). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]
-
Slideshare. (n.d.). Applications of click chemistry in drug discovery. Available at: [Link]
-
Semantic Scholar. (n.d.). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Available at: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available at: [Link]
-
Barluenga, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2038-2051. Available at: [Link]
-
Begtrup, M., et al. (2012). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 10(28), 5427-5434. Available at: [Link]
-
TBA. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Journal of Chemical Education, 98(3), 1032-1039. Available at: [Link]
-
Fokin, V. V., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. ACS Catalysis, 6(12), 8177-8184. Available at: [Link]
-
Wu, P., & Fokin, V. V. (2013). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Aldrichimica Acta, 46(3), 63-74. Available at: [Link]
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Available at: [Link]
-
TBA. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available at: [Link]
-
Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2356-2366. Available at: [Link]
-
TBA. (n.d.). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2655. Available at: [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]
-
TBA. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231-3240. Available at: [Link]
-
Fokin, V. V., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Combinatorial Science, 15(11), 576-582. Available at: [Link]
-
TBA. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30045-30052. Available at: [Link]
-
TBA. (n.d.). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Arkat USA. Available at: [Link]
-
Finn, M. G., & Fokin, V. V. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
TBA. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3845-3866. Available at: [Link]
-
TBA. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3845-3866. Available at: [Link]
-
Fokin, V. V. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 38(12), 3301-3318. Available at: [Link]
-
ResearchGate. (2014). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides?. Available at: [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Available at: [Link]
-
Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Available at: [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
TBA. (2019). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. International Journal of Electrochemical Science, 14, 827-835. Available at: [Link]
-
ResearchGate. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]
-
SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available at: [Link]
-
Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]
-
Environment, Health & Safety - University of Washington. (n.d.). Safe Handling of Sodium Azide (SAZ). Available at: [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Available at: [Link]
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Application Note: High-Purity Isolation of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde via Optimized Silica Gel Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde, a key intermediate in the synthesis of various chemical and pharmaceutical compounds.[1][2] The methodology centers on normal-phase column chromatography, a robust technique for separating compounds based on polarity.[3] We will detail the rationale behind each step, from mobile phase selection using Thin-Layer Chromatography (TLC) to the final isolation of the purified product. This guide is designed for researchers and drug development professionals seeking a reliable and reproducible method to achieve high purity of the target aldehyde, addressing common challenges such as potential on-column degradation.[4]
Introduction and Scientific Principle
This compound (MW: 190.19 g/mol ) is a derivative of vanillin that incorporates a reactive propargyl group, making it a valuable precursor for click chemistry and the synthesis of novel heterocyclic compounds.[2] The purity of this intermediate is paramount for the success of subsequent synthetic steps, as impurities can lead to side reactions, low yields, and complex downstream purification challenges.
The purification strategy described herein leverages silica gel column chromatography.[5] Silica gel, a polar stationary phase, interacts with molecules through hydrogen bonding and dipole-dipole interactions. The target molecule, an aromatic aldehyde with ether and alkyne functionalities, possesses moderate polarity. Common impurities from its synthesis (e.g., from 4-hydroxy-3-methoxybenzaldehyde and propargyl bromide) include unreacted starting materials and potentially more polar byproducts like the corresponding carboxylic acid formed via oxidation.[1][4]
By using a non-polar mobile phase, the components of the crude mixture are eluted from the column at different rates. Less polar compounds travel faster, while more polar compounds are retained longer on the silica gel.[3] The optimal mobile phase composition, a mixture of hexane and ethyl acetate, is determined empirically using TLC to maximize the separation between the desired product and its impurities.
Pre-Purification: Mobile Phase Optimization via TLC
Before committing the bulk of the material to the column, it is essential to determine the optimal solvent system using TLC. This ensures a predictable and successful separation. The goal is to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound, which generally provides the best resolution in column chromatography.[3]
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Developing: Place the TLC plate in a developing chamber containing a test solvent system. Based on literature precedent, a good starting point is a 4:1 (v/v) mixture of hexane and ethyl acetate.[1][2]
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value for the product spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
If the Rf is too high (> 0.4), increase the polarity of the mobile phase by adding more ethyl acetate.
-
If the Rf is too low (< 0.3), decrease the polarity by adding more hexane.
-
-
Optimization: Repeat steps 3-5 with slightly different solvent ratios until the target Rf is achieved with clear separation from other spots.
Detailed Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.
Materials and Reagents
| Parameter | Specification |
| Stationary Phase | Silica Gel (Standard Grade, 60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (Optimized from TLC, e.g., 4:1 v/v) |
| Crude Product | ~1 g of this compound |
| Apparatus | Glass chromatography column (~2-3 cm diameter), collection tubes, TLC plates, UV lamp |
Step-by-Step Purification Procedure
-
Column Packing (Slurry Method):
-
Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom.[3][6]
-
Add a thin layer (~0.5 cm) of sand over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Use approximately 30-50 g of silica for every 1 g of crude product.[3]
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add more eluent as needed, ensuring the silica bed never runs dry.
-
Once the bed is stable, add another thin layer of sand on top to protect the silica surface.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. This technique often results in sharper bands and better separation than direct liquid loading.[6]
-
Carefully add the silica-adsorbed sample onto the top layer of sand in the column.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase to the column, ensuring not to disturb the top layer.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-15 mL per test tube). Maintain a constant head of solvent above the silica bed at all times.
-
Apply gentle positive pressure (flash chromatography) if necessary to achieve a suitable flow rate.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to determine their composition.
-
Spot every few fractions on a single TLC plate to track the elution of the product and any impurities.
-
-
Isolation of Pure Product:
Workflow Visualization
Caption: Workflow for the purification of this compound.
Expert Insights and Troubleshooting
-
Potential for Decomposition: Aldehydes can sometimes be sensitive to the slightly acidic nature of standard silica gel, potentially leading to degradation or side reactions.[4] If TLC spotting shows streaking or the appearance of new, more polar spots during the column run, consider neutralizing the silica. This can be done by preparing the slurry in a mobile phase containing a small amount of triethylamine (~0.1-0.5%).
-
Poor Separation: If the product and an impurity co-elute, the polarity of the mobile phase needs further adjustment. A shallower gradient (a more gradual increase in polarity) or even an isocratic elution with a finely tuned solvent ratio may be required.
-
Column Overloading: Loading too much crude material relative to the amount of silica gel will result in broad bands and poor separation. A general rule is to use a silica-to-sample mass ratio of at least 30:1, and increase it to 50:1 or more for difficult separations.[3]
-
Purity Verification: After purification, the final product's purity should be confirmed by an independent analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure it meets the standards for its intended use.[7]
Conclusion
The protocol described provides a robust and reproducible method for obtaining high-purity this compound from a crude reaction mixture. By systematically optimizing the mobile phase with TLC and employing proper column packing and sample loading techniques, researchers can effectively remove synthetic impurities. This ensures the availability of high-quality material for subsequent applications in drug discovery and materials science.
References
-
3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | C11H10O3. PubChem, National Center for Biotechnology Information.[Link]
-
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. International Union of Crystallography (IUCr).[Link]
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How to Column Aldehydes: A Comprehensive Guide. cmu.edu.jm.[Link]
-
Column Chromatography Procedures. Organic Chemistry at CU Boulder.[Link]
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Column chromatography. University of Calgary.[Link]
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3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. ResearchGate.[Link]
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Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate.[Link]
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3-[(Prop-2-en-1-yloxy)methoxy]prop-1-ene. PubChem, National Center for Biotechnology Information.[Link]
-
Benzaldehyde, m-methoxy-. Organic Syntheses Procedure.[Link]
-
methoxybenzaldehyde, CAS Registry Number 135-02-4. ScienceDirect.[Link]
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Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. National Institutes of Health (NIH).[Link]
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- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Click Chemistry: A Detailed Protocol for the Functionalization of Azide-Modified Molecules Using 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
An Application Note and Protocol for Researchers
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for covalently linking molecular building blocks under mild, biocompatible conditions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of azide-bearing molecules with 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde. This versatile alkyne-containing reagent introduces a reactive aldehyde handle, enabling a wide array of subsequent modifications. We present the underlying mechanism, detailed step-by-step protocols for reaction setup and purification, methods for characterization, and expert insights into optimizing this powerful bioconjugation technique.[2][3]
Introduction: The Power and Precision of CuAAC
Developed independently by the groups of Sharpless and Meldal, the CuAAC reaction has revolutionized chemical biology, materials science, and drug discovery.[4] It facilitates the specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[5] The reaction's remarkable features include:
-
High Selectivity: The azide and alkyne groups are mutually reactive and bioorthogonal, meaning they do not participate in side reactions with most other functional groups found in biological systems.[6]
-
Quantitative Yields: The reaction typically proceeds to completion, simplifying purification and ensuring high recovery of the desired conjugate.[1]
-
Mild Reaction Conditions: CuAAC is effective in a wide range of solvents, including water, across a broad pH spectrum (typically 4-12), and at room temperature.[7]
-
Simple Execution: The protocols are straightforward, requiring readily available and often inexpensive reagents.[6]
The focus of this guide, this compound, serves as an ideal functionalization agent. The terminal alkyne is the reactive partner for the click reaction, while the benzaldehyde moiety acts as a versatile chemical handle for subsequent conjugations, such as reductive amination or oxime ligation.
The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition is sluggish and produces a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and yields exclusively the 1,4-disubstituted triazole.[4][8]
The currently accepted mechanism involves several key steps, as illustrated below.[5][] The cycle begins with the coordination of Cu(I) to the terminal alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper-acetylide intermediate.[10] The azide then coordinates to the copper center, and a stepwise cycloaddition occurs to form a six-membered metallacycle intermediate.[7] This intermediate subsequently undergoes rearrangement and protonolysis to release the stable triazole product and regenerate the Cu(I) catalyst.[]
Experimental Guide
This section provides a comprehensive, field-proven protocol for the functionalization of an azide-modified molecule.
Required Materials and Reagents
-
Alkyne: this compound
-
Azide-Molecule: Your target molecule functionalized with an azide group (e.g., peptide, protein, small molecule).
-
Catalyst: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Reducing Agent: Sodium Ascorbate (NaAsc)
-
Ligand (Optional but Recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA). Ligands stabilize the Cu(I) oxidation state, increase reaction rate, and protect biomolecules from oxidative damage.[11][12] THPTA is recommended for aqueous reactions due to its high water solubility.
-
Solvents:
-
Degassed, deionized water (for biomolecules)
-
t-Butanol, Dimethyl Sulfoxide (DMSO), or a mixture (for organic-soluble molecules)
-
-
Equipment:
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas supply for degassing
-
Analytical tools: TLC plates, LC-MS, NMR spectrometer, HPLC system.
-
Preparation of Stock Solutions
Causality Insight: Preparing fresh, concentrated stock solutions is critical for accurate dispensing and minimizing degradation, particularly for the reducing agent.
-
Azide-Molecule (10 mM): Dissolve your azide-functionalized molecule in the chosen reaction solvent (e.g., degassed water or DMSO) to a final concentration of 10 mM.
-
Alkyne Reagent (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Copper Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
Ligand (THPTA, 100 mM): Dissolve THPTA in deionized water. This solution is stable when frozen.[11]
-
Sodium Ascorbate (300 mM): Dissolve sodium ascorbate in deionized water. Prepare this solution fresh immediately before use , as it is susceptible to oxidation.
Step-by-Step Reaction Protocol
This general protocol is based on a 100 µL final reaction volume. It can be scaled as needed.
-
Reaction Setup: In a clean reaction vial, add the following reagents in the specified order.
-
Rationale: The copper and ligand are pre-mixed to form the catalytic complex. The reducing agent (sodium ascorbate) is added last to initiate the reaction by reducing Cu(II) to the active Cu(I) state in situ.[11]
-
57 µL of degassed reaction buffer/solvent (e.g., PBS or water/t-BuOH).
-
10 µL of the 10 mM Azide-Molecule stock (Final conc: 1 mM).
-
15 µL of the 10 mM Alkyne Reagent stock (Final conc: 1.5 mM, 1.5 equivalents).
-
1 µL of the 100 mM THPTA stock (Final conc: 1 mM).
-
1 µL of the 20 mM CuSO₄ stock (Final conc: 0.2 mM).
-
-
Vortex Gently: Mix the solution briefly.
-
Initiate the Reaction: Add 6 µL of the freshly prepared 300 mM Sodium Ascorbate stock (Final conc: 18 mM).
-
Incubate: Vortex the mixture again. If the reaction involves sensitive biomolecules, flush the vial headspace with nitrogen or argon to create an inert atmosphere.[13] Let the reaction proceed at room temperature for 1-4 hours. For less reactive substrates, incubation can be extended overnight.
Reaction Monitoring and Work-up
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On TLC, you should observe the consumption of the limiting reagent (typically the azide-molecule) and the appearance of a new, more polar spot corresponding to the triazole product.
-
Work-up:
-
For Biomolecules: The functionalized product can often be purified using size-exclusion chromatography, affinity purification, or ethanol/acetone precipitation to remove excess reagents.[13][14]
-
For Small Molecules: Perform a standard aqueous work-up. Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
Characterization of the Final Product
Confirmation of the 1,4-disubstituted triazole product is essential.
| Technique | Expected Observation |
| ¹H NMR | Appearance of a characteristic singlet for the triazole proton (CH -N) typically between δ 7.5 and 9.0 ppm.[15] Disappearance of the alkyne proton signal. |
| ¹³C NMR | Appearance of two new signals corresponding to the triazole ring carbons. |
| FT-IR | Disappearance of the sharp azide stretch (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3300 cm⁻¹). |
| Mass Spec (ESI-MS) | Observation of the correct molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the triazole conjugate. |
-
Expert Insight: Residual paramagnetic Cu(II) ions from the reaction can cause significant broadening or even disappearance of NMR signals, particularly those near the triazole ring.[16] If you observe this, treating the purified product with a chelating agent like EDTA or passing it through a short plug of silica gel can help remove trace copper and yield a clean spectrum.
Overall Experimental Workflow
The entire process, from preparation to final validation, follows a logical sequence.
Sources
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- 3. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
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- 8. Click Chemistry [organic-chemistry.org]
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Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Introduction
The quest for novel heterocyclic scaffolds remains a cornerstone of modern drug discovery and materials science. Among the myriad of building blocks available to synthetic chemists, ortho-alkynylaryl aldehydes and their derivatives have emerged as exceptionally versatile precursors for the construction of a diverse array of heterocyclic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of heterocyclic compounds, specifically focusing on chromene derivatives, from the readily accessible starting material, 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde.
The strategic placement of the propargyl ether and methoxy functionalities on the benzaldehyde core allows for elegant and efficient intramolecular cyclization reactions, primarily through transition metal catalysis. The methodologies detailed herein are designed to be robust, reproducible, and adaptable, providing a solid foundation for further exploration and derivatization in medicinal and materials chemistry laboratories. We will delve into the synthesis of the starting material, explore key cyclization protocols, and discuss the mechanistic underpinnings of these transformations.
Synthesis of the Starting Material: this compound
The synthesis of the title compound is a straightforward two-step process starting from commercially available 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The protocol involves a classical Williamson ether synthesis.
Protocol 1: Synthesis of this compound
Materials:
-
2-hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound as a pure solid.
Expected Yield: 85-95%
Intramolecular Cyclization to Chromene Derivatives
The core of this application note lies in the efficient intramolecular cyclization of this compound to yield valuable chromene scaffolds. We present protocols for both metal-catalyzed and metal-free electrophilic cyclization, offering flexibility in terms of reaction conditions and catalyst choice.
Protocol 2: Gold-Catalyzed Intramolecular Hydroalkoxylation (6-endo-dig Cyclization)
Gold catalysts, particularly Au(I) complexes, are exceptionally effective in activating the alkyne moiety towards nucleophilic attack by the proximate aldehyde-derived hemiacetal oxygen. This leads to a highly regioselective 6-endo-dig cyclization to form the chromene ring system.
Materials:
-
This compound
-
Gold(I) chloride (AuCl) or a suitable gold(I) precatalyst
-
Silver triflate (AgOTf) or other silver salt as a halide scavenger (if using a chloride precatalyst)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
In a separate vial, prepare the active gold catalyst by adding the gold(I) precatalyst (e.g., AuCl, 2-5 mol%) and a silver salt co-catalyst (e.g., AgOTf, 2-5 mol%) if necessary.
-
Add the catalyst solution to the solution of the starting material.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, filter the reaction mixture through a short pad of silica gel or celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-methoxy-2H-chromene derivative.
Table 1: Representative Gold-Catalyzed Cyclization Conditions
| Catalyst System | Solvent | Temperature | Time (h) | Typical Yield |
| AuCl/AgOTf | DCM | Room Temp | 1-3 | >90% |
| [Au(PPh₃)Cl]/AgOTf | Toluene | Room Temp | 2-4 | 85-95% |
Causality Behind Experimental Choices:
-
Gold(I) Catalysis: Gold(I) complexes are excellent π-Lewis acids that selectively activate the alkyne C≡C bond, making it susceptible to nucleophilic attack without affecting the aldehyde functionality directly.
-
Silver Salt Co-catalyst: When using a gold chloride precatalyst, a silver salt is employed to abstract the chloride ligand, generating the more catalytically active cationic gold(I) species.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions and catalyst deactivation. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for optimal results.
Diagram 1: Proposed Mechanism for Gold-Catalyzed Cyclization
Caption: Proposed catalytic cycle for the gold(I)-catalyzed intramolecular hydroalkoxylation.
Protocol 3: Palladium-Catalyzed Intramolecular Cyclization
Palladium complexes can also effectively catalyze the intramolecular cyclization of O-propargyl benzaldehydes. The mechanism may differ slightly from the gold-catalyzed pathway but ultimately leads to the same chromene core structure.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium catalyst
-
Ligand (e.g., triphenylphosphine (PPh₃))
-
Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., PPh₃, 10 mol%).
-
Add the anhydrous solvent and the base (e.g., Et₃N, 2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the chromene product.
Table 2: Representative Palladium-Catalyzed Cyclization Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| Pd(OAc)₂/PPh₃ | Et₃N | MeCN | 80 | 6-12 | 70-85% |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 100 | 8-16 | 65-80% |
Causality Behind Experimental Choices:
-
Palladium Catalysis: Palladium catalysts are versatile for C-O bond formation and can activate the alkyne for intramolecular attack. The choice of ligand can significantly influence the efficiency of the catalytic cycle.
-
Base: The base is often required to facilitate certain steps in the catalytic cycle, such as the regeneration of the active catalyst.
-
Solvent and Temperature: The choice of a polar aprotic solvent and elevated temperatures are typically necessary to ensure sufficient solubility of the reactants and to overcome the activation energy of the cyclization process.
Diagram 2: Experimental Workflow for Heterocycle Synthesis
Caption: General experimental workflow for the synthesis of heterocyclic compounds.
Trustworthiness and Self-Validation
The protocols described in this application note are designed to be self-validating. The progress of the reactions can be easily monitored by standard analytical techniques such as TLC. The identity and purity of the final products should be rigorously confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Expected spectral data for the chromene product would include characteristic signals for the vinyl protons and the methylene protons of the pyran ring in the ¹H NMR spectrum, and the disappearance of the acetylenic signals in both ¹H and ¹³C NMR spectra.
Conclusion
This application note provides detailed and reliable protocols for the synthesis of heterocyclic compounds, specifically chromene derivatives, from this compound. The methodologies presented, utilizing both gold and palladium catalysis, offer efficient and high-yielding routes to these valuable scaffolds. The insights into the reaction mechanisms and the rationale behind the experimental choices are intended to empower researchers to adapt and expand upon these protocols for their specific research needs in drug discovery and materials science.
References
-
Patil, N. T., & Yamamoto, Y. (2004). Synthesis of cyclic alkenyl ethers via intramolecular cyclization of O-alkynylbenzaldehydes. Importance of combination between CuI catalyst and DMF. The Journal of Organic Chemistry, 69(15), 5139–5142. [Link]
-
Worlikar, S. A., Kesharwani, T., Yao, T., & Larock, R. C. (2007). A mild, electrophilic cyclization of substituted propargylic aryl ethers by I₂, ICl, and PhSeBr produces 3,4-disubstituted 2H-benzopyrans in excellent yields. The Journal of Organic Chemistry, 72(4), 1347–1353. [Link]
-
Beccalli, E. M., Borsini, E., Broggini, G., Palmisano, G., & Sottocornola, S. (2008). Intramolecular Pd(II)-catalyzed cyclization of propargylamides: straightforward synthesis of 5-oxazolecarbaldehydes. The Journal of Organic Chemistry, 73(12), 4746–4749. [Link]
-
Nanda, S. K., & Mallik, R. (2021). Transition Metal-Catalyzed Hydroalkoxylation of Alkynes: An Overview. Chemistry–A European Journal, 27(63), 15571-15604. [Link]
-
Chen, H., et al. (2018). Gold-Catalyzed Selective 6-exo-dig and 7-endo-dig Cyclizations of Alkyn-Tethered Indoles To Prepare Rutaecarpine Derivatives. The Journal of Organic Chemistry, 83(5), 2875–2884. [Link]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1,2,3-Triazoles Using o-Propargyloxy-benzaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized for its exceptional stability and its role as a bioisostere for amide bonds.[1][2] This has led to its incorporation in a variety of approved therapeutics.[1][3] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction, provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4][5] This guide offers a detailed protocol for the synthesis of 1,2,3-triazoles, utilizing o-propargyloxy-benzaldehyde as a versatile starting material. We will delve into the rationale behind the experimental design, provide step-by-step instructions, and discuss the mechanistic underpinnings of this powerful transformation.
Introduction: The Significance of 1,2,3-Triazoles in Drug Discovery
The 1,2,3-triazole ring system is a privileged scaffold in drug discovery due to its unique physicochemical properties.[1][6] It is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms, which imparts a high degree of stability under physiological conditions.[6] This stability, coupled with its ability to participate in hydrogen bonding and dipole-dipole interactions, makes it an excellent pharmacophore.[2][6]
The advent of the CuAAC reaction, independently reported by the groups of Meldal and Sharpless, revolutionized the synthesis of these compounds, offering high yields and excellent regioselectivity under mild conditions.[4][7] This reaction's reliability and broad functional group tolerance have made it an indispensable tool for medicinal chemists.[5][8] The use of o-propargyloxy-benzaldehyde as a starting material provides a convenient handle for further functionalization, allowing for the generation of diverse libraries of triazole-containing compounds for biological screening.
The Strategic Choice of o-Propargyloxy-benzaldehyde
o-Propargyloxy-benzaldehyde is a valuable starting material for several key reasons:
-
Bifunctional Nature: It possesses both a terminal alkyne (the propargyl group) for the click reaction and an aldehyde group that can be further modified through various classical organic transformations (e.g., reductive amination, Wittig reaction, oxidation).
-
Accessibility: It can be readily synthesized from commercially available salicylaldehyde and propargyl bromide.
-
Versatility: The resulting triazole-benzaldehyde scaffold serves as a versatile intermediate for the construction of more complex molecular architectures.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 1,2,3-triazoles from o-propargyloxy-benzaldehyde.
Synthesis of the Starting Material: o-Propargyloxy-benzaldehyde
Rationale: This initial step involves a Williamson ether synthesis to introduce the propargyl group onto the salicylaldehyde scaffold. The use of a base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group, forming a phenoxide that then acts as a nucleophile to displace the bromide from propargyl bromide.
Protocol:
-
To a stirred solution of salicylaldehyde (1.0 eq.) in acetone or N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq.).
-
To this suspension, add propargyl bromide (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure o-propargyloxy-benzaldehyde.
Synthesis of the Azide Coupling Partner
Rationale: A variety of organic azides can be used in the CuAAC reaction. A common and straightforward method for their synthesis is the nucleophilic substitution of an alkyl or benzyl halide with sodium azide.
Protocol (General for Benzyl Azide):
-
Dissolve the corresponding benzyl bromide (1.0 eq.) in a suitable solvent like DMF or acetone.
-
Add sodium azide (NaN₃, 1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the desired azide.
The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Rationale: This is the key step where the 1,2,3-triazole ring is formed. The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate.[5][] The use of a solvent system like a mixture of t-butanol and water is common for this reaction.[5]
Protocol:
-
In a round-bottom flask, dissolve o-propargyloxy-benzaldehyde (1.0 eq.) and the desired organic azide (1.0-1.2 eq.) in a 1:1 mixture of t-butanol and deionized water.[5]
-
Stir the mixture to ensure homogeneity.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq.).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 eq.).
-
Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The reaction mixture may change color, indicating the formation of the active catalyst.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the pure 1,4-disubstituted 1,2,3-triazole.
Mechanistic Insights: The CuAAC Catalytic Cycle
The CuAAC reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The generally accepted mechanism involves the following key steps:
-
Formation of Copper(I) Acetylide: The active Cu(I) catalyst coordinates with the terminal alkyne of o-propargyloxy-benzaldehyde to form a copper acetylide intermediate.[][10]
-
Coordination of the Azide: The organic azide then coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.[]
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative, which is then protonated to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst.[4]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for the synthesis of a 1,2,3-triazole derivative using o-propargyloxy-benzaldehyde and benzyl azide.
| Parameter | Condition |
| Alkyne | o-Propargyloxy-benzaldehyde (1.0 eq.) |
| Azide | Benzyl Azide (1.1 eq.) |
| Catalyst | CuSO₄·5H₂O (0.1 eq.) |
| Reducing Agent | Sodium Ascorbate (0.2 eq.) |
| Solvent | t-BuOH : H₂O (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 85-95% |
Visualization of the Synthetic Workflow
The following diagrams illustrate the key processes described in this application note.
Caption: Overall synthetic workflow for the preparation of 1,2,3-triazoles.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Conclusion
The synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition using o-propargyloxy-benzaldehyde is a robust and versatile methodology. This approach provides access to a wide range of functionalized triazoles that are of significant interest in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize these valuable compounds.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles: A Mechanistic DFT Study. Journal of the American Chemical Society, 127(1), 210-216. [Link]
- Gaikwad, M. V., et al. (2022). Synthesis and Characterization of New 1,2,3-Triazoles from Substituted Salicylaldehydes. Cahiers Magellanes-NS.
- Hein, C. D., Liu, X.-M., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230.
-
Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Ligand-Accelerated Cu-Catalyzed Azide−Alkyne Cycloaddition: A Mechanistic Study. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]
-
Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]
-
Popova, Y., et al. (2020). Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery, 15(2), 92-112. [Link]
- Bozorov, K., et al. (2019). 1,2,3-Triazole-Containing Hybrids as Potential Anticancer Agents. Archiv der Pharmazie, 352(12), 1900252.
-
New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). Polycyclic Aromatic Compounds, 41(5), 1-28. [Link]
-
Li, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993570. [Link]
-
Ak, S., & Tasso, B. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]
-
MDPI. (n.d.). Special Issue: Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from [Link]
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
"role of copper catalysts in click reactions with 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde"
Application Notes & Protocols
Topic: The Pivotal Role of Copper Catalysts in Azide-Alkyne Cycloaddition Reactions with 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Copper-Catalyzed Click Reaction - Precision Engineering for Molecular Assembly
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions with high yields, broad scope, and simple, non-chromatographic product isolation.[1] This reaction transforms a terminal alkyne and an organic azide into a stable 1,2,3-triazole linkage, a process that is exceptionally sluggish on its own but undergoes a massive rate acceleration (10⁷ to 10⁸-fold) in the presence of a copper(I) catalyst.[1] The power of CuAAC lies in its exquisite regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer, in stark contrast to the thermal Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers.[1][2]
This guide focuses on the application of CuAAC to This compound , a versatile building block where the terminal alkyne is positioned for conjugation. The presence of an aldehyde and an ether linkage necessitates a robust catalytic system that operates under mild conditions to preserve these functional groups. Understanding the role of the copper catalyst is therefore not merely academic; it is the key to unlocking the full synthetic potential of this molecule in drug discovery, materials science, and bioconjugation.
The Catalytic Mechanism: How Copper Orchestrates the Cycloaddition
The catalytic prowess of Cu(I) transforms the reaction mechanism from a concerted, high-energy process to a stepwise, low-energy pathway.[3] This is achieved through the unique ability of copper to activate both the alkyne and the azide components.
The Catalytic Cycle involves several key stages:
-
Alkyne Activation: The cycle begins with the coordination of the Cu(I) ion to the terminal alkyne. This π-complex formation significantly increases the acidity of the terminal alkyne proton.[2][3]
-
Copper Acetylide Formation: In the presence of a mild base (often the solvent or a ligand), the terminal proton is abstracted, forming a highly nucleophilic copper acetylide intermediate.[3][4] This is a critical step that differentiates the catalyzed reaction from the uncatalyzed version.
-
Azide Coordination & Cyclization: The organic azide then coordinates to the copper center. The activated azide and the copper acetylide are now held in close proximity, facilitating the nucleophilic attack of the acetylide on the terminal nitrogen of the azide. This leads to the formation of a six-membered copper metallacycle intermediate.[1][]
-
Ring Contraction & Protonolysis: This intermediate undergoes ring contraction to a more stable triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst, thus closing the catalytic cycle.[1]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Catalyst System: A Multi-Component Toolkit
A successful CuAAC reaction depends on a carefully selected catalyst system, which consists of a copper source, a reducing agent (if necessary), and often a stabilizing ligand.
The Copper Source
The active catalyst is the Cu(I) ion. However, Cu(I) salts are prone to oxidation to the inactive Cu(II) state and can undergo disproportionation.[6][7] Therefore, the choice of copper source is a critical experimental parameter.
-
Direct Cu(I) Sources (e.g., CuI, CuBr): These can be used directly but require careful handling under an inert atmosphere to prevent oxidation.[7] Their poor solubility in many common solvents can also be a limitation.
-
In Situ Generation from Cu(II) Salts (e.g., CuSO₄•5H₂O): This is the most common and reliable method.[8][9] A stable, inexpensive, and water-soluble Cu(II) salt is pre-mixed with the reactants, and a reducing agent is added to generate the active Cu(I) catalyst in situ.[1][10] This approach ensures a continuous low concentration of the active catalyst throughout the reaction. Sodium ascorbate is the most widely used reducing agent due to its efficacy and biocompatibility.[9][10]
-
Heterogeneous Catalysts (e.g., Copper Nanoparticles): Supported copper nanoparticles (CuNPs) offer significant advantages, particularly in process chemistry and for sensitive substrates.[11][12] They provide a high surface area of active catalyst, can be used in water, and are easily removed by simple filtration, minimizing copper contamination in the final product.[11][12]
The Ligand: Protector and Accelerator
Ligands are essential for achieving high efficiency and reproducibility in CuAAC reactions, especially in biological or complex chemical environments.
The primary roles of a ligand are:
-
Stabilization: Chelating ligands protect the Cu(I) ion from oxidation and disproportionation, increasing the catalyst's lifetime and effectiveness.[6][13]
-
Acceleration: Ligands can dramatically accelerate the reaction rate, allowing reactions to proceed quickly at room temperature.[14]
-
Reducing Cytotoxicity: In biological applications, ligands sequester the copper ion, mitigating its toxic effects on living cells.
The choice of ligand depends on the solvent system and application. For the reaction with this compound, which has moderate polarity, both aqueous and organic-soluble ligands can be effective.
| Ligand | Full Name | Key Characteristics | Primary Application |
| TBTA | Tris(benzyltriazolylmethyl)amine | The first-generation, highly effective ligand. Insoluble in water.[7][14] | Organic solvents. |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Water-soluble analogue of TBTA. Ideal for bioconjugation in aqueous media.[7][15] | Aqueous systems, cell labeling.[7] |
| BTTAA | 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | A newer generation water-soluble ligand that offers very rapid acceleration and suppresses cytotoxicity.[13][14] | Demanding aqueous applications, in vivo chemistry. |
Experimental Protocol: CuAAC of this compound
This protocol describes a general procedure using the robust and widely adopted CuSO₄/Sodium Ascorbate system with the THPTA ligand, suitable for a broad range of azide partners.
Materials and Reagents
-
This compound (Alkyne)
-
Azide coupling partner (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄•5H₂O)
-
Sodium L-Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: 1:1 mixture of deionized water and tert-Butanol
-
Deionized Water
-
Ethyl Acetate
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Stock Solution Preparation (Self-Validating System)
Causality Insight: Preparing fresh stock solutions, particularly for the reducing agent, is critical. Sodium ascorbate can degrade in solution upon exposure to air, reducing its efficacy in generating the active Cu(I) catalyst.
-
Alkyne Solution: Prepare a 0.5 M solution of this compound in the t-BuOH/H₂O solvent.
-
Azide Solution: Prepare a 0.5 M solution of the azide partner in the t-BuOH/H₂O solvent.
-
Catalyst Premix (Ligand/Copper): Prepare a solution containing 50 mM CuSO₄ and 250 mM THPTA in deionized water. (A 5:1 ligand-to-copper ratio is used to protect both the catalyst and any sensitive functional groups).[9] This solution can be stored frozen.[15]
-
Reducing Agent: Prepare a 1 M solution of Sodium Ascorbate in deionized water. This solution must be prepared fresh immediately before use.
Reaction Procedure
Caption: A typical experimental workflow for a copper-catalyzed click reaction.
-
Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mL (0.5 mmol, 1.0 eq) of the alkyne solution and 1.0 mL (0.5 mmol, 1.0 eq) of the azide solution.
-
Catalyst Addition: Add 0.1 mL (0.025 mmol, 5 mol% Cu) of the Catalyst Premix (THPTA/CuSO₄) solution to the flask. The solution will likely turn a pale blue.
-
Initiation: Add 0.1 mL (0.1 mmol, 20 mol%) of the freshly prepared Sodium Ascorbate solution. The color should immediately fade to colorless or pale yellow, indicating the reduction of Cu(II) to Cu(I).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, add 5 mL of deionized water to the flask. Extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary, although click reactions are known for their high purity post-extraction.[1]
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Yield | 1. Inactive Catalyst (Oxidized Cu(I)).2. Degraded Sodium Ascorbate.3. Impure reagents. | 1. Ensure the reaction is properly degassed or run under an inert atmosphere if using a direct Cu(I) source.[10]2. Always use a freshly prepared solution of sodium ascorbate. 3. Verify the purity of the starting alkyne and azide. |
| Slow Reaction | Insufficient catalyst or ligand concentration. | Increase the catalyst loading to 5-10 mol%. Ensure the ligand-to-copper ratio is at least 1:1, with 5:1 being optimal for sensitive substrates.[9] |
| Side Product Formation (Blue/Green Precipitate) | Formation of alkyne homocoupling product (Glaser coupling) due to excess oxygen and Cu(II). | Add a slight excess of sodium ascorbate to ensure the copper remains in the Cu(I) state.[1] Degas the solvent before starting the reaction. |
Conclusion
The copper catalyst is the central element of the CuAAC reaction, providing an elegant and efficient mechanistic pathway that is unavailable in the uncatalyzed process. For a functionally rich molecule like this compound, a well-designed catalyst system—typically comprising a Cu(II) salt, a reducing agent, and a stabilizing ligand—is paramount. This system ensures the generation and maintenance of the active Cu(I) species, enabling a rapid, high-yielding, and exceptionally clean conjugation reaction under mild conditions that preserve the integrity of the molecule's other functional groups. Mastery of this catalytic toolkit empowers researchers to reliably construct complex molecular architectures for a vast array of applications.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health (NIH). [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health (NIH). [Link]
-
Copper Nanoparticles in Click Chemistry. ACS Publications. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Publications. [Link]
-
Copper Nanoparticles in Click Chemistry. PubMed. [Link]
-
Cu/Cu-Oxide Nanoparticles as Catalyst in the “Click” Azide—Alkyne Cycloaddition. ResearchGate. [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
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"solvent selection for click chemistry with substituted benzaldehydes"
Application Note & Protocol Guide
Topic: Strategic Solvent Selection for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Substituted Benzaldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solvent in Modulating "Click" Chemistry for Aromatic Aldehydes
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," offers a robust and efficient method for forging covalent bonds, making it invaluable in drug discovery, materials science, and bioconjugation.[1][2][3] This reaction unites organic azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles under mild conditions.[1][4][5] Substituted benzaldehydes are foundational scaffolds in medicinal chemistry, and their incorporation into more complex architectures via click chemistry is a common and powerful strategy.
However, the success of a CuAAC reaction, particularly its rate, yield, and purity, is not merely a function of the reactants and catalyst. The reaction medium—the solvent—is an active and critical participant that dictates the outcome. The term "click reaction" itself implies a process that can be conducted in benign or easily removable solvents, with water often being ideal.[5] This guide provides a senior application scientist's perspective on developing a strategic approach to solvent selection for CuAAC reactions involving substituted benzaldehyde derivatives, moving beyond a trial-and-error methodology to a rational, evidence-based process. We will explore the causal relationships between solvent properties, reactant structure, and reaction efficiency to empower researchers to optimize their synthetic outcomes.
The Mechanism and the Influence of the Solvent Environment
The CuAAC reaction proceeds through a multi-step catalytic cycle.[1][6] Understanding this cycle is paramount to appreciating the profound impact of the solvent. The active Cu(I) catalyst can be generated from Cu(I) salts or, more commonly, from the reduction of Cu(II) salts (e.g., CuSO₄) by an agent like sodium ascorbate.[6]
The solvent influences nearly every step of this process:
-
Catalyst Solvation and Stability: The solvent must effectively dissolve the copper source, the reducing agent (if used), and any stabilizing ligands. More importantly, solvents can coordinate with the Cu(I) center. Strongly coordinating solvents like acetonitrile can sometimes inhibit catalysis by competing with the alkyne for binding sites.[7] Conversely, water has been shown to accelerate the reaction; DFT calculations reveal that the initial coordination of Cu(I) to the alkyne is exothermic in water but slightly endothermic in acetonitrile, providing a mechanistic basis for the observed rate increase in aqueous media.[6]
-
Reactant Solubility: Substituted benzaldehydes, functionalized as either azides or alkynes, exhibit a wide range of polarities based on their substituents (e.g., a hydrophilic p-hydroxybenzaldehyde vs. a lipophilic p-tert-butylbenzaldehyde). The chosen solvent must create a homogeneous environment for both the aromatic aldehyde derivative and its reaction partner.
-
Transition State Stabilization: The cycloaddition proceeds through polar, charged intermediates. Polar solvents are generally effective at stabilizing these transition states, thereby lowering the activation energy and accelerating the reaction rate.[8]
-
Product Isolation: An ideal solvent not only promotes the reaction but also simplifies downstream processing. In many cases, using aqueous solvent mixtures allows the often less polar triazole product to precipitate, enabling simple isolation by filtration and avoiding chromatography.[6]
A Systematic Workflow for Solvent Selection
A rational approach to solvent selection begins with an analysis of the substrates and progresses through a tiered screening process.
Step 1: Analyze the Benzaldehyde Substrate
The electronic and steric nature of the substituent on the benzaldehyde ring is the primary determinant of its solubility.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains increase lipophilicity, potentially decreasing solubility in highly aqueous systems.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) increase polarity, often improving solubility in polar solvents.
-
Protic Groups: Substituents like hydroxyl (-OH) or carboxyl (-COOH) can dramatically increase water solubility.
Step 2: Tiered Solvent Screening
Begin with the most common, effective, and environmentally benign solvents before moving to more specialized systems.
| Solvent System | Class | Dielectric Constant (ε) | Key Considerations & Rationale |
| Water | Polar Protic | 80.1 | Often accelerates the reaction; excellent for highly polar substrates. Can be used alone or as a co-solvent.[6][9] Considered a "green" solvent choice.[10] |
| t-BuOH / H₂O | Polar Protic Mixture | Variable | A highly versatile and widely used system that balances the solubility of both nonpolar organic substrates and polar catalyst components. |
| DMSO / H₂O | Polar Aprotic Mixture | Variable | Excellent for dissolving a broad range of substrates. DMSO is a strong donor solvent that can influence ligand performance.[7] |
| DMF | Polar Aprotic | 36.7 | A powerful solvent for achieving homogeneity, particularly with challenging substrates.[11] Can be used when aqueous systems fail.[12] |
| DMSO | Polar Aprotic | 46.7 | Similar to DMF, provides excellent solvating power.[11] |
| THF | Moderately Polar Aprotic | 7.6 | Can be effective, but reactions are often slower than in more polar media.[11][13] |
| DCM | Aprotic | 9.1 | Generally used for less polar reactants; may result in unsatisfactory yields compared to polar solvents.[13] |
| Glycerol | Polar Protic | 42.5 | A sustainable, biomass-derived solvent capable of dissolving both organic and inorganic reagents, facilitating easy product separation.[10] |
Step 3: The Role of Ligands and Co-additives
For many applications, especially in complex media or at low concentrations, a ligand is used to stabilize the Cu(I) oxidation state and accelerate the reaction.[14][15] The choice of ligand is intimately linked to the solvent.
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand ideal for reactions in aqueous or partially aqueous systems. It is highly effective and helps mitigate copper toxicity in biological applications.[14]
-
TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine): The classic click ligand, more soluble in organic solvents or aqueous mixtures with a high organic content (e.g., DMSO/water).[14][16]
-
Bases: The addition of a base like triethylamine (Et₃N) or DIPEA is generally unnecessary and may even diminish reaction rates.[15] The reaction mechanism involves protonolysis that does not typically require an external base.[1]
Protocols: From Theory to Practice
The following protocols provide validated starting points for CuAAC reactions with substituted benzaldehyde derivatives. Caution: Small organic azides can be energetic; always handle with appropriate personal protective equipment in a well-ventilated fume hood.[8]
Protocol 1: Aqueous-Based CuAAC for Polar Substituted Benzaldehydes
This protocol is optimized for benzaldehyde derivatives with polar substituents (e.g., -OH, -COOH, -SO₃H) that exhibit good solubility in water-rich solvent systems.
Materials:
-
Azide- or Alkyne-functionalized Benzaldehyde Derivative (1.0 equiv)
-
Corresponding Alkyne or Azide Partner (1.05 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
THPTA Ligand
-
Solvent: Degassed mixture of tert-Butanol and DI Water (1:1 v/v)
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 1 M stock solution of Sodium Ascorbate in water (prepare fresh).
-
-
Catalyst Pre-complexation: In a clean vial, combine 1 part of the 50 mM CuSO₄ solution with 2 parts of the 100 mM THPTA solution. Mix gently and allow to stand for 2-3 minutes. This forms the Cu(I)-THPTA complex in situ upon addition of the reductant.
-
Reaction Assembly:
-
To a reaction vial, add the substituted benzaldehyde derivative (e.g., 0.5 mmol).
-
Add the corresponding click partner (0.525 mmol).
-
Add the t-BuOH/H₂O solvent mixture to achieve a final substrate concentration of approximately 0.1 M. Stir until all solids are dissolved.
-
Add the pre-complexed CuSO₄/THPTA solution to a final copper concentration of 1-5 mol%.
-
-
Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture (use 5-10 mol%). The final concentration should be in slight excess relative to the copper.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup: Upon completion, the triazole product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Organic Solvent-Based CuAAC for Nonpolar Substituted Benzaldehydes
This protocol is suited for benzaldehyde derivatives with nonpolar or lipophilic substituents (e.g., -alkyl, -O-alkyl, -aryl) that require an organic solvent for dissolution.
Materials:
-
Azide- or Alkyne-functionalized Benzaldehyde Derivative (1.0 equiv)
-
Corresponding Alkyne or Azide Partner (1.05 equiv)
-
Copper(I) Iodide (CuI) (More direct than Cu(II)/reductant systems in some organic solvents)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Assembly:
-
In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted benzaldehyde derivative (e.g., 0.5 mmol).
-
Add the corresponding click partner (0.525 mmol).
-
Add Copper(I) Iodide (CuI) (0.025 mmol, 5 mol%).
-
Add anhydrous DMF via syringe to achieve a final substrate concentration of 0.1-0.2 M.
-
-
Reaction Conditions: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions in organic solvents may take longer than their aqueous counterparts, sometimes requiring overnight stirring.
-
Workup:
-
Upon completion, dilute the reaction mixture with water. This will often precipitate the crude product.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Conclusion and Final Recommendations
The "click" moniker for the CuAAC reaction rightfully suggests simplicity and reliability, but achieving optimal results, especially with functionally diverse substrates like substituted benzaldehydes, requires a strategic approach to solvent selection. There is no single "best" solvent; rather, the ideal choice is a carefully considered compromise that ensures reactant solubility, promotes high catalytic turnover, and simplifies product isolation.[11]
By beginning with aqueous mixtures and only moving to polar aprotic systems when necessary, researchers can develop efficient, robust, and more sustainable protocols. The workflows and methods detailed in this guide provide a validated framework for moving beyond guesswork, enabling the rational design of reaction conditions and accelerating the synthesis of novel molecules for drug discovery and beyond.
References
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Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216. Available at: [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available at: [Link]
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]
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Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from: [Link]
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Cattaruzza, F., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1996-2009. Available at: [Link]
-
Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696-12704. Available at: [Link]
-
Costas, M., et al. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Biomedicines, 11(11), 3045. Available at: [Link]
-
ResearchGate. (n.d.). Effect of Solvent on Copper-Catalyzed Azide− Alkyne Cycloaddition Reaction. Retrieved from: [Link]
-
Kamal, A., et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3455-3459. Available at: [Link]
-
PubMed. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Retrieved from: [Link]
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Das, P., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media. ACS Omega, 7(51), 48183-48197. Available at: [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from: [Link]
-
Alonso, F., & Moglie, Y. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 11(1), 102. Available at: [Link]
-
Moses, J. E., & Moorhouse, A. D. (2007). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 24(10), 1720-1729. Available at: [Link]
-
ResearchGate. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from: [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Methods in Molecular Biology, 628, 29-41. Available at: [Link]
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Wikipedia. (n.d.). Click chemistry. Retrieved from: [Link]
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Beilstein Journals. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Retrieved from: [Link]
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SciSpace. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from: [Link]
-
ResearchGate. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Retrieved from: [Link]
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Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from: [Link]
-
ResearchGate. (2018). Best solvent for azide alkyne cycloaddition? Retrieved from: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Introduction: A Versatile Building Block for Advanced Synthesis
3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is a valuable synthetic intermediate, strategically equipped with three key functional groups: an aldehyde, a methoxy ether, and a terminal alkyne. The aldehyde serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases. The terminal alkyne is of particular importance in modern synthetic chemistry, as it is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry"[1]. This allows for the efficient and specific conjugation of this molecule to other molecules containing an azide group, facilitating the construction of complex molecular architectures for applications in drug discovery, materials science, and bioconjugation.
This document provides a comprehensive guide for the large-scale synthesis of this compound, starting from the readily available o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The protocol is based on the robust and well-established Williamson ether synthesis[2][3]. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and scalable experimental protocol, and outline the necessary safety precautions, purification techniques, and characterization data.
Synthetic Strategy: The Williamson Ether Synthesis
The chosen synthetic route is the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an organohalide[4]. In this case, the phenolic hydroxyl group of o-vanillin is first deprotonated by a mild base, potassium carbonate, to form a phenoxide nucleophile. This nucleophile then displaces the bromide from propargyl bromide in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether product[5].
Reaction Scheme:
Mechanistic Rationale
The reaction proceeds via a classic SN2 mechanism. The key steps are:
-
Deprotonation: The weakly basic potassium carbonate deprotonates the acidic phenolic hydroxyl group of o-vanillin, forming a resonance-stabilized phenoxide ion. This step is crucial as it generates a much stronger nucleophile than the neutral alcohol[5].
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of propargyl bromide, which bears the leaving group (bromide). This attack occurs from the backside of the C-Br bond[4].
-
Displacement: In a concerted step, the carbon-oxygen bond is formed as the carbon-bromine bond is broken, leading to the formation of the ether and a bromide salt.
Caption: Workflow of the Williamson Ether Synthesis.
Safety First: A Comprehensive Hazard Analysis
The large-scale synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the reagents, particularly propargyl bromide.
| Reagent/Solvent | CAS Number | Key Hazards | Recommended PPE |
| 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | 148-53-8 | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation[6][7][8]. | Safety glasses, lab coat, nitrile gloves |
| Propargyl Bromide (80% in toluene) | 106-96-7 | Highly flammable, toxic, corrosive, lachrymator, may decompose explosively with shock or heat[9][10][11][12]. | Chemical splash goggles, face shield, flame-retardant lab coat, neoprene or PVC gloves, work in a certified chemical fume hood |
| Potassium Carbonate (Anhydrous) | 584-08-7 | Causes serious eye irritation, skin irritation, and respiratory tract irritation. | Safety glasses, lab coat, nitrile gloves |
| Acetone | 67-64-1 | Highly flammable liquid and vapor, causes serious eye irritation. | Safety glasses, lab coat, nitrile gloves |
| Ethyl Acetate | 141-78-6 | Highly flammable liquid and vapor, causes serious eye irritation. | Safety glasses, lab coat, nitrile gloves |
| Hexane | 110-54-3 | Highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation, may cause drowsiness or dizziness. | Safety glasses, lab coat, nitrile gloves |
Emergency Procedures for Propargyl Bromide Exposure:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.
Detailed Experimental Protocol: A Scalable Approach
This protocol is designed for a large-scale synthesis, starting with 100 g of o-vanillin.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Hydroxy-3-methoxybenzaldehyde | 152.15 | 100 g | 0.657 | 1.0 |
| Propargyl Bromide (80% in toluene) | 118.96 (neat) | 108.5 mL (147.5 g solution) | 0.99 (of propargyl bromide) | 1.5 |
| Potassium Carbonate (anhydrous, powdered) | 138.21 | 136.5 g | 0.988 | 1.5 |
| Acetone | - | 1.5 L | - | - |
| Ethyl Acetate | - | For workup and chromatography | - | - |
| Hexane | - | For chromatography | - | - |
| Saturated Brine Solution | - | For workup | - | - |
| Anhydrous Sodium Sulfate | - | For drying | - | - |
Step-by-Step Procedure:
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a well-ventilated fume hood, equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Charge the flask with 2-hydroxy-3-methoxybenzaldehyde (100 g, 0.657 mol) and acetone (1.5 L).
-
Addition of Base: Begin stirring the solution and add powdered anhydrous potassium carbonate (136.5 g, 0.988 mol).
-
Heating: Heat the suspension to a gentle reflux (approximately 60°C).
-
Addition of Propargyl Bromide: Once refluxing, add the 80% propargyl bromide solution in toluene (108.5 mL) dropwise via the dropping funnel over a period of 1 hour. Caution: Propargyl bromide is highly toxic and a lachrymator; handle with extreme care in a fume hood.
-
Reaction: Maintain the reaction at reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (1 L) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 500 mL) and saturated brine solution (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purification Strategy:
For large-scale purification, two primary methods can be employed:
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is recommended.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is a more scalable purification method. A suitable solvent system would need to be determined empirically, but mixtures of ethyl acetate and hexane are a good starting point.
Characterization and Expected Results
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
| Yield | 80-95% (crude) |
| Melting Point | To be determined experimentally |
Spectroscopic Analysis (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.4 | s | 1H | -CHO | Aldehyde proton, deshielded by the carbonyl group and the aromatic ring. |
| ~7.5-7.6 | dd | 1H | Ar-H | Aromatic proton ortho to the aldehyde, deshielded by both the aldehyde and the ether oxygen. |
| ~7.2-7.3 | t | 1H | Ar-H | Aromatic proton para to the aldehyde. |
| ~7.0-7.1 | dd | 1H | Ar-H | Aromatic proton ortho to the methoxy group. |
| ~4.8 | d | 2H | -O-CH₂-C≡ | Methylene protons adjacent to the ether oxygen and the alkyne. |
| ~3.9 | s | 3H | -OCH₃ | Methoxy group protons. |
| ~2.5 | t | 1H | -C≡CH | Terminal alkyne proton. |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~191 | C=O | Aldehyde carbonyl carbon. |
| ~155 | Ar-C-O | Aromatic carbon attached to the propargyloxy group. |
| ~150 | Ar-C-OCH₃ | Aromatic carbon attached to the methoxy group. |
| ~128 | Ar-C | Aromatic carbon. |
| ~125 | Ar-C | Aromatic carbon. |
| ~120 | Ar-C | Aromatic carbon. |
| ~115 | Ar-C | Aromatic carbon. |
| ~78 | -C≡CH | Quaternary alkyne carbon. |
| ~76 | -C≡CH | Terminal alkyne carbon. |
| ~56 | -O-CH₂- | Methylene carbon of the propargyloxy group. |
| ~56 | -OCH₃ | Methoxy carbon. |
Infrared (IR) Spectroscopy:
-
~3280 cm⁻¹: C-H stretch of the terminal alkyne.
-
~2120 cm⁻¹: C≡C stretch (weak).
-
~1680 cm⁻¹: C=O stretch of the aldehyde.
-
~1600, 1480 cm⁻¹: C=C stretches of the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretch of the ether.
-
~1030 cm⁻¹: Symmetric C-O-C stretch of the ether.
Mass Spectrometry (MS):
-
[M]+: Expected at m/z = 190.06.
-
High-Resolution MS (HRMS): Calculated for C₁₁H₁₀O₃, [M+H]⁺: 191.0703.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | 1. Incomplete deprotonation. 2. Inactive propargyl bromide. 3. Insufficient reaction time or temperature. | 1. Ensure potassium carbonate is anhydrous and finely powdered. Consider using a stronger base like NaH in DMF for small-scale trials if issues persist[13]. 2. Use fresh, properly stored propargyl bromide. 3. Increase reaction time and monitor by TLC. Ensure a gentle reflux is maintained. |
| Formation of multiple byproducts | 1. Side reactions of propargyl bromide. 2. Reaction temperature too high. | 1. Add propargyl bromide slowly and maintain a consistent temperature. 2. Do not overheat the reaction mixture. Maintain a gentle reflux. |
| Difficult purification | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. Consider recrystallization from a different solvent system. |
Conclusion
The large-scale synthesis of this compound can be achieved efficiently and in high yield through a Williamson ether synthesis using o-vanillin and propargyl bromide. Careful attention to the safety precautions, particularly when handling propargyl bromide, is paramount. The provided protocol offers a robust and scalable method for producing this valuable synthetic intermediate, opening avenues for its application in diverse areas of chemical research and development.
References
-
Vedantu. "Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?". Available at: [Link].
-
Wikipedia. "Propargyl bromide". Available at: [Link].
-
Filo. "Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?". Published October 7, 2023. Available at: [Link].
-
ResearchGate. "Can anyone help me with a Williamson ether synthesis?". Published August 15, 2014. Available at: [Link].
-
Nguyen, L. T., et al. "Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles". PubMed, 2018. Available at: [Link].
-
Chemsrc. "Propargyl bromide solution, 80% (w/w) Toluene, Stabilized with Magnesium Oxide". Available at: [Link].
-
Wikipedia. "Williamson ether synthesis". Available at: [Link].
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Haz-Map. "Propargyl bromide - Hazardous Agents". Available at: [Link].
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Chemeurope.com. "Williamson ether synthesis". Available at: [Link].
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Royal Society of Chemistry. "Electronic Supplementary Information". Available at: [Link].
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ChemTalk. "Williamson Ether Synthesis". Available at: [Link].
-
PubChem. "3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde". Available at: [Link].
-
IUCr. "3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde". Published 2016. Available at: [Link].
-
ResearchGate. "3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde". Published 2016. Available at: [Link].
-
Master Organic Chemistry. "The Williamson Ether Synthesis". Published October 24, 2014. Available at: [Link].
-
BYJU'S. "Williamson Ether Synthesis reaction". Available at: [Link].
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Reddit. "Help finiding procedure for williamson ether synthesis...". Published June 24, 2015. Available at: [Link].
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SciSpace. "Therapeutic aspects of biologically potent vanillin derivatives: A critical review". Published July 15, 2023. Available at: [Link].
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Name Reactions in Organic Synthesis. "Williamson Ether Synthesis". Available at: [Link].
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Chemistry Steps. "Williamson Ether Synthesis". Available at: [Link].
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Journal of Pharmacy & Pharmaceutical Sciences. "Supplementary Information File". Available at: [Link].
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Edubirdie. "Williamson Ether Synthesis". Available at: [Link].
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Royal Society of Chemistry. "Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling". Available at: [Link].
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Chem-Station. "Williamson Ether Synthesis". Published April 13, 2014. Available at: [Link].
-
Human Metabolome Database. "13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686)". Available at: [Link].
-
SciSpace. "Synthesis of new vanillin derivatives from natural eugenol". Published June 24, 2021. Available at: [Link].
-
ResearchGate. "Purification of Vanillin by a Molecular Imprinting Polymer Technique". Published August 5, 2025. Available at: [Link].
- Google Patents. "US3049566A - Vanillin purification".
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PubChem. "2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde". Available at: [Link].
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PubMed. "Enhanced separation and purification of vanillin in aqueous-phase through specific Achiff base covalent imprinting". Published December 11, 2025. Available at: [Link].
- Google Patents. "US4474994A - Purification of vanillin".
- Google Patents. "CN102644091A - Method for preparing o-vanillin".
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Oriental Journal of Chemistry. "Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity". Available at: [Link].
- Google Patents. "US4151207A - Process for preparation of 3-methoxy-4-hydroxybenzaldehyde".
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Troubleshooting & Optimization
Technical Support Center: Propargylation of Substituted Phenols
Welcome to the technical support center for the propargylation of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in synthetic chemistry. Here, we will address common challenges encountered during the O-propargylation of phenols, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring your success in this versatile and crucial transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Initiation & Low Yields
Question 1: My propargylation reaction is not proceeding, or I'm observing very low conversion of my starting phenol. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a phenol propargylation reaction is a common issue that can typically be traced back to a few key factors: insufficient deprotonation of the phenol, the nature of the substituents on the aromatic ring, or issues with your reagents.
1. Inadequate Deprotonation: The first step in a classic Williamson ether synthesis-type propargylation is the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide. If your base is not strong enough to effectively deprotonate the phenol, the reaction will not proceed efficiently.
-
Troubleshooting:
-
Assess Phenol Acidity: The pKa of your substituted phenol is a critical parameter. Phenols with electron-withdrawing groups (EWGs) like nitro or cyano groups are more acidic and can be deprotonated with weaker bases like potassium carbonate (K₂CO₃).[1] Conversely, phenols bearing electron-donating groups (EDGs) such as alkyl or alkoxy groups are less acidic and may require a stronger base like sodium hydride (NaH) or potassium tert-butoxide (K-OtBu) for complete deprotonation.[2]
-
Choice of Base: For many standard phenols, K₂CO₃ is a good starting point due to its ease of handling.[3] If you observe low conversion, consider switching to a stronger base. Cesium carbonate (Cs₂CO₃) can also be more effective than K₂CO₃ in some cases.[3]
-
2. Electronic Effects of Substituents: The electronic nature of the substituents on the phenol ring significantly influences the nucleophilicity of the resulting phenoxide.
-
Troubleshooting:
-
Electron-Withdrawing Groups (EWGs): While EWGs increase the acidity of the phenol, they also decrease the nucleophilicity of the phenoxide by delocalizing the negative charge.[1] For these substrates, you may need to use more forcing conditions, such as higher temperatures or a more reactive propargylating agent (e.g., propargyl bromide over propargyl chloride).
-
Electron-Donating Groups (EDGs): EDGs enhance the nucleophilicity of the phenoxide, which should favor the reaction.[2] If you are still seeing low conversion with an electron-rich phenol, the issue is more likely related to the base or other reaction parameters.
-
3. Reagent Quality and Reaction Conditions:
-
Troubleshooting:
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile (MeCN) are generally preferred as they effectively solvate the cation of the base without hydrogen bonding to the phenoxide, thus maximizing its nucleophilicity.[4][5] Ensure your solvent is anhydrous, as water can quench the phenoxide and react with strong bases.
-
Propargylating Agent: Ensure your propargyl bromide or chloride is not old or decomposed. It's advisable to use freshly opened or purified material.
-
Temperature: While many propargylations proceed well at room temperature, some less reactive phenols may require heating. A modest increase in temperature (e.g., to 50-80 °C) can significantly improve the reaction rate.[4][6]
-
Section 2: Side Product Formation
Question 2: I'm observing a significant amount of a byproduct that I suspect is the C-alkylated phenol. How can I favor O-alkylation over C-alkylation?
Answer:
The formation of a C-alkylated product is a classic example of the ambident nucleophilicity of the phenoxide ion. The negative charge is delocalized onto the ortho and para positions of the aromatic ring, creating alternative nucleophilic sites.[5] Several factors can be adjusted to strongly favor the desired O-alkylation.
1. Solvent Effects: This is often the most critical factor in controlling the regioselectivity of phenoxide alkylation.
-
To Favor O-Alkylation: Use polar aprotic solvents such as DMF, DMSO, or acetone.[5] These solvents do not strongly solvate the oxygen of the phenoxide, leaving it exposed and highly nucleophilic.
-
To Avoid C-Alkylation: Protic solvents like water or alcohols can hydrogen-bond with the oxygen of the phenoxide, effectively "shielding" it and making the carbon atoms of the ring more accessible for attack.[5] Therefore, avoiding these solvents is crucial for selective O-propargylation.
2. Counter-ion Effects: The nature of the cation associated with the phenoxide can also influence the reaction's outcome.
-
Troubleshooting:
-
Larger, "softer" cations like cesium (Cs⁺) or potassium (K⁺) tend to associate less tightly with the oxygen of the phenoxide, leading to a more "free" and reactive oxygen-centered nucleophile, which favors O-alkylation.
-
3. Temperature: Higher reaction temperatures can sometimes lead to an increase in C-alkylation, particularly if the O-alkylated product can undergo a Claisen rearrangement (see next question).
-
Troubleshooting:
-
Try to run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Question 3: My desired propargyl ether seems to be rearranging to another isomer upon heating or during analysis. What is happening and how can I prevent it?
Answer:
What you are likely observing is a Claisen rearrangement , a[7][7]-sigmatropic rearrangement that is characteristic of aryl propargyl ethers.[7][8][9][10] This reaction involves the thermal rearrangement of the propargyl ether to an ortho-allenyl cyclohexadienone, which can then tautomerize to form an ortho-allenyl phenol or undergo further reactions.[9]
1. Preventing the Claisen Rearrangement:
-
Temperature Control: The Claisen rearrangement is a thermal process.[9][10] The most effective way to prevent it is to conduct the propargylation and subsequent workup at the lowest possible temperatures. Avoid prolonged heating of the reaction mixture and distill purified products under reduced pressure to minimize thermal stress.
-
Substituent Effects: The presence of substituents on the phenyl ring can influence the propensity for Claisen rearrangement.[8] In some cases, bulky ortho substituents can disfavor the rearrangement.
2. Identifying the Rearrangement Product:
-
Spectroscopic Analysis: The rearrangement product, an ortho-allenyl phenol, will have a distinct spectroscopic signature compared to your starting propargyl ether. Look for the appearance of an allenic C=C=C stretch in the IR spectrum (around 1950 cm⁻¹) and the characteristic signals for the allenic protons and carbons in the ¹H and ¹³C NMR spectra. You will also see the reappearance of a phenolic -OH signal.
Section 3: Catalyst-Related Issues
Question 4: I'm using a metal-catalyzed propargylation, and the reaction is sluggish or has stopped completely. What could be poisoning my catalyst?
Answer:
Catalyst poisoning is the deactivation of a catalyst by a chemical compound that binds to the active sites.[11] In the context of metal-catalyzed reactions, several functional groups and impurities can act as poisons.
Common Catalyst Poisons:
-
Sulfur-containing compounds: Thiols, sulfides, and other sulfur-containing functional groups are notorious poisons for many transition metal catalysts, especially palladium.[11]
-
Nitrogen-containing heterocycles: Pyridines, quinolines, and other nitrogen-containing heterocycles can coordinate strongly to the metal center and inhibit catalysis.[4][11]
-
Other functional groups: Cyanides, and sometimes even halides, can also act as catalyst poisons.[11]
Troubleshooting Catalyst Poisoning:
-
Substrate Purity: Ensure that your substituted phenol is free from any of the aforementioned poisoning functional groups. If your substrate inherently contains a potential poison, a metal-catalyzed route may not be suitable.
-
Reagent and Solvent Purity: Use high-purity reagents and solvents. Trace impurities can be enough to deactivate the catalyst.
-
Inert Atmosphere: Some catalysts are sensitive to oxygen.[12] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst.
-
Consider a Stoichiometric Approach: If catalyst poisoning is unavoidable due to the nature of your substrate, consider switching to a non-catalytic, stoichiometric method for propargylation, such as the classic Williamson ether synthesis with a strong base.
Section 4: Purification Challenges
Question 5: I'm having difficulty separating my propargylated product from the unreacted starting phenol. What are some effective purification strategies?
Answer:
The separation of a product from its starting material can be challenging, especially if they have similar polarities. Here are a few strategies to tackle this common purification hurdle:
1. Basic Wash/Extraction:
-
Principle: This is the most effective method and relies on the acidic nature of the unreacted phenol. By washing the crude reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with an aqueous base (e.g., 1M NaOH or Na₂CO₃), you can deprotonate the starting phenol, forming a water-soluble phenoxide salt. The desired propargyl ether, being non-acidic, will remain in the organic layer.
-
Protocol:
-
After the reaction is complete, quench the reaction mixture and extract it into an organic solvent.
-
Wash the organic layer several times with an aqueous basic solution.
-
Combine the aqueous layers and re-extract with the organic solvent to recover any dissolved product.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
2. Column Chromatography:
-
Optimization: If a basic wash is insufficient, flash column chromatography is the next step. Since the product is generally less polar than the starting phenol, it should elute first.
-
Solvent System: A gradient of ethyl acetate in hexanes is a common and effective eluent system. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute the more polar starting material.
-
TLC Analysis: Carefully monitor the separation by TLC to find the optimal solvent system that gives good separation between your product and the starting phenol.
-
3. Solid-Phase Extraction (SPE):
-
For certain applications, particularly in library synthesis, SPE can be an efficient purification method.[13] For instance, if your product has a basic handle, you could use a cation exchange cartridge to retain the product while non-basic impurities are washed away.[13]
Visual Workflows & Summaries
Troubleshooting Low Yields: A Decision Workflow
Caption: Decision workflow for troubleshooting low yields.
Controlling O- vs. C-Alkylation
Caption: Factors influencing O- versus C-alkylation.
Summary of Reaction Parameters
| Parameter | Recommendation for Phenols with EWGs | Recommendation for Phenols with EDGs | Rationale |
| Base | Weaker bases may suffice (e.g., K₂CO₃) | Stronger bases often required (e.g., NaH) | EWGs increase phenol acidity, while EDGs decrease it.[1] |
| Solvent | Polar aprotic (DMF, MeCN) | Polar aprotic (DMF, MeCN) | Maximizes phenoxide nucleophilicity by avoiding H-bonding.[4][5] |
| Temperature | May require heating to overcome lower nucleophilicity | Often proceeds at room temperature | Compensates for the reduced reactivity of the electron-poor phenoxide. |
| Propargyl Source | Propargyl bromide (more reactive) | Propargyl bromide or chloride | Ensures efficient reaction with the less nucleophilic phenoxide. |
References
- Claisen rearrangements and cyclisations in phenyl propargyl ethers under electron impact conditions. Journal of the Chemical Society, Perkin Transactions 2.
- Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl. (2021).
- Claisen rearrangements and cyclisations in phenyl propargyl ethers under electron impact conditions. Journal of the Chemical Society, Perkin Transactions 2.
- Propargyl Claisen Rearrangement: Allene Synthesis and Beyond.
- Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry. (2024).
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
- A Study of Solvent Effects in the Solvolysis of Propargyl Chloroform
- Propargyl Claisen rearrangement: allene synthesis and beyond. SciSpace.
- A Study of Solvent Effects in the Solvolysis of Propargyl Chloroform
- Process for the preparation of propargyl ethers.
- Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. ACS Omega. (2022).
- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC - NIH.
- One pot Synthesis of Propargylamines using Solid-Phase Extractive Isol
- Phenolates- O-alkylation and C-alkyl
- A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate.
- Alkylation of Phenol: A Mechanistic View.
- C
- troubleshooting low yields in the propargyl
- Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activ
- Borane-catalysed ortho-propargylation of para-substituted phenols with alkynes.
- O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Reddit. (2016).
- Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society.
- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters. (2016).
- RSC Advances.
- Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. Owlstown. (2016).
- Synthesis of Propargyl Compounds and Their Cytotoxic Activity.
- a. Selective O‐propargylation of NAH‐para‐phenolic derivative 5....
- Is phenol electron withdrawing?. Quora. (2016).
- Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta c
- Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives. The Journal of Organic Chemistry. (2014).
- Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond form
- Proposed diverging mechanistic manifold for phenols with....
- Purification of phenol.
- Chapter 24: Phenols. Alcohols contain an OH group bonded.
- If electron donating groups lower acidity, then why is phenol more acidic than cylohexanol?. Reddit.
- Chapter 24 : Phenols.
- Acute phenol poisoning. PubMed.
- Purification of impure phenols by distillation with an organic solvent.
Sources
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigating chemical diversity: o -propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01272K [pubs.rsc.org]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. reddit.com [reddit.com]
- 7. Claisen rearrangements and cyclisations in phenyl propargyl ethers under electron impact conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Claisen rearrangements and cyclisations in phenyl propargyl ethers under electron impact conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. scispace.com [scispace.com]
- 11. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 12. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
Technical Support Center: Synthesis of o-Propargyloxy-benzaldehydes
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of o-propargyloxy-benzaldehydes. As a versatile building block in medicinal chemistry and materials science, the successful synthesis of this compound is crucial.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during its preparation via the Williamson ether synthesis.
Overview of the Synthesis
The synthesis of o-propargyloxy-benzaldehyde is typically achieved through a Williamson ether synthesis. This SN2 reaction involves the deprotonation of salicylaldehyde to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide.
dot graph "synthesis_overview" { layout="dot"; rankdir="LR"; node [shape="plaintext", fontname="Arial", fontsize="12"]; subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; Salicylaldehyde [label="Salicylaldehyde"]; PropargylBromide [label="Propargyl Bromide"]; Base [label="Base (e.g., K2CO3)"]; } subgraph "cluster_product" { label="Product"; bgcolor="#F1F3F4"; oPropargyloxyBenzaldehyde [label="o-Propargyloxy-benzaldehyde"]; } Salicylaldehyde -> oPropargyloxyBenzaldehyde [label="1. Deprotonation", fontcolor="#34A853"]; PropargylBromide -> oPropargyloxyBenzaldehyde [label="2. SN2 Attack", fontcolor="#34A853"]; Base -> Salicylaldehyde [style="invis"]; } caption="General synthesis scheme for o-propargyloxy-benzaldehyde."
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Question 1: Low or No Yield of the Desired Product
I've followed the standard procedure, but my yield of o-propargyloxy-benzaldehyde is very low, or I've only recovered starting materials. What could be the issue?
Several factors can contribute to a low yield in a Williamson ether synthesis.[3][4] A systematic approach to troubleshooting is essential.
Possible Causes and Solutions:
| Parameter | Potential Issue | Recommended Action |
| Base | Incomplete Deprotonation: The base may be too weak or not used in sufficient quantity to fully deprotonate the phenolic hydroxyl group of salicylaldehyde. | - Use a stronger base: While potassium carbonate (K₂CO₃) is commonly used, stronger bases like potassium tert-butoxide or sodium hydride (NaH) can ensure complete deprotonation.[4] - Ensure anhydrous conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are thoroughly dried to prevent quenching the base. |
| Solvent | Inappropriate Solvent Choice: The solvent plays a crucial role in an SN2 reaction. | - Use a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[4] |
| Temperature | Reaction Temperature is Too Low: The reaction may be too slow at lower temperatures. | - Increase the temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. However, be cautious of excessive heat, which can promote side reactions (see Question 3). |
| Reaction Time | Insufficient Reaction Time: The reaction may not have reached completion. | - Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials.[5] |
| Propargyl Bromide Quality | Degraded Propargyl Bromide: Propargyl bromide can be unstable and may have degraded. | - Use fresh or purified propargyl bromide: It is advisable to use freshly opened or distilled propargyl bromide for the best results. |
Question 2: Presence of an Unexpected Isomer in the Product Mixture
My NMR analysis shows an additional aromatic product with a different substitution pattern. What is this unexpected isomer?
The likely culprit is a C-alkylation product. In the phenoxide ion, the negative charge is delocalized onto the aromatic ring, creating nucleophilic carbon atoms, particularly at the ortho and para positions relative to the oxygen. This can lead to the propargyl group attaching to the ring instead of the oxygen.[6]
dot graph "C_vs_O_alkylation" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded", fontname="Arial", fontsize="10", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];
Salicylaldehyde [label="Salicylaldehyde"]; Phenoxide [label="Phenoxide Intermediate"]; O_Alkylation [label="O-Alkylation Product\n(Desired)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_Alkylation [label="C-Alkylation Product\n(Side Product)", fillcolor="#FBBC05", fontcolor="#202124"];
Salicylaldehyde -> Phenoxide [label="Base"]; Phenoxide -> O_Alkylation [label="Propargyl Bromide\n(Aprotic Solvent)", color="#34A853"]; Phenoxide -> C_Alkylation [label="Propargyl Bromide\n(Protic Solvent)", color="#EA4335"]; } caption="Competition between O- and C-alkylation of the phenoxide."
Troubleshooting C-Alkylation:
-
Solvent Choice: The choice of solvent has a significant impact on the O/C alkylation ratio.
-
Polar aprotic solvents (e.g., DMF, acetone) favor the desired O-alkylation. These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more available for nucleophilic attack.[6]
-
Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic. This can increase the likelihood of C-alkylation.[6]
-
-
Counter-ion: The nature of the cation from the base can also play a role, although this is a more advanced optimization strategy.
Solution:
-
Strictly use a polar aprotic solvent such as DMF or acetone.
-
If C-alkylation is still a significant issue, consider using a phase-transfer catalyst, which can help to shuttle the phenoxide into the organic phase and promote O-alkylation.
Question 3: Formation of a Rearranged Product, Especially with Heating
After heating my reaction for an extended period, I've isolated a product that appears to be a chromene or a related heterocyclic compound. What is happening?
You are likely observing the results of a Claisen rearrangement, a common thermal[7][7]-sigmatropic rearrangement of aryl allyl or aryl propargyl ethers.[8][9][10] In the case of o-propargyloxy-benzaldehyde, the initial product can undergo a rearrangement to form an allene intermediate, which can then cyclize to form a 2H-chromene derivative.[7][8]
dot graph "Claisen_Rearrangement" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize="10", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];
o_Propargyloxy [label="o-Propargyloxy-benzaldehyde"]; Transition_State [label="[7][7]-Sigmatropic\nTransition State", shape="ellipse", style="dashed"]; Allene_Intermediate [label="Allene Intermediate"]; Chromene_Product [label="2H-Chromene Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
o_Propargyloxy -> Transition_State [label="Heat (Δ)"]; Transition_State -> Allene_Intermediate; Allene_Intermediate -> Chromene_Product [label="Electrocyclization"]; } caption="Claisen rearrangement of o-propargyloxy-benzaldehyde."
Minimizing the Claisen Rearrangement:
-
Control the Reaction Temperature: This is the most critical factor. Avoid excessive or prolonged heating. If the reaction requires heat to proceed, use the minimum temperature necessary for a reasonable reaction rate.
-
Monitor Reaction Progress: Use TLC to determine when the starting material is consumed. Do not leave the reaction to heat unnecessarily after completion.
-
Purification Conditions: Be mindful of the temperature during workup and purification. Avoid high temperatures during solvent removal or distillation if possible.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this synthesis?
For phenolic starting materials like salicylaldehyde, which are more acidic than aliphatic alcohols, milder bases such as potassium carbonate (K₂CO₃) are often sufficient and are a good starting point.[4] If you experience low yields due to incomplete deprotonation, stronger bases like sodium hydride (NaH) can be used, but require anhydrous conditions.
Q2: Can I use propargyl chloride instead of propargyl bromide?
Yes, propargyl chloride can be used. However, bromides are generally better leaving groups than chlorides in SN2 reactions, so the reaction with propargyl bromide may be faster.
Q3: How do I purify the final product?
-
Standard Workup: A typical workup involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. Washing with a dilute base (e.g., 5% NaOH) can help remove any unreacted salicylaldehyde.
-
Column Chromatography: This is a very effective method for separating the desired product from starting materials and side products. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.[11]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
Q4: My final product is a yellow oil, but I expected a solid. Is this a problem?
While some literature may describe the product as a solid, it can sometimes be isolated as a persistent oil, especially if minor impurities are present. A yellow or brownish color can indicate the presence of impurities.[12] Further purification by column chromatography may be necessary to obtain a solid product.
Experimental Protocol: A Starting Point
This is a general procedure that can be optimized based on your specific laboratory conditions and observations.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to acetone or DMF.
-
Addition of Propargyl Bromide: While stirring, add propargyl bromide (1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Chen, Y.-J., et al. (2014). Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. Organic & Biomolecular Chemistry, 12(21), 3485-3493. [Link]
-
Anderson, C. D., et al. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. The Journal of Organic Chemistry, 86(24), 17853–17862. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. [Link]
-
Wikipedia. (2023). Claisen rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
Mandal, S., et al. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Tenside Surfactants Detergents, 56(4), 322-327. [Link]
-
Chhowala, T. N. (2025). Potassium phosphate catalyzed synthesis of substituted o- propargylsalicylaldehydes. Arkivoc, 2025(5), 202412326. [Link]
-
ResearchGate. (n.d.). Alkylation of Phenol: A Mechanistic View. [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]
-
Chemistry Stack Exchange. (2015). Selective alkylation of carboxylic acid versus phenol. [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]
-
National Center for Biotechnology Information. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde. [Link]
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. [Link]
-
J&K Scientific. (n.d.). 2-(Prop-2-yn-1-yloxy)benzaldehyde. [Link]
-
ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
ResearchGate. (n.d.). Synthesis of o‐propargylated salicylaldehyde (3). [Link]
-
Semantic Scholar. (n.d.). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 4-(Prop-2-yn-1-yloxy)benzaldehyde. [Link]
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Technical Support Center: Optimization of Click Reaction Conditions for 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Welcome to the technical support center for the optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during this specific transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction for maximal yield and purity.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common initial hurdles.
Q1: My click reaction shows no product formation. What are the first things to check?
A1: A complete lack of product typically points to a critical failure in the catalytic system. Perform these initial checks:
-
Catalyst Oxidation: The active catalyst is Copper(I). Oxygen in your solvent or headspace will rapidly oxidize it to inactive Copper(II).[1][2] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and the reaction is run under an inert atmosphere.
-
Reducing Agent: If generating Cu(I) in situ from a Cu(II) salt like CuSO₄, the presence and freshness of a reducing agent, typically sodium ascorbate, is non-negotiable.[3][4] Prepare a fresh solution of sodium ascorbate for each experiment, as it can degrade in solution.
-
Reagent Integrity: Verify the purity and integrity of your starting materials. The azide partner may degrade over time, especially if it's a small molecule with a high nitrogen-to-carbon ratio.[2][5]
Q2: I'm observing very low yields (<30%). What are the likely causes?
A2: Low yields often result from suboptimal conditions or competing side reactions.
-
Poor Solubility: Your substrate, this compound, is largely organic-soluble. If your azide partner or catalyst system has poor solubility in the chosen solvent, the reaction will be slow and inefficient. Consider using a co-solvent system like DMSO/water, t-BuOH/water, or DMF to ensure all components are fully dissolved.[1]
-
Insufficient Ligand: A ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.[6][7][8] Reactions run without a suitable ligand are often sluggish.
-
Glaser Coupling: The oxidative homocoupling of your alkyne substrate to form a diyne is a common side reaction, especially in the presence of oxygen.[1][9] This consumes your starting material. Rigorous exclusion of oxygen is the best preventative measure.
Q3: How do I choose the right copper source and ligand for my substrate?
A3: The most convenient and widely used method is the in situ generation of Cu(I) from Copper(II) sulfate (CuSO₄) with sodium ascorbate as the reducing agent.[3][10][11] This avoids handling potentially unstable Cu(I) salts.
For the ligand, water-soluble, nitrogen-based chelators are highly effective.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is an excellent choice for aqueous or semi-aqueous systems, as it both accelerates the reaction and protects sensitive substrates by chelating copper effectively.[10][11][12][13]
-
TBTA (Tris(benzyltriazolylmethyl)amine) is another powerful ligand, though it has lower solubility in highly aqueous media.[6][12] It is very effective at stabilizing the Cu(I) oxidation state.[6]
Q4: My starting materials are not fully consumed, even after extended reaction times. How can I drive the reaction to completion?
A4: Reaction stalling can be addressed by:
-
Increasing Catalyst Loading: While typically catalytic, increasing the concentration of the copper/ligand complex can accelerate the reaction. For some systems, a threshold concentration of ~50-250 µM copper is needed for maximal activity.[14]
-
Re-dosing Reductant: The reducing agent (sodium ascorbate) can be consumed over time, especially if trace oxygen is present. A second addition of sodium ascorbate after a few hours can regenerate the active Cu(I) catalyst.
-
Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate and drive it to completion, provided your substrates are stable at that temperature.[15]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Low to No Product Yield
Low yield is a multifaceted problem. This guide provides a systematic workflow to diagnose and solve the issue.
Caption: Systematic workflow for troubleshooting low-yield CuAAC reactions.
-
Verify Reagent Quality:
-
Causality: The CuAAC reaction is a bimolecular reaction; the purity of both the azide and the alkyne directly impacts the potential yield. The catalyst system is sensitive to impurities and degradation.
-
Action: Confirm the structure and purity of your this compound and azide partner via NMR or LC-MS. Always use a freshly prepared solution of sodium ascorbate.
-
-
Eliminate Oxygen:
-
Causality: Oxygen facilitates both the oxidation of the Cu(I) catalyst to the inactive Cu(II) state and the oxidative homocoupling (Glaser coupling) of the terminal alkyne, an irreversible side reaction that consumes your starting material.[1][9]
-
Action: Use a robust degassing technique such as freeze-pump-thaw (for organic solvents) or sparging with an inert gas (N₂ or Ar) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Ensure Solubility:
-
Causality: The reaction can only occur in the solution phase. If any reactant or catalyst precipitates, the reaction rate will plummet. The benzaldehyde substrate is relatively nonpolar, while the catalyst (CuSO₄) and ascorbate are polar.
-
Action: A solvent mixture is often ideal. A common starting point is a 1:1 to 4:1 mixture of an organic solvent (like t-BuOH, THF, or DMSO) and water.[1] Visually inspect the reaction mixture for any cloudiness or precipitation after all components are added.
-
Guide 2: Managing Side Reactions and Impurities
The primary side reaction of concern is the alkyne homocoupling.
-
Problem: Observation of a new product with a mass corresponding to double the alkyne starting material, often accompanied by a blue/green color in the reaction mixture (indicative of Cu(II)).
-
Cause: This is the Glaser coupling, caused by the presence of oxygen.
-
Solution:
-
Rigorous Deoxygenation: This is the most critical preventative measure.[1]
-
Sufficient Reducing Agent: Ensure at least 5-10 equivalents of sodium ascorbate relative to the copper catalyst are used to rapidly reduce any Cu(II) that forms.[4]
-
Ligand Choice: Ligands like TBTA or THPTA help protect the Cu(I) center from oxidation, thereby suppressing this side reaction.[6][12]
-
-
Problem: The final product is difficult to purify, with streaking on TLC or broad peaks in HPLC.
-
Cause: Residual copper can coordinate with the triazole product, affecting its chromatographic behavior. Triazoles are known to be excellent metal corrosion inhibitors, implying strong binding to metals.[16]
-
Solution:
-
Ammonia Wash: During the aqueous workup, wash the organic layer with a dilute solution of aqueous ammonia (e.g., 5-10%). The ammonia will complex with the copper, sequestering it into the aqueous phase.
-
EDTA Treatment: Adding a small amount of EDTA (ethylenediaminetetraacetic acid) to the aqueous phase during workup can also effectively chelate and remove residual copper.
-
Silica Gel Plug: Before full column chromatography, filtering the crude product through a short plug of silica gel can remove a significant amount of copper-related impurities.[17]
-
Section 3: Protocols & Methodologies
Protocol 1: General Optimized Procedure for CuAAC
This protocol provides a robust starting point for the reaction with this compound.
-
To a reaction vial, add this compound (1.0 equiv) and the desired azide partner (1.05-1.1 equiv).
-
Add a solvent mixture of t-BuOH and degassed water (e.g., 3:1 v/v) to achieve a final alkyne concentration of approximately 0.1 M.
-
Sparge the solution with argon or nitrogen for 15 minutes while stirring.
-
In a separate vial, prepare a fresh catalyst premix solution:
-
Add the catalyst premix to the reaction vial via syringe.
-
Initiate the reaction by adding freshly prepared sodium ascorbate (0.2 equiv, from a 1 M stock in water).
-
Seal the vial under a positive pressure of inert gas and stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
Section 4: Key Reagent Considerations
The choice of reagents is critical for success. The tables below summarize key options.
Table 1: Comparison of Common Copper Sources & Generation Methods
| Copper Source | Method | Advantages | Disadvantages |
| CuSO₄ / Na-Ascorbate | In situ reduction | Highly convenient, uses stable Cu(II) salt, robust to trace oxygen.[3][4] | Requires careful stoichiometry of the reducing agent. |
| CuI or CuBr | Direct use of Cu(I) | Simple addition, no reductant needed. | Salts are oxygen-sensitive and can have poor solubility.[3] |
| Cu(MeCN)₄PF₆ | Direct use of Cu(I) | Soluble in organic solvents. | Air-sensitive, relatively expensive. |
| Copper Wire/Turnings | In situ generation | Inexpensive, self-regulating Cu(I) source. | Slower reaction rates, surface can passivate.[4] |
Table 2: Selection of Ligands and Their Impact
| Ligand | Recommended Ratio (Ligand:Cu) | Key Advantages | Primary Solvent System |
| THPTA | 5:1 | Excellent water solubility, accelerates reaction, reduces cytotoxicity.[10][12][13] | Aqueous / Mixed Aqueous |
| TBTA | 1:1 to 2:1 | Highly effective at stabilizing Cu(I) and accelerating the reaction.[6][12] | Organic / Mixed Aqueous |
| Simple Amines (e.g., NEt₃) | >10:1 | Inexpensive, acts as a base. | Organic |
| None | N/A | Simplest setup. | Not recommended; leads to slow reactions, catalyst decomposition, and side products.[6] |
Section 5: Mechanistic Insights
Understanding the mechanism explains why certain conditions are critical. The CuAAC reaction is not a concerted cycloaddition; it proceeds through a multi-step pathway involving copper-acetylide intermediates.
The CuAAC Catalytic Cycle
The presence of a ligand (L) is crucial at multiple stages to stabilize the copper center and facilitate the steps. The cycle highlights the necessity of maintaining the Cu(I) oxidation state.
Caption: Simplified catalytic cycle for the CuAAC reaction.
Mechanistic Notes:
-
The reaction is believed to involve two copper atoms in the key azide-coordination step, which helps to explain why catalyst concentration is so important.[3][18]
-
The ligand (L) prevents the formation of inactive copper acetylide polymers and accelerates the turnover of the catalytic cycle.[6]
By understanding these principles and applying the systematic troubleshooting approaches outlined, you can effectively optimize the click reaction for this compound, leading to higher yields, improved purity, and more reliable results in your research and development efforts.
References
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. Retrieved January 18, 2026, from [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Auxiliary Cu(I) Click Reagents. (n.d.). Jena Bioscience. Retrieved January 18, 2026, from [Link]
-
The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]
-
Side reactions of macromonomers under CuAAC condition. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (2018). Journal of the Brazilian Chemical Society. Retrieved January 18, 2026, from [Link]
-
Bakis, E., et al. (2021). A kinetics study of copper-catalysed click reactions in ionic liquids. Organic & Biomolecular Chemistry. Retrieved January 18, 2026, from [Link]
-
Liu, Y., et al. (2016). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. Retrieved January 18, 2026, from [Link]
-
Alonso, F., et al. (2019). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules. Retrieved January 18, 2026, from [Link]
-
Kamal, A., et al. (2012). Solvent Effect on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of Novel Triazolyl Substituted Quinolines as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]
-
Hong, V., Presolski, S. I., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology. Retrieved January 18, 2026, from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). (2025). Reddit. Retrieved January 18, 2026, from [Link]
-
Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Retrieved January 18, 2026, from [Link]
-
Optimization of CuAAC reaction conditions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
de la Torre, V., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Retrieved January 18, 2026, from [Link]
-
[Orgo Lab 2] Click Chemistry. (2021). YouTube. Retrieved January 18, 2026, from [Link]
-
Optimized CuAAC reaction set-up. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Optimization of the conditions for CuAAC reaction. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Click chemistry. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Kónya, B., et al. (2021). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. Molecules. Retrieved January 18, 2026, from [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Retrieved January 18, 2026, from [Link]
-
Click reagents. (n.d.). Synvenio. Retrieved January 18, 2026, from [Link]
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- 12. broadpharm.com [broadpharm.com]
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- 18. pubs.acs.org [pubs.acs.org]
"troubleshooting low yield in triazole synthesis with benzaldehyde derivatives"
Welcome to the technical support center for troubleshooting low yields in triazole synthesis involving benzaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of click chemistry and related cycloaddition reactions. Here, we move beyond simple protocols to explain the causality behind common experimental challenges and provide validated solutions to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1,2,3-triazoles from benzaldehyde derivatives?
The two most prevalent and robust methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
-
CuAAC: This is the quintessential "click reaction." It typically involves an organic azide and a terminal alkyne, reacting in the presence of a Cu(I) catalyst to exclusively form the 1,4-disubstituted triazole isomer. Its popularity stems from its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.[1][] The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[3][4]
-
RuAAC: This method employs a ruthenium catalyst, such as [Cp*RuCl] complexes, and characteristically yields the 1,5-disubstituted triazole isomer.[3][4] A significant advantage of RuAAC is its ability to catalyze reactions with both terminal and internal alkynes, providing access to fully substituted triazoles, a feat not achievable with standard CuAAC.[3][5]
Q2: How do substituents on the benzaldehyde ring affect reaction yield?
Substituents on the benzaldehyde ring, which is a precursor to either the azide or alkyne partner, can significantly influence reaction rates and yields through electronic and steric effects.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the benzaldehyde can sometimes alter the reactivity of the azide or alkyne partner. While CuAAC is famously tolerant of many functional groups, highly electron-deficient azides can sometimes lead to alternative reaction pathways or require modified catalytic systems.[6]
-
Steric Hindrance: Bulky ortho-substituents on the benzaldehyde ring can sterically hinder the approach of the azide or alkyne to the catalyst center. This can slow down the reaction rate and may require higher catalyst loading, elevated temperatures, or a less sterically demanding ligand to achieve good conversion.
Q3: What is the role of a ligand in CuAAC reactions, and is it always necessary?
Ligands play a critical role in stabilizing the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction rate.[7][8] While some simple CuAAC reactions can proceed without a specific ligand, especially in water, their inclusion is highly recommended for challenging substrates or when working at low concentrations.[6][9]
-
Stabilization: Ligands like tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the copper(I) ion, protecting it from oxidation by atmospheric oxygen and disproportionation.[1][7][8]
-
Acceleration: By modulating the electronic environment of the copper center, ligands can significantly increase the catalytic turnover frequency, leading to faster reactions and higher yields, particularly in bioconjugation applications where reactant concentrations are low.[1][10]
Troubleshooting Guides: Diagnosing and Solving Low Yield
This section provides a systematic approach to identifying and resolving the root causes of low yields in your triazole synthesis.
Problem 1: Low to No Product Formation
This is one of the most common issues, often pointing to a problem with the catalytic system or the reagents themselves.
The CuAAC reaction relies on the Cu(I) oxidation state. The presence of atmospheric oxygen can readily oxidize Cu(I) to the catalytically inactive Cu(II), halting the reaction.[11]
Solutions & Protocol:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This involves degassing your solvent(s) (by sparging with inert gas or via freeze-pump-thaw cycles) and using Schlenk techniques.[11][12]
-
Use of a Reducing Agent: The most common solution is the in situ generation of Cu(I) from a Cu(II) salt (e.g., CuSO₄) using a reducing agent. Sodium ascorbate is the standard choice.[1][3][4]
-
Protocol: Always use a slight excess (1.1 to 5 equivalents) of sodium ascorbate relative to the copper catalyst.[12] A recommended best practice is to prepare separate stock solutions of the Cu(II) salt/ligand and the sodium ascorbate. Add the Cu(II)/ligand solution to your reaction mixture first, followed by the sodium ascorbate to initiate the reaction.[10][13] This prevents the formation of reactive oxygen species that can damage sensitive substrates.[10]
-
-
Ligand Stabilization: Use a stabilizing ligand like TBTA or THPTA to protect the Cu(I) state.[8][12]
The purity and stability of your benzaldehyde-derived azide or alkyne are paramount.
Solutions & Protocol:
-
Verify Azide Purity: Organic azides, especially those derived from benzyl halides, can be sensitive to heat and light and have limited shelf life.[11] If the azide was synthesized in-house, ensure it was properly purified and characterized (NMR, IR). The disappearance of the starting material (e.g., benzyl bromide) and the appearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum are key indicators.
-
Check Alkyne Integrity: Ensure the terminal alkyne is pure. Acidic impurities can interfere with the catalyst. If necessary, purify the alkyne by column chromatography or distillation.
-
Proper Storage: Store organic azides in a cool, dark place, and consider using freshly prepared azide for best results.
Problem 2: Significant Byproduct Formation
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are competing with your desired cycloaddition.
In the presence of oxygen and a copper catalyst, terminal alkynes can undergo oxidative homocoupling to form a diyne byproduct. This is a common side reaction that consumes your alkyne starting material.[1]
Solutions & Protocol:
-
Maintain a Reducing Environment: This is the most effective solution. The presence of a sufficient excess of a reducing agent like sodium ascorbate effectively suppresses Glaser coupling by keeping the copper in its +1 oxidation state.[1][3]
-
Exclude Oxygen: Rigorously deoxygenating the reaction mixture, as described in Problem 1A, will also prevent this oxidative side reaction.
The benzaldehyde functional group itself can be reactive under certain conditions, although the standard CuAAC protocol is generally mild.
Solutions & Protocol:
-
Check for Amine Reactivity: If your azide or alkyne partner contains a primary or secondary amine, there is a possibility of Schiff base formation with the benzaldehyde.[14] While this is more common under acidic or heated conditions, it's a possibility to consider. If suspected, protecting the aldehyde as an acetal may be necessary.
-
Evaluate pH: CuAAC is robust across a wide pH range (typically 4-12).[3] However, if your substrate is sensitive, ensure the reaction medium is buffered and not strongly acidic or basic.
Experimental Protocols & Data
Protocol 1: General Procedure for Small-Scale CuAAC Synthesis
This protocol is a robust starting point for the reaction between a benzaldehyde-derived azide and a terminal alkyne.
-
To a vial, add the benzaldehyde-derived azide (1.0 eq), the terminal alkyne (1.0-1.2 eq), and the chosen solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMF, to achieve a concentration of ~0.1 M).
-
In a separate microfuge tube, prepare a fresh catalyst stock solution by mixing CuSO₄·5H₂O (e.g., 5 mol%) and a ligand like THPTA (e.g., 5-10 mol%) in water.
-
In another tube, prepare a fresh solution of sodium ascorbate (e.g., 10-25 mol%) in water.
-
Add the copper/ligand solution to the reaction vial and stir for 1-2 minutes.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, perform an appropriate workup, which may involve dilution with water, extraction with an organic solvent (e.g., ethyl acetate), and purification by column chromatography.
Table 1: Troubleshooting Summary
| Problem | Primary Potential Cause | Recommended Action |
| Low/No Product | Catalyst (Cu I) Oxidation | Degas solvent; work under N₂/Ar; use sodium ascorbate.[11][12] |
| Poor Reagent Quality | Verify purity of azide and alkyne via NMR/IR; use fresh reagents. | |
| Steric Hindrance | Increase reaction temperature (e.g., to 40-60°C); increase catalyst/ligand loading. | |
| Byproducts | Alkyne Homocoupling | Ensure an excess of sodium ascorbate is present; rigorously exclude O₂.[1] |
| Aldehyde Side Reaction | Check for incompatible functional groups (e.g., amines); consider protecting the aldehyde. | |
| Slow Reaction | Low Concentration | Increase the concentration of reactants if solubility allows. |
| Ineffective Ligand | Add a Cu(I) stabilizing ligand like TBTA or THPTA.[1][8] |
Visualized Workflows and Mechanisms
The CuAAC Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, highlighting the key intermediates.
Caption: The catalytic cycle of the CuAAC reaction.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving low-yield issues in your triazole synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
References
- Hein, J. E., & Fokin, V. V. (2010). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Accounts of Chemical Research, 43(11), 1329–1339.
- Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(1), 210-221.
-
Huisgen Azide-Alkyne 1,3-Dipolar Cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]
- Cuevas-Yañez, E., et al. (2012). Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition. Journal of the Mexican Chemical Society, 56(2), 135-138.
- Mechanisms, Copper Catalysts, and Ligands Involved in the Synthesis of 1,2,3-Triazoles Using Click Chemistry. (2020). Molecules, 25(19), 4429.
- Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855.
- Islam, M. S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881329.
- Kennedy, D. C., et al. (2014). Copper and Silver Complexes of Tris(triazole)amine and Tris(benzimidazole)amine Ligands: Evidence that Catalysis of an Azide–Alkyne Cycloaddition (“Click”) Reaction by a Silver Tris(triazole)amine Complex Arises from Copper Impurities. Inorganic Chemistry, 53(13), 6849–6860.
- Boren, B. C., et al. (2008). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. Journal of the American Chemical Society, 130(28), 8923–8930.
-
Optimized CuAAC reaction set-up. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of the conditions for CuAAC reaction. (n.d.). ResearchGate. Retrieved from [Link]
- Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2009). Jena Bioscience. Retrieved from [Link]
- Berski, S., Gordon, A. J., & Ciunik, L. Z. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Journal of Molecular Modeling, 21(3), 57.
- Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Microreview: 3. Analysis of Results Reported For Cu - Catalyzed Alkyne-Azide Cycloaddition. European Journal of Organic Chemistry, 2006(1), 51-68.
- Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. (2021). Chemistry – A European Journal, 27(29), 7747-7761.
- Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. (2023). ACS Omega, 8(4), 3687–3708.
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2022). Molecules, 27(21), 7296.
- Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. (2020).
- Synthesis of Triazole Compounds. (2021). Current Studies in Basic Sciences, Engineering and Technology.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry, 10, 881329.
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: O-Propargylation of Vanillin Derivatives
Welcome to the technical support center for the O-propargylation of vanillin and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this crucial reaction in their synthetic workflows. The O-propargylation of vanillin introduces a versatile propargyl group, a key building block for further functionalization via click chemistry, cyclization reactions, and various coupling methods.[1][2]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction success.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My O-propargylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with propargyl bromide is resulting in a very low yield, with a significant amount of starting material recovered. What are the likely causes and how can I improve the conversion?
A: Low conversion is a common challenge often rooted in suboptimal base selection or reaction conditions. The reaction proceeds via a Williamson ether synthesis mechanism, which requires the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.[3]
Causality & Solutions:
-
Insufficient Deprotonation (Base Strength): The pKa of the phenolic proton on vanillin is approximately 7.4. For efficient deprotonation, the conjugate acid of the chosen base should have a pKa significantly higher than this value.
-
Weak Bases (e.g., NaHCO₃, Et₃N): These are generally too weak to fully deprotonate the phenol, leading to a low concentration of the reactive phenoxide and thus poor conversion.
-
Moderate Bases (e.g., K₂CO₃, Na₂CO₃): Potassium carbonate is a widely used and often effective base for this transformation.[4] However, its efficacy can be limited by its solubility in common organic solvents.
-
Strong Bases (e.g., NaH, Cs₂CO₃): Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward.[5] Cesium carbonate (Cs₂CO₃) is often superior to K₂CO₃ due to the "cesium effect," which involves better solubility of the cesium phenoxide and increased nucleophilicity of the phenoxide anion.[5][6][7]
-
-
Reaction Conditions:
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (ACN), or Acetone are typically preferred as they can dissolve the reactants and facilitate the SN2 reaction.[8] Acetone can sometimes participate in side reactions, such as aldol condensation, if strong bases like NaOH are used.[9]
-
Temperature: While many propargylations proceed well at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate. However, excessive heat can promote side reactions.
-
Moisture: The reaction is sensitive to moisture, which can quench the base and hydrolyze the propargyl bromide.[10] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Issue 2: Formation of Unwanted Byproducts
Q: I am observing significant byproduct formation in my reaction. Besides the desired O-propargylated product, what other species might be forming and why?
A: The structure of vanillin contains other reactive sites, and the reagents themselves can undergo side reactions.
Causality & Solutions:
-
Aldehyde-Related Side Reactions: The aldehyde group on the vanillin ring can be a source of byproducts, especially under strongly basic conditions.
-
Cannizzaro Reaction: In the presence of a strong base (like NaOH or KOH) and no enolizable protons, aldehydes can undergo disproportionation to form the corresponding alcohol (vanillyl alcohol) and carboxylic acid (vanillic acid).
-
Aldol Condensation: If the solvent or other components can form an enolate (e.g., acetone), it can react with the vanillin aldehyde.[9]
-
Solution: Use non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or NaH. Avoid protic solvents or those that can form enolates under basic conditions.
-
-
Di-propargylation: While less common for the phenolic hydroxyl, if other nucleophilic sites are present on the vanillin derivative (e.g., an amino group), over-alkylation can occur.[5]
-
Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of propargyl bromide and add it slowly to the reaction mixture.
-
-
Rearrangement to Allenyl Derivatives: Under certain basic conditions, the propargyl product can rearrange to a more stable allenyl ether.[5]
-
Solution: This is less common with phenoxides but can be minimized by using milder bases and avoiding prolonged reaction times at high temperatures.
-
Frequently Asked Questions (FAQs)
Q1: Which base is definitively the best for O-propargylation of vanillin: K₂CO₃, Cs₂CO₃, or NaH?
A1: The "best" base depends on the specific vanillin derivative, scale, and desired purity.
-
Potassium Carbonate (K₂CO₃): This is the most common, cost-effective, and easy-to-handle choice. It is often sufficient for simple vanillin propargylation, especially when paired with a polar aprotic solvent like DMF or acetone.[4]
-
Cesium Carbonate (Cs₂CO₃): Often provides higher yields and faster reaction rates than K₂CO₃.[6] It is particularly useful for more sterically hindered or less reactive vanillin derivatives. The higher cost is a consideration for large-scale synthesis.
-
Sodium Hydride (NaH): As a strong, irreversible base, NaH ensures complete formation of the phenoxide, often leading to high yields. However, it is highly reactive with water and requires strictly anhydrous conditions and careful handling (it is flammable). It is typically used in anhydrous THF or DMF.[5]
Here is a comparative summary:
| Base | Strength | Key Advantages | Key Disadvantages |
| K₂CO₃ | Moderate | Inexpensive, easy to handle | Moderate reactivity, potential solubility issues |
| Cs₂CO₃ | Moderate | High reactivity/yields (Cesium effect)[6] | Higher cost |
| NaH | Strong | Drives reaction to completion | Requires strict anhydrous conditions, flammable |
Q2: What is the role of a phase transfer catalyst (PTC) in this reaction?
A2: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is particularly useful when conducting the reaction in a biphasic system (e.g., a solid base with a liquid organic phase).[11] The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the propargyl bromide resides, thereby accelerating the reaction. This can be an effective strategy to improve yields when using inorganic bases like K₂CO₃ with less polar solvents.[12]
Q3: Can I use propargyl alcohol directly instead of propargyl bromide?
A3: Direct use of propargyl alcohol for etherification under these conditions is generally not feasible. The hydroxyl group of an alcohol is a poor leaving group. The reaction requires an electrophile with a good leaving group, such as a halide (Br, Cl) or a sulfonate (tosylate, mesylate). Acid-catalyzed methods exist for propargylation with propargyl alcohol, but these are not compatible with the base-sensitive aldehyde group on vanillin.[13]
Q4: How can I monitor the reaction progress effectively?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between the starting vanillin derivative (more polar) and the O-propargylated product (less polar). For example, a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is often a good starting point. Spot the reaction mixture alongside the starting material. The reaction is complete when the starting material spot has disappeared.
Experimental Protocols & Visual Guides
General Protocol for O-Propargylation of Vanillin using K₂CO₃
This protocol is a standard, reliable starting point for the synthesis of 4-(prop-2-yn-1-yloxy)-3-methoxybenzaldehyde.
Materials:
-
Vanillin (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
Acetone or Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add vanillin and anhydrous K₂CO₃.
-
Add anhydrous acetone or DMF (approx. 0.1 M concentration relative to vanillin).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add propargyl bromide dropwise to the stirring suspension.
-
Allow the reaction to stir at room temperature (or heat to 40-50 °C if the reaction is slow) and monitor by TLC.
-
Upon completion (disappearance of vanillin spot), filter the reaction mixture to remove the inorganic salts.
-
Rinse the solids with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure O-propargylated vanillin.
Reaction Mechanism and Workflow
The O-propargylation follows an SN2 mechanism, which is initiated by the deprotonation of the phenolic hydroxyl group.
Troubleshooting Decision Tree
Use this flowchart to diagnose and solve common issues encountered during the experiment.
References
-
Ashraf, Z., Rafique, H., & Hameed, S. (2015). Synthesis, Kinetic Mechanism and Docking Studies of Vanillin Derivatives as Inhibitors of Mushroom Tyrosinase. Bioorganic & Medicinal Chemistry, 23, 5870–5880. [Link]
-
Chemistry For Everyone. (n.d.). What Are The Limitations Of Williamson Ether Synthesis? YouTube. Retrieved from [Link]
-
Hussain, A., et al. (2019). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
Pathania, V., et al. (2020). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. ResearchGate. [Link]
-
Teobald, B. J. (2002). The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargyl cations in synthesis. Tetrahedron, 58(21), 4133-4170. [Link]
-
Hazelchem. (2020). Williamson ether synthesis (done wrong). YouTube. [Link]
-
Kayed, S. F., et al. (2022). Synthesis of Galectin Inhibitors by Regioselective 3′-O-Sulfation of Vanillin Lactosides Obtained under Phase Transfer Catalysis. ResearchGate. [Link]
-
Sharma, G., et al. (2021). Novel Vanillin-based hybrids inhibit quorum sensing and silences phenotypical expressions in Pseudomonas aeruginosa. ResearchGate. [Link]
Sources
- 1. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]
- 2. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactivity of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde: A Technical Guide for Synthetic Chemists
Welcome to the technical support center for 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights into the stability and reactivity of this molecule, enabling you to anticipate challenges, troubleshoot effectively, and optimize your reaction outcomes.
Introduction: A Molecule of Dual Functionality
This compound is a bifunctional aromatic compound featuring a reactive aldehyde and a terminal alkyne. This unique combination makes it a valuable precursor for the synthesis of a wide array of complex molecules, including heterocycles, natural product analogues, and bioconjugates via "click" chemistry. However, the interplay of these two functional groups, an electron-withdrawing aldehyde and a propargyl ether on a substituted benzene ring, presents a unique set of stability challenges. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is dedicated to resolving specific problems you may encounter during your experiments with this compound.
Issue 1: Low Yield or No Reaction in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: I am attempting a CuAAC "click" reaction with my azide-containing substrate and this compound, but I am observing low conversion. What are the likely causes and how can I fix it?
Answer:
The propargyl group is generally an excellent substrate for CuAAC reactions.[1][2] When issues arise, they often stem from catalyst inhibition or side reactions.
Potential Causes & Solutions:
-
Copper Sequestration: If your substrate is a biomolecule or contains chelating functional groups, it may be sequestering the copper catalyst.[3]
-
Solution: Perform a test reaction with a simple azide and propargyl alcohol. If this reaction proceeds, it points to an issue with your specific substrate. Consider increasing the copper concentration or adding a zinc salt (Zn²⁺), which can sometimes help release active copper.[3]
-
-
Incompatible Ligands: The choice of ligand to stabilize the Cu(I) oxidation state is crucial.
-
Aldehyde Interference: While less common, the ortho-aldehyde could potentially coordinate with the copper catalyst, especially if a pre-catalyst is not effectively formed.
-
Solution: Pre-form your Cu(I) catalyst by mixing the copper source (e.g., CuSO₄) with the reducing agent (e.g., sodium ascorbate) and ligand before adding it to the reaction mixture containing the benzaldehyde.
-
Issue 2: Formation of an Isomeric Byproduct During Thermal Reactions
Question: I am running a reaction at elevated temperatures (>150 °C) and observing the formation of an unexpected isomer, even in the absence of other reagents. What is happening?
Answer:
You are likely observing a thermal[4][4]-sigmatropic rearrangement, specifically a Claisen rearrangement, which is a characteristic reaction of aryl propargyl ethers.[5][6][7] This intramolecular process involves the migration of the propargyl group to the ortho position of the aromatic ring, followed by subsequent reactions to yield a benzopyran or a tricyclic core, depending on the substitution pattern.[5][7]
Mechanism Overview:
Caption: Thermal Claisen rearrangement pathway.
Preventative Measures:
-
Temperature Control: If the Claisen rearrangement is an undesired side reaction, avoid prolonged heating at high temperatures. If your desired reaction requires heat, carefully monitor the temperature and reaction time to minimize the formation of the rearrangement product.
-
Alternative Synthetic Routes: If high temperatures are unavoidable, consider protecting the aldehyde or altering the synthetic strategy to introduce the propargyl group at a later stage.
Issue 3: Decomposition or Discoloration Upon Storage or During Workup
Question: My sample of this compound has turned yellow and contains a white crystalline precipitate. What is this, and how can I prevent it?
Answer:
The aldehyde functional group in benzaldehydes is highly susceptible to autoxidation, reacting with atmospheric oxygen to form the corresponding carboxylic acid (in this case, 3-methoxy-2-(prop-2-yn-1-yloxy)benzoic acid).[4][8][9] This is a common issue, especially with older samples or those exposed to air and light.[10][11] The white precipitate is the benzoic acid derivative.[9]
Storage and Handling Recommendations:
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon).[9] | Minimizes contact with atmospheric oxygen, the primary oxidant. |
| Container | Use a tightly sealed, airtight, amber or opaque glass bottle.[9] | Prevents oxygen ingress and protects from light, which can initiate the radical chain mechanism of oxidation.[9] |
| Temperature | Store at 15°C to 25°C. | Refrigeration can lower the oxidation rate but may cause the less soluble benzoic acid to crystallize.[9] |
| Inhibitors | For long-term storage, the addition of a radical inhibitor like hydroquinone can be considered.[4][9] | Suppresses the free-radical autoxidation process. |
Purification of Oxidized Material:
If your material has oxidized, it can often be purified. A common procedure involves dissolving the compound in a solvent like diethyl ether, washing with a 10% sodium carbonate solution to remove the acidic benzoic acid, drying the organic layer, and then removing the solvent.[9] For high purity, distillation under reduced pressure is recommended.[9]
Frequently Asked Questions (FAQs)
Q1: Is the propargyl ether linkage stable to acidic or basic conditions?
The stability of the propargyl ether is condition-dependent.
-
Acidic Conditions: Ethers can be cleaved by strong acids like HBr and HI, particularly with heating.[12][13][14] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide.[14] Milder acidic conditions used for the removal of acid-labile protecting groups (e.g., dilute HCl for acetal deprotection) are generally tolerated, but careful monitoring is advised.
-
Basic Conditions: The propargyl ether is generally stable to most basic conditions. However, very strong bases (e.g., organolithium reagents) can deprotonate the carbon alpha to the ether oxygen, potentially leading to cleavage.[12] The aldehyde group is more sensitive to strong bases and can undergo reactions like the Cannizzaro disproportionation (oxidation to a carboxylate and reduction to an alcohol).[10][15]
Q2: Can I perform a reduction of the aldehyde group without affecting the propargyl group?
Yes, this is generally feasible with selective reducing agents.
-
Recommended: Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective reagent for reducing the aldehyde to the corresponding benzyl alcohol and is unlikely to affect the propargyl ether.
-
Use with Caution: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) should be used with care, as they are less selective. While they will readily reduce the aldehyde, they could potentially react with the alkyne under certain conditions.
-
Catalytic Hydrogenation: Hydrogenation with catalysts like Pd/C can reduce both the aldehyde and the alkyne. Selective reduction of the alkyne to an alkene or alkane is possible, but it will also reduce the aldehyde. It's also reported that Pd/C in water can be used for the depropargylation of propargyl ethers.[16]
Q3: Is the compound stable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)?
The propargyl group's compatibility with palladium catalysts is complex.
-
Sonogashira Coupling: The terminal alkyne of the propargyl group can participate in Sonogashira coupling reactions. If you intend to use the aldehyde in a different cross-coupling reaction (e.g., Suzuki coupling of an aryl halide), the terminal alkyne may need to be protected (e.g., as a silyl alkyne).
-
Propargylic Substitution: Palladium catalysts can activate propargylic systems, leading to the formation of interconverting allenyl- and propargyl-palladium intermediates.[17][18] This can lead to a variety of products depending on the nucleophile and reaction conditions. If the intended reaction does not involve the propargyl group, the choice of ligand and conditions is critical to avoid undesired side reactions.
Q4: What should I consider when running a Wittig or Grignard reaction on the aldehyde?
Both Wittig and Grignard reactions are generally compatible with the propargyl ether moiety.
-
Grignard Reagents: These are strong bases and nucleophiles. While they will readily add to the aldehyde, they can also deprotonate the terminal alkyne. This will consume an equivalent of the Grignard reagent, so at least two equivalents must be used to ensure complete reaction at the aldehyde.
-
Wittig Reagents: The ylides used in Wittig reactions are basic, but generally not strong enough to cause issues with the propargyl ether. The reaction should proceed smoothly to form the corresponding alkene.
Experimental Protocol: A Representative Reaction
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "clicking" of this compound with an azide in an organic solvent.
Materials:
-
This compound
-
Azide-containing substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., a mixture of THF and water, or DMF)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the azide substrate (1.0-1.2 eq) in the chosen solvent system.
-
In a separate vial, prepare the catalyst solution. Add CuSO₄·5H₂O (0.01-0.05 eq) and TBTA (0.01-0.05 eq) to the solvent.
-
Add a freshly prepared solution of sodium ascorbate (0.1-0.2 eq) to the catalyst mixture. The solution should turn from blue to a lighter color, indicating the reduction of Cu(II) to Cu(I).
-
Add the catalyst solution to the solution of the alkyne and azide.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, quench the reaction by adding a solution of EDTA to chelate the copper, or proceed directly to workup and purification.
Caption: Workflow for a typical CuAAC reaction.
References
-
Filo. (2025, August 26). Discussion briefly the stability of Benzaldehyde C6H5COH in the presence of strong oxidizing agents and name the major product. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. Retrieved from [Link]
-
Quora. (2021, January 29). Can benzaldehyde be oxidised? Retrieved from [Link]
-
PubMed. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 50(41), 9885–9888. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). Henry reactions of substituted benzaldehydes that bear an ortho- alkoxy group. Retrieved from [Link]
-
Chesld, K. R., et al. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl. The Journal of Organic Chemistry, 86(24), 17955–17964. Retrieved from [Link]
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ResearchGate. (2025, August 9). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
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Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]
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Sciencemadness.org. (2010, November 26). Oxidation of Benzaldehyde, Prevention Of. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
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ResearchGate. (n.d.). Ortho‐C−H alkoxycarbonylation of benzaldehydes. Retrieved from [Link]
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Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]
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ResearchGate. (2025, August 7). New Chemistry of η3-Allenyl/Propargyl Complexes of Palladium and Platinum. Retrieved from [Link]
-
Sorensen, E. J., et al. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 19(23), 6344–6347. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
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Trost, B. M., & Fraisse, P. L. (2012). Stereocontrol in Palladium-Catalyzed Propargylic Substitutions: Kinetic Resolution to give Enantioenriched 1,5-Enynes and Propargyl Acetates. Angewandte Chemie International Edition, 51(26), 6330–6333. Retrieved from [Link]
-
ResearchGate. (2025, March). Controlled chain-growth polymerization via propargyl/allenyl palladium intermediates. Retrieved from [Link]
-
SciSpace. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal Claisen rearrangement of aryl propargyl ethers in the absence.... Retrieved from [Link]
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PubMed. (2021, December 17). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers: Substituent Effects on Reactivity and Regioselectivity. Retrieved from [Link]
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Glorius, F., et al. (2023). Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters, 25(9), 1473–1478. Retrieved from [Link]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Alternative Catalysts for Click Reactions with Electron-Rich Benzaldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative catalysts for click reactions, specifically focusing on challenges encountered with electron-rich benzaldehyde derivatives. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your experimental success.
Troubleshooting Guide: Overcoming Challenges with Electron-Rich Systems
Electron-rich benzaldehydes, when converted to their corresponding azides or alkynes, can present unique challenges in standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. The increased electron density on the aromatic ring can influence the reactivity of the functional group and interact with the catalyst, often leading to lower yields or failed reactions. This section is designed to help you diagnose and solve these specific issues.
Q1: I am observing very low to no product formation in my CuAAC reaction with an alkyne derived from an electron-rich benzaldehyde (e.g., with methoxy or amino substituents). What is the likely cause and how can I fix it?
A1: This is a common issue stemming from the electronic properties of your substrate. Electron-donating groups on the phenylacetylene ring can increase the electron density of the alkyne, which can disfavor the copper-acetylide formation, a key step in the CuAAC catalytic cycle. Additionally, some electron-rich functionalities can chelate with the copper catalyst, leading to catalyst deactivation.
Troubleshooting Steps:
-
Optimize the Ligand: Standard CuAAC conditions may not be sufficient. The use of accelerating ligands is crucial.[1][2] These ligands stabilize the Cu(I) oxidation state and enhance the catalytic activity.[2]
-
For organic solvents: Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice.
-
For aqueous or mixed aqueous/organic solvents: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly effective due to its water solubility.
-
For particularly challenging substrates: Consider more electron-donating ligands like tris(benzimidazolylmethyl)amines, which can be superior under low catalyst loading conditions.[1]
-
-
Increase Catalyst and Ligand Loading: For sluggish reactions, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) and maintaining a suitable ligand-to-copper ratio (typically 1:1 to 5:1) can improve reaction rates.[3]
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Protic solvents like water can accelerate the reaction.[4] A mixture of t-BuOH/water is a common and effective solvent system. For substrates with poor aqueous solubility, DMSO or DMF can be used, but be mindful that coordinating solvents can sometimes inhibit the reaction if the wrong ligand is chosen.[1]
-
Check Reagent Quality: Ensure your sodium ascorbate is fresh, as it is prone to degradation. Old or degraded sodium ascorbate will not efficiently reduce Cu(II) to the active Cu(I) species, leading to reaction failure.
Q2: My reaction is slow and gives a low yield, and I'm seeing significant amounts of alkyne homocoupling (Glaser coupling). How can I prevent this side reaction?
A2: Alkyne homocoupling is a common side reaction in CuAAC, especially when the concentration of the active Cu(I) catalyst is not well-maintained and in the presence of oxygen. Electron-rich alkynes can be particularly susceptible to this oxidative side reaction.
Preventative Measures:
-
Ensure a Reducing Environment: The primary role of sodium ascorbate is to reduce Cu(II) to Cu(I).[4] Use a fresh solution and consider a slight excess (e.g., 2-5 equivalents relative to copper) to maintain a reducing environment and prevent the buildup of Cu(II) which can promote homocoupling.
-
Degas Your Solvents: Oxygen is a key culprit in promoting the oxidation of Cu(I) and subsequent Glaser coupling. Degassing your solvents by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst can significantly reduce this side reaction.
-
Ligand Protection: Accelerating ligands not only enhance the reaction rate but also protect the Cu(I) catalyst from oxidation and disproportionation.[2][3]
-
Order of Addition: Add the copper source to the reaction mixture after the other components, including the sodium ascorbate. This ensures that the Cu(II) is immediately reduced to Cu(I) in the presence of the reactants.
Q3: I've tried optimizing my CuAAC reaction with limited success. Are there alternative catalytic systems better suited for electron-rich substrates?
A3: Absolutely. When CuAAC is not providing the desired results, switching to a different catalytic system is a highly effective strategy. The most robust alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):
-
Key Advantage: RuAAC is often more tolerant of a wider range of functional groups, including those that are electronically rich or sterically hindered.[5][6] It can also be used with internal alkynes, unlike CuAAC which is limited to terminal alkynes.[5][7]
-
Regioselectivity: A crucial difference is that RuAAC exclusively produces the 1,5-disubstituted 1,2,3-triazole isomer, whereas CuAAC yields the 1,4-isomer.[5][8] This offers a powerful tool for controlling the regiochemical outcome of your synthesis.
-
Recommended Catalysts: Pentamethylcyclopentadienyl (Cp) ruthenium complexes such as [CpRuCl(PPh₃)₂] or [Cp*RuCl(COD)] are highly effective for RuAAC.[6][7]
-
Reaction Conditions: RuAAC reactions are typically carried out in non-protic solvents like toluene, THF, or DMF at temperatures ranging from room temperature to elevated temperatures, sometimes with microwave irradiation to accelerate the reaction.[6][8]
Below is a troubleshooting workflow to help guide your decision-making process:
Frequently Asked Questions (FAQs)
Q1: Why are electron-rich benzaldehydes challenging for CuAAC reactions?
A1: When an electron-rich benzaldehyde is converted into a terminal alkyne (e.g., a substituted phenylacetylene), the electron-donating groups on the aromatic ring increase the electron density on the alkyne. This can have two primary negative effects:
-
Slower Acetylide Formation: The formation of the copper-acetylide intermediate is a critical step in the CuAAC mechanism. Increased electron density on the alkyne can make the acetylenic proton less acidic, slowing down its deprotonation and subsequent coordination to the copper catalyst.
-
Catalyst Inhibition: Certain electron-donating groups, particularly those with heteroatoms like amines or methoxy groups, can act as chelating ligands for the copper ion. This can lead to the formation of stable, inactive catalyst complexes, effectively sequestering the copper and halting the catalytic cycle.
Q2: What is the mechanistic difference between CuAAC and RuAAC, and why does it matter for my substrate?
A2: The mechanisms are fundamentally different, which explains their different regioselectivity and substrate tolerance.
-
CuAAC (Copper-Catalyzed): Proceeds through a copper-acetylide intermediate. The azide then coordinates to the copper and undergoes a cycloaddition to form a six-membered copper-containing ring, which then rearranges to the 1,4-disubstituted triazole product.[4]
-
RuAAC (Ruthenium-Catalyzed): Involves an oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. This is followed by reductive elimination to yield the 1,5-disubstituted triazole product.[6][7]
The RuAAC mechanism does not rely on the formation of a metal-acetylide in the same way as CuAAC, which can make it less sensitive to the electronic properties of the alkyne. This is a key reason why RuAAC is often more successful for challenging substrates.
Q3: Are there any metal-free alternatives if my molecule is sensitive to both copper and ruthenium?
A3: Yes, for highly sensitive biological molecules where the presence of a metal catalyst is a concern, metal-free click chemistry is the best option. The most common metal-free reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
SPAAC: This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts with an azide without the need for a catalyst. The ring strain of the cyclooctyne provides the driving force for the reaction. While this approach avoids metal toxicity, it requires the synthesis of a strained alkyne, which can be more complex than preparing a terminal alkyne.
Experimental Protocol: RuAAC of 4-Methoxybenzyl Azide and Phenylacetylene
This protocol provides a general method for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition, which is particularly effective for substrates that perform poorly in CuAAC.
Materials:
-
4-Methoxybenzyl azide (1.0 mmol, 1 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
[Cp*RuCl(COD)] (0.02 mmol, 2 mol%)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere reaction vessel (e.g., Schlenk flask)
-
Standard workup and purification supplies (Silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add [Cp*RuCl(COD)] (7.6 mg, 0.02 mmol).
-
Add Reactants: Add anhydrous toluene (5 mL) to the flask, followed by 4-methoxybenzyl azide (163 mg, 1.0 mmol) and phenylacetylene (112 mg, 1.1 mmol) via syringe.
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole.
Data Summary Table:
| Catalyst System | Typical Substrate | Regioisomer | Key Advantages | Common Issues |
| Cu(I)/Ligand | Terminal Alkynes | 1,4- | Fast, mild conditions, vast literature. | Sensitive to electron-rich substrates, alkyne homocoupling, oxygen sensitivity. |
| [Cp*RuCl(COD)] | Terminal & Internal Alkynes | 1,5- | Tolerant of diverse functional groups, high regioselectivity. | Requires inert atmosphere, higher cost, different regioselectivity. |
| SPAAC | Azides + Strained Alkynes | N/A | Metal-free, bioorthogonal. | Requires synthesis of strained alkynes, slower kinetics than CuAAC. |
References
-
Efficient Green Chemistry Approach for the Synthesis of 1,2,3-Triazoles Using Click Chemistry through Cycloaddition Reaction: Synthesis and Cytotoxic Study. Semantic Scholar. Available at: [Link]
-
Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach. ResearchGate. Available at: [Link]
-
Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis. PubMed. Available at: [Link]
-
Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society. Available at: [Link]
-
ChemInform Abstract: New Click-Chemistry Methods for 1,2,3-Triazoles Synthesis: Recent Advances and Applications. ResearchGate. Available at: [Link]
-
One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. Available at: [Link]
-
New Trends in Click Reactions for Synthesis of 1,2,3-Triazole Derivatives. PubMed. Available at: [Link]
-
Amato, D. N., & Amato, D. N. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. Available at: [Link]
-
Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chemical Science Review and Letters. Available at: [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. Labinsights. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available at: [Link]
-
Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. Available at: [Link]
-
Problems and Solutions in Click Chemistry Applied to Drug Probes. PMC. Available at: [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Available at: [Link]
-
Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chalmers Research. Available at: [Link]
-
Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Available at: [Link]
-
Click Chemistry: Copper Clusters Catalyse the Cycloaddition of Azides with Terminal Alkynes. ResearchGate. Available at: [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Available at: [Link]
-
Click Chemistry: copper, ruthenium catalyzed and photoinduced az. Seth Anandram Jaipuria College. Available at: [Link]
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- 2. tcichemicals.com [tcichemicals.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
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- 7. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 8. research.chalmers.se [research.chalmers.se]
Technical Support Center: Strategies to Mitigate Homocoupling of Terminal Alkynes
Guide Focus: Troubleshooting and Preventing Undesired Dimerization of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde in Cross-Coupling Reactions.
Welcome to the technical support center. This guide is designed for researchers and drug development professionals encountering challenges with the homocoupling of terminal alkynes, a common side reaction in cross-coupling chemistry. As Senior Application Scientists, we understand that optimizing a reaction to favor the desired cross-coupled product over the homocoupled diyne is critical for synthetic efficiency and purity. This document provides in-depth troubleshooting advice, FAQs, and validated protocols to specifically address the suppression of Glaser coupling for substrates like this compound.
Troubleshooting Guide: Diagnosis and Resolution
This section addresses specific issues you may encounter during your experiments.
Q1: I am performing a Sonogashira reaction with this compound and an aryl halide, but I'm isolating a significant amount of a symmetrical 1,3-diyne byproduct. What is this side reaction and why is it happening?
A: You are observing the Glaser coupling , an oxidative homocoupling reaction of terminal alkynes.[1] This reaction is one of the oldest known carbon-carbon bond-forming reactions and is a well-documented side reaction in copper-cocatalyzed Sonogashira couplings.[2]
The mechanism proceeds via two key steps:
-
Formation of a Copper Acetylide: In the presence of a base and a copper(I) salt (like the CuI co-catalyst in your Sonogashira reaction), the terminal alkyne is deprotonated to form a copper acetylide intermediate.
-
Oxidative Dimerization: This copper acetylide intermediate then undergoes oxidation, typically by molecular oxygen present in the reaction, to form the symmetrical 1,3-diyne product.[1][3]
This pathway directly competes with the desired Sonogashira cross-coupling, where the copper acetylide is supposed to undergo transmetalation with the palladium center.[4] If the rate of oxidative dimerization is comparable to or faster than the transmetalation step in the Sonogashira cycle, significant homocoupling will occur.
Q2: I am already using an inert atmosphere, but homocoupling persists. What other reaction parameters are critical for suppressing this side product?
A: While a rigorously oxygen-free environment is the first and most critical step, several other parameters can profoundly influence the balance between cross-coupling and homocoupling.[2][5]
-
Base Selection and Stoichiometry: The choice of base is crucial. Amine bases (e.g., triethylamine, diisopropylamine) are common, but their basicity and coordinating ability can affect the outcome.[5][6] Using an excessively strong base or a large excess can lead to a high concentration of the reactive acetylide, potentially favoring dimerization.[7] Consider using a milder base like K₂CO₃ or Cs₂CO₃ or carefully titrating the amount of amine base used (e.g., 2-3 equivalents).[8][9]
-
Solvent Effects: The solvent impacts the solubility of reagents and the stability of catalytic intermediates.[6] While DMF and amines are common, they can sometimes promote side reactions. For a substrate like yours with multiple coordinating groups (ether, aldehyde), a less-coordinating solvent like toluene or dioxane might be beneficial, as it could prevent the displacement of essential ligands from the palladium center.[6]
-
Slow Addition of the Alkyne: Homocoupling is a second-order reaction with respect to the alkyne. Therefore, keeping the instantaneous concentration of your alkyne, this compound, low will disfavor this bimolecular side reaction. A proven strategy is to add the alkyne slowly to the reaction mixture over several hours using a syringe pump.[4] This maintains a low steady-state concentration, favoring the cross-coupling pathway.
Q3: My substrate, this compound, is electron-rich and has substitution at the ortho position. Does this affect its propensity for homocoupling?
A: Yes, the electronic and steric profile of your substrate can indirectly promote homocoupling by slowing down the desired Sonogashira reaction.
-
Steric Hindrance: The ortho-(prop-2-yn-1-yloxy) group introduces steric bulk near the reaction center. This can hinder the approach of the bulky palladium complex during the transmetalation and reductive elimination steps of the Sonogashira cycle, thereby slowing the overall rate of cross-coupling.[10]
-
Electronic Effects: The electron-donating methoxy and ether groups on the benzaldehyde ring make the aryl halide coupling partner's oxidative addition to the palladium(0) center slower if it is also electron-rich. While this doesn't directly affect the alkyne, any factor that slows the main Sonogashira catalytic cycle gives the competing Glaser coupling more time to occur.[10]
For such substrates, careful optimization is key. Consider using a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) which are known to accelerate the rate-limiting steps of oxidative addition and reductive elimination.[11]
Q4: Should I consider a copper-free Sonogashira protocol? What are the trade-offs?
A: Absolutely. The most direct way to eliminate the Glaser coupling is to remove its essential catalyst: copper.[5] Copper-free Sonogashira reactions have become a preferred method for complex syntheses where homocoupling is a significant issue.[4][12]
-
Advantages: The primary advantage is the significant reduction or complete elimination of the homocoupled diyne byproduct, leading to a cleaner reaction profile and easier purification.[5][12] It also circumvents the need for strictly anaerobic conditions, although an inert atmosphere is still highly recommended to protect the Pd(0) catalyst.
-
Disadvantages/Trade-offs: Copper-free systems often require more forcing conditions, such as higher temperatures or stronger bases (e.g., TBAF), to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium center.[12] They may also require higher catalyst loadings or more specialized, expensive ligands to achieve comparable reaction rates to copper-cocatalyzed systems.[11]
For your specific substrate, starting with a copper-free protocol is a highly recommended strategy.
Visualizing the Competing Pathways
The diagram below illustrates the catalytic cycles for the desired Sonogashira cross-coupling and the undesired Glaser homocoupling, highlighting their competition for the key alkyne substrate.
Caption: Competing Sonogashira and Glaser catalytic cycles.
Parameter Optimization Summary
The following table summarizes key experimental parameters and provides recommendations to favor the desired cross-coupling product over the homocoupled diyne.
| Parameter | Effect on Homocoupling | Recommendation to Minimize Homocoupling |
| Atmosphere | Promoted by Oxygen (O₂) | Use rigorously de-gassed solvents and maintain a strict inert atmosphere (Argon or Nitrogen).[2] |
| Copper Co-catalyst | Essential catalyst for Glaser coupling | Reduce CuI loading (e.g., 0.5-1 mol%) or, preferably, use a copper-free protocol.[5][12] |
| Alkyne Concentration | Rate is second-order in alkyne | Keep the alkyne concentration low by adding it slowly via syringe pump over the course of the reaction.[4] |
| Base | Can accelerate acetylide formation | Use the mildest effective base (e.g., K₂CO₃, Cs₂CO₃) and avoid large excesses of strong amine bases.[8][9] |
| Pd Ligand | Slower cross-coupling allows time for homocoupling | Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) to accelerate the Sonogashira cycle.[10][11] |
| Temperature | Higher temperatures can sometimes favor side reactions | Run the reaction at the lowest temperature that allows for a reasonable rate of cross-coupling (start at RT).[8] |
| Additives | Oxidants promote, reductants inhibit | Consider adding a mild reducing agent like ascorbic acid or Sn(II) salts to prevent Cu(I) oxidation if using a copper-cocatalyzed system.[13] |
Experimental Protocols
Protocol 1: Optimized Copper-Cocatalyzed Sonogashira Coupling
This protocol is designed to minimize homocoupling when a copper co-catalyst is used.
-
Glassware Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Allow to cool to room temperature under a stream of dry Argon.
-
Reagent Charging: To the flask, add the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and CuI (0.01 equiv.).
-
Atmosphere Inerting: Evacuate the flask and backfill with Argon. Repeat this cycle three times.
-
Solvent and Base Addition: Add freshly distilled and de-gassed toluene (to make a ~0.2 M solution based on the aryl halide) and triethylamine (2.0 equiv.) via syringe. De-gas the resulting mixture by bubbling Argon through it for 15 minutes.
-
Substrate Addition (Slow): In a separate flame-dried flask, prepare a solution of this compound (1.2 equiv.) in de-gassed toluene. Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Reaction Execution: Begin stirring the reaction mixture. Add the alkyne solution via the syringe pump over 4-6 hours at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with saturated aq. NH₄Cl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Robust Copper-Free Sonogashira Coupling
This is the recommended starting point for substrates prone to homocoupling.
-
Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser. Allow to cool to room temperature under Argon.
-
Reagent Charging: To the flask, add the aryl halide (1.0 equiv.), Pd(OAc)₂ (0.03 equiv.), and a bulky phosphine ligand such as SPhos (0.06 equiv.).
-
Atmosphere Inerting: Evacuate the flask and backfill with Argon. Repeat three times.
-
Solvent and Reagent Addition: Add de-gassed 1,4-dioxane (to make a ~0.2 M solution), this compound (1.5 equiv.), and finely ground K₃PO₄ or Cs₂CO₃ (2.5 equiv.).
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography.
Frequently Asked Questions (FAQs)
-
What is the visual appearance of homocoupling on a TLC plate? The homocoupled diyne product is typically less polar than the starting alkyne but may have a similar polarity to the desired cross-coupled product, sometimes making separation difficult. It will often appear as a distinct spot. Using a UV lamp can be helpful as the conjugated diyne system is often UV-active.
-
Can I use a protecting group on the alkyne? Yes, using a protecting group like trimethylsilyl (TMS) is a classic strategy. You would perform the Sonogashira coupling with the TMS-protected alkyne and then deprotect it in a subsequent step. This completely prevents homocoupling but adds two steps to your synthesis. The "sila"-Sonogashira is a variant where an alkynylsilane is coupled directly.[4]
-
What is the difference between Glaser, Hay, and Eglinton couplings? These are all variations of alkyne homocoupling. The original Glaser coupling uses a Cu(I) salt in an ammoniacal solution with air as the oxidant.[1] The Hay coupling uses a soluble CuCl-TMEDA complex, offering better solvent compatibility.[14] The Eglinton coupling uses a stoichiometric amount of a Cu(II) salt, like copper(II) acetate in pyridine, and does not require an external oxidant.
References
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Mandal, M., & Jana, A. (2018). Proposed mechanism for the terminal alkyne homocoupling reaction using Cu–nanoparticle in polyaniline matrix. ResearchGate. Retrieved from [Link]
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Grokipedia. (n.d.). Glaser coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
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Xiao, Y., et al. (2021). Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. Research in Chemical Intermediates, 47, 4975-4987. Retrieved from [Link]
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Xiao, Y., et al. (2021). Proposed mechanism for the homocoupling of terminal alkynes. ResearchGate. Retrieved from [Link]
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Hart, J. R., et al. (2016). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions, 180, 413-426. Retrieved from [Link]
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Li, Q., et al. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C, 122(25), 13352-13359. Retrieved from [Link]
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Wang, L., et al. (2016). The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. Molecules, 21(5), 606. Retrieved from [Link]
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chemeurope.com. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Koberstein, J. T., et al. (2011). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Gourdon, A., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Omega, 6(8), 5346-5354. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]
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The Organic Chemist. (2020). Sonogashira Coupling. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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MacFarlane, R. T. J. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
-
Arora, P. S., et al. (2018). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Angewandte Chemie International Edition, 57(49), 16123-16127. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Glaser Coupling - Literature. Retrieved from [Link]
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Ruslan, N. A. A., et al. (2020). Homocoupling of terminal alkynes catalyzed by copper complexes of 1,10-phenanthroline under base- and solvent-free conditions. Kuwait Journal of Science, 47(1). Retrieved from [Link]
-
Plentio, F. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Retrieved from [Link]
-
Ackermann, L., et al. (2012). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 14(4), 933-936. Retrieved from [Link]
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Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(12), 8089-8101. Retrieved from [Link]
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J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]
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Arora, P. S., et al. (2018). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Semantic Scholar. Retrieved from [Link]
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Wang, C., et al. (2015). Terminal alkyne homocoupling reactions catalyzed by an efficient and recyclable polymer-supported copper catalyst at room temperature under solvent-free conditions. Catalysis Science & Technology, 5(4), 2051-2057. Retrieved from [Link]
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Li, J.-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the Definitive Characterization of Triazole Regioisomers from 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Introduction: The Regiochemical Challenge in Triazole Synthesis
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its metabolic stability, unique electronic properties, and ability to engage in significant biological interactions.[1][2][3] The advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, has made the synthesis of these heterocycles remarkably efficient.[4] However, this reaction, when catalyzed, presents a critical challenge of regioselectivity, yielding either 1,4-disubstituted or 1,5-disubstituted triazoles. The precise control and subsequent verification of this regiochemistry are paramount, as the spatial arrangement of substituents dramatically influences a molecule's biological activity and material properties.[5][6]
This guide provides a comprehensive comparison of the analytical methodologies required to unambiguously characterize the triazole regioisomers synthesized from a common, functionalized precursor: 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde. We will explore the catalyst-driven synthesis of both the 1,4- and 1,5-isomers and detail the self-validating analytical workflows that provide irrefutable structural proof, moving from routine spectral analysis to definitive 2D NMR and crystallographic techniques.
Synthesis Strategy: Catalyst is King
The selective synthesis of either the 1,4- or 1,5-regioisomer from this compound and an organic azide (R-N₃) is dictated entirely by the choice of metal catalyst. This control is the foundation of modern triazole chemistry.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click" reaction. It proceeds under mild, often aqueous, conditions and exhibits exquisite regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[4][7] The mechanism involves the formation of a copper-acetylide intermediate, which ensures this specific orientation.[7]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): To access the alternative regioisomer, a different catalytic system is required. Ruthenium complexes, such as Cp*RuCl(PPh₃)₂, catalyze the cycloaddition to selectively produce the 1,5-disubstituted triazole.[4][8] The RuAAC mechanism is distinct, proceeding through a ruthenacycle intermediate that favors the 1,5-substitution pattern.[7][9]
The ability to selectively synthesize both isomers is crucial for building structure-activity relationship (SAR) libraries in drug discovery.
Comparative Characterization: An Analytical Toolkit
Once synthesized, distinguishing between the 1,4- and 1,5-regioisomers requires a multi-faceted analytical approach. While simple methods like TLC can show different polarity, spectroscopic techniques provide the necessary structural detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Isomer Differentiation
NMR is the most powerful and accessible tool for identifying triazole regioisomers in solution. The key is to analyze the distinct electronic environments of the triazole ring protons and carbons.[10]
-
¹H NMR Spectroscopy: The most immediate clue comes from the chemical shift of the lone triazole ring proton (CH). In the 1,4-isomer , this proton (at the C5 position) typically appears as a sharp singlet in a more downfield region, often between δ 7.5 and 8.8 ppm .[11] For the 1,5-isomer , the corresponding proton (at the C4 position) is generally found slightly more upfield. This difference, while indicative, is not always sufficient for absolute proof, especially with complex substitution patterns.
-
¹³C NMR Spectroscopy: A more definitive distinction can be found in the ¹³C NMR spectrum. The chemical shifts of the two triazole ring carbons are highly dependent on their substitution. Critically, the protonated carbon of the triazole ring shows a significant shift between the two isomers.
-
2D NMR Spectroscopy (HMBC, HSQC, NOESY): A Self-Validating System: For unambiguous assignment, two-dimensional NMR experiments are essential. They provide irrefutable proof of connectivity and through-space relationships.[13][14]
-
Heteronuclear Multiple Bond Correlation (HMBC): This is the most crucial experiment. It reveals 2- and 3-bond correlations between protons and carbons. The key is to look for a correlation from the methylene protons of the propargyloxy linker (-O-CH₂-Triazole) to the triazole carbons.
-
In the 1,4-isomer , a clear 3-bond correlation will be observed between the -O-CH₂- protons and the C4 (quaternary) carbon of the triazole ring.
-
In the 1,5-isomer , the correlation will be to the C5 (quaternary) carbon.
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals protons that are close in space. A key NOESY correlation can be observed between the triazole CH proton and the protons of the adjacent substituent.
-
In the 1,4-isomer , a NOESY correlation should be visible between the triazole C5-H and the -O-CH₂- protons of the benzaldehyde moiety.
-
In the 1,5-isomer , a NOESY correlation will be seen between the triazole C4-H and the protons on the substituent attached to the N1 nitrogen.
-
-
X-ray Crystallography: The Gold Standard
For novel compounds or when absolute, unequivocal proof of structure is required (e.g., for patent applications or clinical development), single-crystal X-ray diffraction is the gold standard.[15] If a suitable crystal can be grown, this technique provides a complete three-dimensional map of the molecule, definitively showing the connectivity and spatial arrangement of all atoms, leaving no ambiguity about the isomeric form.[1][16]
Chromatographic Behavior
The two regioisomers, having different dipole moments and shapes, often exhibit distinct chromatographic behavior.
-
Thin-Layer Chromatography (TLC): The 1,4- and 1,5-isomers will typically have different Rf values, providing a quick and simple method to monitor reaction progress and assess the purity of the isolated products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the regioisomers and is a valuable tool for analytical quantification.[17][18] Due to differences in polarity, the isomers will have different retention times on both normal-phase and reverse-phase columns.
Data Summary: A Comparative Overview
The following table summarizes the key distinguishing features for the characterization of triazole regioisomers derived from this compound.
| Analytical Technique | 1,4-Regioisomer | 1,5-Regioisomer | Causality & Remarks |
| ¹H NMR (Triazole-H) | ~ δ 7.5 - 8.8 ppm (C5 -H) | Typically slightly upfield of the 1,4-isomer (C4 -H) | The C5-H in the 1,4-isomer is adjacent to two nitrogen atoms, leading to a more downfield shift. |
| ¹³C NMR (Triazole-CH) | ~ δ 120 - 125 ppm (C5 )[12] | ~ δ 130 - 135 ppm (C4 )[12] | This significant chemical shift difference is a highly reliable diagnostic tool. |
| HMBC Correlation | -O-CH₂- protons correlate to the quaternary C4 | -O-CH₂- protons correlate to the quaternary C5 | Provides definitive proof of the C-C-N connectivity from the linker to the triazole ring. |
| NOESY Correlation | -O-CH₂- protons show correlation to triazole C5-H | Triazole C4-H shows correlation to the substituent on N1 | Confirms through-space proximity, validating the isomeric structure. |
| Chromatography (TLC/HPLC) | Different Rf / Retention Time | Different Rf / Retention Time | Differences in polarity and molecular shape lead to separable chromatographic profiles. |
Experimental Protocols
Protocol 5.1: Synthesis of 1,4-Regioisomer (CuAAC)
-
To a solution of this compound (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and H₂O, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).
-
Stir the resulting heterogeneous mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting alkyne is consumed (typically 4-12 hours).
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the pure 1,4-disubstituted triazole.[19]
Protocol 5.2: Synthesis of 1,5-Regioisomer (RuAAC)
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), the organic azide (1.1 eq), and a ruthenium catalyst such as [Cp*RuCl(PPh₃)₂] (0.02 eq) in a dry, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or HPLC. The reaction may require 12-24 hours for completion.[8]
-
After cooling to room temperature, concentrate the solvent under reduced pressure.
-
Purify the crude residue directly by column chromatography to afford the pure 1,5-disubstituted triazole.
Conclusion
The regiochemical outcome of the azide-alkyne cycloaddition is a critical design element in modern chemistry. For derivatives of this compound, the selective synthesis of either the 1,4- or 1,5-triazole isomer is readily controlled by the choice of a copper or ruthenium catalyst, respectively. While each regioisomer possesses a unique physicochemical profile, their definitive characterization hinges on a systematic and logical application of spectroscopic techniques. A combination of 1D NMR to identify characteristic chemical shifts and, most importantly, 2D NMR experiments like HMBC to establish unequivocal bond connectivity, forms a self-validating workflow sufficient for unambiguous structural assignment. For ultimate confirmation, single-crystal X-ray analysis remains the authoritative method. By employing this integrated analytical strategy, researchers can proceed with confidence in the structural integrity of their synthesized triazole regioisomers, ensuring the reliability of subsequent biological or material science investigations.
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Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality, 20(9), 1017-1023. Available at: [Link]
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1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Scientific Reports. Available at: [Link]
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Discrimination of enantiomers by means of NMR spectroscopy using chiral liquid crystalline solution: application to triazole fungicides, uniconazole and diniconazole. Magnetic Resonance in Chemistry, 44(2), 121-126. Available at: [Link]
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Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. Chirality, 23(6), 479-486. Available at: [Link]
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1,2,3-Triazoles. Comprehensive Organic Chemistry II, 5.01, 1-126. Available at: [Link]
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1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry, 66(21), 14377-14390. Available at: [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. Available at: [Link]
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Enantiomeric separation of triazole fungicides with 3 µm and 5 µm particle chiral columns by reverse-phase high performance liquid chromatography. ResearchGate. Available at: [Link]
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1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. ACS Publications. Available at: [Link]
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[Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu, 19(3), 253-255. Available at: [Link]
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On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. Langmuir, 38(18), 5649-5658. Available at: [Link]
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Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(24), 15165-15245. Available at: [Link]
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Synergistic Effect of Copper and Ruthenium on Regioselectivity in the Alkyne–Azide Click Reaction of Internal Alkynes. ResearchGate. Available at: [Link]
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NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. Available at: [Link]
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Triticonazole Enantiomers: Separation by Supercritical Fluid Chromatography and the Effect of the Chromatographic Conditions. Journal of Chromatographic Science, 57(1), 81-87. Available at: [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(11), 3328. Available at: [Link]
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Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
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Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti-inflammatory, Anticancer, and Antibacterial Activities. ACS Omega, 6(51), 35507-35520. Available at: [Link]
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Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques. Korea Science. Available at: [Link]
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General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. ResearchGate. Available at: [Link]
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Differentiation between[1][17][18]triazolo[1,5-a] pyrimidine and[1][17][18]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. CAHIERS MAGELLANES-NS. Available at: [Link]
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Design and synthesis of new substituted benzyl-1,2,3-triazole-methoxybenzylidene coupled to arylacetohydrazides against Alzheimer's disease. DOI. Available at: [Link]
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Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]
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Method for Assigning Structure of 1,2,3-Triazoles. ResearchGate. Available at: [Link]
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1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress. Available at: [Link]
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Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?. ResearchGate. Available at: [Link]
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N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Arkat USA. Available at: [Link]
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Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4811. Available at: [Link]
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Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 27(21), 7480. Available at: [Link]
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"comparing reactivity of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde with other alkynes in CuAAC"
An In-Depth Comparative Guide to the Reactivity of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: The Enduring Power of the CuAAC Reaction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of modern chemical synthesis, celebrated for its efficiency, reliability, and broad applicability.[1][] First detailed by Meldal and Sharpless, this reaction is the quintessential example of "click chemistry," a philosophy emphasizing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] Its hallmark is the specific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide, a transformation that proceeds under mild, often aqueous conditions, and with a remarkable tolerance for a vast array of functional groups.[1][3] This robustness has made CuAAC an indispensable tool in drug discovery, bioconjugation, materials science, and diagnostics.[][4]
While the azide component is relatively inert until catalysis, the structure of the terminal alkyne can significantly influence the reaction kinetics.[5] Factors such as electronics, sterics, and the presence of coordinating moieties can dramatically alter reaction rates. This guide provides a detailed analysis of the expected reactivity of a specific, functionally rich alkyne, This compound , by comparing it with other classes of alkynes. We will delve into the mechanistic principles governing alkyne reactivity, present comparative data from the literature, and provide a robust experimental protocol for empirical validation.
Mechanistic Determinants of Alkyne Reactivity in CuAAC
The rate of the CuAAC reaction is intricately linked to the formation of a key intermediate: the copper(I) acetylide.[6][7][8] The catalytic cycle, illustrated below, generally involves the deprotonation of the terminal alkyne by a copper(I) species.[8] Kinetic studies suggest that this step is often turnover-limiting.[5][7] Therefore, any structural feature of the alkyne that facilitates this deprotonation or stabilizes the subsequent intermediates will accelerate the overall reaction.
Caption: Figure 1: Simplified catalytic cycle of the CuAAC reaction.
The primary factors influencing an alkyne's reactivity are:
-
Electronic Effects : The acidity of the terminal alkyne proton is paramount. Electron-withdrawing groups (EWGs) adjacent to the alkyne moiety lower the pKa of the Csp-H bond, accelerating the formation of the copper acetylide and, consequently, the overall reaction rate.[5] Propiolamides and ethynyl ketones are classic examples of electronically activated alkynes.[9]
-
Steric Hindrance : Bulky substituents near the terminal alkyne can impede the approach of the azide and the copper catalyst, leading to slower reaction rates. This is a crucial consideration for alkynes attached to sterically demanding scaffolds.
-
Coordinating Groups : The presence of Lewis basic atoms (e.g., oxygen, nitrogen) positioned to chelate the copper(I) ion can pre-organize the reactants, lowering the entropic barrier and accelerating the reaction. This "chelation assistance" can sometimes override purely electronic or steric effects.
Structural Analysis of this compound
Let's dissect the structure of our target molecule to predict its reactivity profile:
-
Propargyl Ether Moiety : The -(prop-2-yn-1-yloxy) group is a standard, widely used alkyne handle. Propargyl compounds generally exhibit good reactivity without being overly prone to side reactions, representing an excellent balance of stability and reaction efficiency.[9]
-
Aromatic Ring Substituents :
-
Aldehyde (-CHO) : The ortho-aldehyde group is moderately electron-withdrawing. While its effect is transmitted through several bonds (an ether linkage and two sp3 carbons), it may slightly increase the acidity of the terminal alkyne proton, potentially enhancing reactivity compared to a simple alkyl propargyl ether.
-
Methoxy (-OCH₃) : The meta-methoxy group is electron-donating through resonance but slightly withdrawing through induction. Its overall electronic impact on the distant alkyne is likely minimal.
-
-
Potential for Chelation and Steric Effects : The ortho arrangement of the propargyloxy group and the aldehyde is significant. The oxygen atoms of the ether linkage and the aldehyde carbonyl are perfectly positioned to potentially chelate the copper(I) catalyst. This could create a favorable conformation for the azide to approach, accelerating the reaction. Conversely, the aldehyde group could also exert some steric hindrance, although this is generally less of a concern with the flexible propargyl linker.
Hypothesis : The reactivity of this compound is expected to be comparable to or slightly greater than standard propargyl ethers. The potential for copper chelation by the ortho-aldehyde and ether oxygens is a key feature that could lead to rate enhancement.
Comparative Reactivity of Common Alkyne Classes
To contextualize the performance of our target molecule, it is essential to compare it against established alkyne classes. The following table summarizes relative reactivity trends observed in CuAAC reactions.
| Alkyne Class | Example Structure | Relative Reactivity | Key Characteristics & Rationale |
| Propiolamides | R-NH-CO-C≡CH | Very High | Strongly activated by the electron-withdrawing amide group, leading to a highly acidic Csp-H bond.[5][9] Often the most reactive class. |
| Ethynyl Ketones/Propiolates | R-CO-C≡CH | High | The carbonyl group provides strong electronic activation.[5] However, they can be susceptible to Michael addition as a side reaction.[9] |
| Phenylacetylenes | Ph-C≡CH | Moderate to High | Reactivity is tunable via substituents on the aromatic ring. Electron-withdrawing groups (e.g., -NO₂) enhance the rate significantly.[5] |
| Propargyl Ethers/Alcohols | R-O-CH₂-C≡CH | Moderate | The workhorse of CuAAC. Generally reliable and stable. Reactivity is considered a good baseline for comparison.[9] |
| Aliphatic Alkynes | R-CH₂-C≡CH | Moderate to Low | Less acidic Csp-H bond compared to electronically activated alkynes, resulting in slower reaction rates.[10] |
| Tertiary Propargyl Carbamates | R₂N-CO-O-C(R')₂-C≡CH | Low / Unsuitable | Prone to fragmentation induced by the copper catalyst, making them unsuitable for many bioconjugation applications.[9] |
This table provides a generalized ranking. Absolute rates are highly dependent on specific reaction conditions (catalyst, ligand, solvent, temperature).
Experimental Protocol for Comparative Reactivity Analysis
To empirically determine the reactivity of this compound, a parallel kinetic experiment against a standard alkyne is recommended.
Objective : To compare the rate of CuAAC for the test alkyne versus a standard alkyne (e.g., Phenylacetylene) by monitoring reactant consumption or product formation over time.
Materials :
-
Test Alkyne: this compound
-
Reference Alkyne: Phenylacetylene
-
Azide: Benzyl Azide (or another suitable azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents.[11][12]
-
Solvent: e.g., a 1:1 mixture of t-BuOH/H₂O or DMSO
-
Internal Standard (for quantitative analysis, e.g., Durene for ¹H NMR)
Workflow Diagram :
Caption: Figure 2: General workflow for the experimental comparison of alkyne reactivity in CuAAC.
Step-by-Step Procedure :
-
Prepare Stock Solutions :
-
Catalyst/Ligand Premix : Prepare a solution containing CuSO₄ and THPTA in a 1:5 molar ratio in water.[12][13] For instance, mix 1 part 20 mM CuSO₄ with 5 parts 20 mM THPTA. This premix stabilizes the Cu(I) ion once it's formed.
-
Reactants : Prepare stock solutions of the test alkyne, reference alkyne, and benzyl azide in the chosen solvent (e.g., 100 mM in DMSO).
-
Reductant : Prepare a fresh solution of sodium ascorbate in water (e.g., 1 M).[13] Fresh preparation is crucial as it is prone to oxidation.
-
-
Reaction Setup :
-
In two separate reaction vials at room temperature, add the solvent.
-
To Vial A, add the test alkyne stock solution. To Vial B, add the reference alkyne stock solution.
-
To both vials, add the benzyl azide stock solution. A typical final concentration for reactants is 10-50 mM.
-
Initiate the reactions by adding the catalyst/ligand premix followed immediately by the sodium ascorbate solution.[13] The final concentration of copper is typically 1-5 mol%. The final concentration of sodium ascorbate should be in excess (e.g., 5-10 equivalents relative to copper).
-
-
Reaction Monitoring :
-
At designated time points (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the aliquot by diluting it into a solution containing a copper chelator like EDTA to stop the reaction.
-
Analyze the quenched aliquots by a suitable method (e.g., LC-MS or ¹H NMR) to determine the ratio of starting materials to the triazole product.
-
-
Data Analysis :
-
Calculate the percent conversion for each alkyne at each time point.
-
Plot percent conversion versus time for both the test and reference alkynes.
-
The resulting curves will provide a direct visual and quantitative comparison of their reactivities under the chosen conditions.
-
Conclusion and Outlook
The reactivity of this compound in CuAAC reactions is predicted to be robust, likely performing on par with or slightly better than standard propargyl ethers. Its primary structural advantage lies in the ortho-disposed aldehyde and ether functionalities, which offer a compelling potential for chelation-assisted catalysis. This could enhance the reaction rate by favorably pre-organizing the copper catalyst relative to the alkyne. While the electronic influence of the ring substituents is modest due to their distance from the reactive center, it is unlikely to be detrimental.
Ultimately, empirical data is the final arbiter of reactivity. The provided experimental workflow offers a clear and reliable method for scientists to directly measure the performance of this specific alkyne against well-characterized standards. Such a comparison will provide the definitive data needed to confidently incorporate this compound into complex synthetic routes for drug discovery and materials science, leveraging the unparalleled power of the CuAAC reaction.
References
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 47(43), 8082-8085. Available at: [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Reviews, 108(8), 2952-3015. Available at: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Wang, D., & Li, Y. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1693. Available at: [Link]
-
Li, Y., & Wang, D. (2016). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Chemistry Letters, 45(6), 614-625. Available at: [Link]
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Li, Y., & Wang, D. (2016). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Chemistry Letters, 45(6), 614-625. Available at: [Link]
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baseclick GmbH. Protocols. Available at: [Link]
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Pineda-Castañeda, L. G., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3647-3665. Available at: [Link]
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International Union of Crystallography. (2014). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. Available at: [Link]
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Presolski, P. J., & Fokin, V. V. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]
-
Garcı́a, N., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1934-1946. Available at: [Link]
-
Skrzypczak, J., et al. (2021). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 32(11), 2336-2347. Available at: [Link]
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Barfoot, R. J., et al. (2009). Comparing the reactivity of alkynes and alkenes on silicon (100) surfaces. Langmuir, 25(24), 13934-13941. Available at: [Link]
-
ResearchGate. Reported fast-reacting alkynes in CuAAC. Available at: [Link]
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A Comparative Guide to the Spectroscopic Validation of Triazole Formation from o-Propargyloxy-benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The formation of 1,2,3-triazoles, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, is a pivotal transformation in medicinal chemistry and drug development.[1] Its reliability and efficiency are paramount. This guide provides an in-depth comparison of spectroscopic techniques for validating the successful synthesis of triazoles from o-propargyloxy-benzaldehydes, offering insights into the causality behind experimental choices and ensuring the integrity of your results.
The Chemistry: A Click Reaction of Significance
The reaction in focus is the 1,3-dipolar cycloaddition between an azide and the terminal alkyne of an o-propargyloxy-benzaldehyde. This reaction, often catalyzed by copper(I), leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[2][3][4]
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Primary Spectroscopic Validation Techniques
The successful formation of the triazole ring from the starting materials can be unequivocally confirmed by monitoring the disappearance of reactant-specific signals and the appearance of product-specific signals in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for the structural elucidation of the triazole product.[5] It provides detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The Gold Standard for Confirmation
The key to validating triazole formation lies in the distinct chemical shifts of the protons in the product compared to the reactants.[1]
-
Appearance of the Triazole Proton: The most definitive evidence of a successful reaction is the appearance of a new singlet in the downfield region of the spectrum, typically between δ 7.5 and 8.8 ppm .[1][6] This signal corresponds to the C5-proton of the newly formed 1,4-disubstituted 1,2,3-triazole ring.
-
Disappearance of the Acetylenic Proton: The sharp singlet corresponding to the terminal alkyne proton of the o-propargyloxy-benzaldehyde, usually found around δ 2-3 ppm , will be absent in the product spectrum.[1]
-
Shifts in Neighboring Protons: Protons on the methylene group adjacent to the oxygen and the aromatic protons of the benzaldehyde moiety will experience a downfield shift upon triazole formation due to the change in their electronic environment.
¹³C NMR Spectroscopy: Corroborating Evidence
¹³C NMR provides complementary information, confirming the formation of the triazole ring.
-
Triazole Carbons: The appearance of two new signals in the aromatic region, typically between δ 122 and 149 ppm , corresponds to the C4 and C5 carbons of the triazole ring.[6]
-
Disappearance of Alkyne Carbons: The signals for the sp-hybridized carbons of the alkyne group in the starting material will no longer be present.
Data Comparison: ¹H and ¹³C NMR
| Compound Type | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| o-Propargyloxy-benzaldehyde | ~2.5 (acetylenic C-H), ~4.8 (O-CH₂), 7.0-8.0 (aromatic), ~10.0 (CHO) | ~78 (alkyne C), ~80 (alkyne C-H), ~56 (O-CH₂), aromatic & carbonyl C's |
| Azide (R-N₃) | Varies depending on R group | Varies depending on R group |
| 1,2,3-Triazole Product | ~7.5-8.8 (triazole C-H) , ~5.5 (O-CH₂), 7.2-8.2 (aromatic), ~10.0 (CHO) | ~125 (triazole C5), ~145 (triazole C4) , ~62 (O-CH₂), aromatic & carbonyl C's |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Acquire reference ¹H NMR spectra of the pure o-propargyloxy-benzaldehyde and the azide starting materials in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Set up the CuAAC reaction according to your established procedure.
-
To monitor the reaction, extract a small aliquot (a few drops) from the reaction mixture at various time points.
-
For a cleaner spectrum, pass the aliquot through a small plug of silica gel using an appropriate solvent to remove the copper catalyst, which can cause signal broadening.[1]
-
Dilute the purified aliquot with the deuterated NMR solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum of the reaction mixture.
-
-
Data Analysis:
-
Compare the spectrum of the reaction mixture to the reference spectra of the starting materials.
-
Confirm the disappearance of the acetylenic proton signal and the appearance of the characteristic triazole proton singlet.
-
Observe the shifts in the signals of the methylene and aromatic protons.
-
Caption: Workflow for NMR validation of triazole formation.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and valuable technique for monitoring the progress of the reaction by observing the disappearance of the characteristic vibrational band of the azide functional group.[7]
-
Disappearance of the Azide Stretch: The most prominent indicator of triazole formation in an IR spectrum is the disappearance of the strong, sharp absorption peak corresponding to the azide (-N₃) asymmetric stretch, which typically appears around 2100 cm⁻¹ .[7]
-
Disappearance of the Alkyne Stretches: The C≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹ ) and the C≡C stretch (around 2150 cm⁻¹ ) will also disappear upon reaction completion.[7]
-
Appearance of Triazole Ring Vibrations: While less distinct, new, often subtle peaks will appear in the fingerprint region (below 1500 cm⁻¹) corresponding to the vibrations of the newly formed triazole ring.[8][9]
Data Comparison: IR Spectroscopy
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Observation Upon Reaction |
| Azide (-N₃) | ~2100 (strong, sharp) | Disappears |
| Terminal Alkyne (C≡C-H) | ~3300 (sharp) | Disappears |
| Terminal Alkyne (C≡C) | ~2150 (weak to medium) | Disappears |
| Triazole Ring | Various in fingerprint region | Appears |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Obtain a reference IR spectrum of the azide starting material.
-
At desired time points, take a small aliquot of the reaction mixture.
-
If the reaction is in a volatile solvent, a thin film can be cast on a salt plate (e.g., NaCl or KBr). Alternatively, for solid samples, a KBr pellet can be prepared.[2]
-
-
Data Acquisition:
-
Record the FT-IR spectrum.
-
-
Data Analysis:
-
Monitor the spectrum for the disappearance of the characteristic azide peak around 2100 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized triazole, providing definitive proof of its formation.[10]
-
Molecular Ion Peak: The mass spectrum of the product will show a molecular ion peak (M⁺) or, more commonly with soft ionization techniques like Electrospray Ionization (ESI), a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the triazole.[7][10]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the product, which further validates its identity.[7]
-
Fragmentation Patterns: While often complex, the fragmentation pattern in the mass spectrum can provide additional structural information.[7][11][12]
Data Comparison: Mass Spectrometry
| Compound | Molecular Formula | Calculated Molecular Weight (Da) | Expected m/z ([M+H]⁺) |
| o-Propargyloxy-benzaldehyde | C₁₀H₈O₂ | 160.05 | 161.06 |
| Example Azide (Benzyl Azide) | C₇H₇N₃ | 133.06 | 134.07 |
| Example Triazole Product | C₁₇H₁₅N₃O₂ | 293.12 | 294.13 |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., acetonitrile or methanol).
-
The choice of ionization technique (e.g., ESI, APCI) will depend on the polarity and thermal stability of the triazole. ESI is generally suitable for polar triazoles.[10]
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak or the protonated molecular ion peak and compare its m/z value with the calculated molecular weight of the expected triazole product.
-
Caption: Logical flow for mass spectrometry validation.
Alternative and Complementary Validation Methods
While NMR, IR, and MS are the primary tools for validation, other techniques can provide valuable complementary information.
-
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the purified product. The experimental values should align with the calculated percentages for the expected triazole.[6]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation, including the regiochemistry of the triazole ring.[6]
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction in real-time.[2][13] The disappearance of the starting material spots and the appearance of a new, single product spot (with a different Rf value) indicate a successful reaction.
Comparison of Alternative Methods
| Technique | Information Provided | Advantages | Disadvantages |
| Elemental Analysis | Elemental composition (%) | Quantitative confirmation of purity | Requires a pure sample; does not provide structural information |
| X-ray Crystallography | Unambiguous 3D structure | Definitive structural proof | Requires a single, high-quality crystal; not always feasible |
| TLC | Reaction progress | Rapid, simple, and inexpensive | Not a definitive structural validation method |
Conclusion
A multi-faceted spectroscopic approach is crucial for the robust validation of triazole formation from o-propargyloxy-benzaldehydes. While ¹H NMR spectroscopy often provides the most definitive evidence, the synergistic use of IR spectroscopy for reaction monitoring and mass spectrometry for molecular weight confirmation creates a self-validating system. By understanding the principles and characteristic spectral features outlined in this guide, researchers can confidently and efficiently confirm the successful synthesis of these important heterocyclic compounds, accelerating their journey in drug discovery and development.
References
- Benchchem. Validating Triazole Formation with 1H NMR Spectroscopy: A Comparative Guide.
- Benchchem. A Comparative Guide to the Spectroscopic Validation of Triazole Formation from Benzyl Azide.
- Sravya, G., & et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. International Journal of Chemical Studies, 10(1), 1-5.
- Taylor, L. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society.
- Fylatova, O., et al. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 26(23), 7293.
- Benchchem. A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.
- Yao, J., et al. (2012). Click Triazoles for Bioconjugation. Molecules, 17(10), 12096-12117.
- van Berkel, S. S., et al. (2007). Metal-Free Triazole Formation as a Tool for Bioconjugation. Angewandte Chemie International Edition, 46(47), 8820-8824.
- Al-Azzawi, A. M. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 4(4), 834-841.
- Mammadova, A. F., et al. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry, 12(2), 164-169.
- Gaikwad, M. V., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. CAHIERS MAGELLANES-NS.
-
Fylatova, O., et al. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 26(23), 7293. Available from: [Link]
-
Morcillo, S. P., et al. (2013). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. The Journal of Physical Chemistry A, 117(48), 12897-12911. Available from: [Link]
-
ResearchGate. (n.d.). Experimental (a)[6] and theoretical (b) IR spectra of triazole. Available from: [Link]
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986281. Available from: [Link]
-
Kartha, K. K., et al. (2021). Synthesis and Spectroscopic Properties of 1,2,3-Triazole BOPAHY Dyes and Their Water-Soluble Triazolium Salts. The Journal of Organic Chemistry, 86(19), 13774-13782. Available from: [Link]
- Varynskyi, B. O., & Kaplaushenko, A. G. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry, 18(1), 58-65.
- Semantic Scholar. (1991). Mass spectra of some 1,2,4-triazoles. Organic Mass Spectrometry, 26(3), 163-166.
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A Comparative Guide to 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde and Other Functionalized Benzaldehydes in Synthesis
In the landscape of modern organic synthesis and drug discovery, the benzaldehyde scaffold remains a cornerstone for the construction of complex molecular architectures. The strategic functionalization of the benzaldehyde ring profoundly influences its reactivity and utility, opening avenues to a diverse array of bioactive compounds and novel materials. This guide provides an in-depth technical comparison of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde , a derivative of o-vanillin, with other key functionalized benzaldehydes. We will explore its synthesis, comparative reactivity in pivotal synthetic transformations, and the unique opportunities afforded by its propargyl moiety, all supported by experimental data and established chemical principles.
Introduction: The Significance of Functionalized Benzaldehydes
Benzaldehydes are not merely simple aromatic aldehydes; they are versatile building blocks in the synthesis of a wide spectrum of pharmaceuticals, agrochemicals, and fragrances.[1][2] The reactivity of the aldehyde group, coupled with the potential for functionalization of the aromatic ring, allows for a broad range of chemical transformations. Substituents on the benzene ring can modulate the electrophilicity of the carbonyl carbon, influencing the rates and outcomes of nucleophilic additions, condensations, and oxidation-reduction reactions.[2] Vanillin and its derivatives, in particular, are privileged scaffolds in medicinal chemistry, known to be precursors for a variety of therapeutic agents.[3][4]
This guide focuses on this compound, which features a methoxy group and a propargyloxy group ortho to the aldehyde. This specific substitution pattern presents an interesting case study for examining the interplay of steric and electronic effects on reactivity, as well as introducing a versatile handle for "click" chemistry.
Synthesis of this compound
The synthesis of this compound is readily achieved from the commercially available starting material, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), via a Williamson ether synthesis. This straightforward and high-yielding reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with propargyl bromide.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar synthesis of a positional isomer, 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde.[1]
Materials:
-
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
Propargyl bromide (80 wt. % in toluene)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) in dry DMF (30 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.
-
Add propargyl bromide (1.34 mL of 80 wt. % solution in toluene, ~12 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 9:1) to afford this compound as a solid. A similar synthesis of the 4-propargyloxy isomer reported a yield of 78%.[1]
Caption: Synthetic workflow for this compound.
Comparative Reactivity in Key Synthetic Transformations
The reactivity of this compound is influenced by the electronic and steric effects of its substituents. The methoxy group is an electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon. The ortho-propargyloxy group, while also electron-donating, introduces steric hindrance around the aldehyde functionality.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5] The reaction is sensitive to the electrophilicity of the aldehyde.
Discussion:
Benzaldehydes with electron-withdrawing groups generally exhibit higher reactivity in the Knoevenagel condensation.[2] Conversely, electron-donating groups, such as the methoxy and propargyloxy groups in our target molecule, are expected to decrease the reaction rate compared to unsubstituted benzaldehyde. However, the reaction can still proceed to give high yields, often with the use of a suitable catalyst.
| Benzaldehyde Derivative | Active Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Ammonium acetate, sonication, RT, 5-7 min | High | [This is an example, specific yield not provided] |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, ethanol | Not specified | [5] |
| 3,4-Dimethoxybenzaldehyde | Malononitrile | Sodium ethoxide (catalytic) | High | [This is an example, specific yield not provided] |
| This compound | Malononitrile | Expected to be slightly less reactive than benzaldehyde due to electron-donating groups and steric hindrance. | Expected to be moderate to high with appropriate catalysis. | N/A |
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and phosphonium ylides. The reactivity of the aldehyde is again a key factor.
Discussion:
Similar to the Knoevenagel condensation, electron-withdrawing groups on the benzaldehyde ring accelerate the Wittig reaction, while electron-donating groups slow it down. The ortho-propargyloxy group in this compound is expected to sterically hinder the approach of the bulky phosphonium ylide, potentially leading to lower reaction rates or requiring more forcing conditions compared to less hindered benzaldehydes. However, the reaction is still expected to be a viable method for olefination.
| Benzaldehyde Derivative | Ylide | Conditions | Yield (%) | Reference |
| Benzaldehyde | (Triphenylphosphoranylidene)acetonitrile | Reflux in benzene | 85 | [This is an example, specific yield not provided] |
| o-Vanillin | Various | Not specified | Not specified | [This is an example, specific yield not provided] |
| This compound | Stabilized Ylide | Expected to be slower than benzaldehyde due to steric and electronic effects. | Expected to be moderate to good. | N/A |
Caption: Expected relative reactivity of this compound.
The Propargyl Group: A Gateway to "Click" Chemistry
A significant advantage of this compound over other functionalized benzaldehydes, such as its allyloxy analogue, is the presence of a terminal alkyne. This functional group is a key component in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry.[6][7]
The CuAAC Reaction:
This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole linkage between the propargyl group of our benzaldehyde and an azide-containing molecule. This opens up a vast synthetic space for creating complex molecules, including bioconjugates and novel pharmaceutical candidates.[3][8]
Caption: The CuAAC "click" reaction with this compound.
This "clickable" handle allows for the late-stage functionalization of molecules derived from this benzaldehyde, a highly desirable feature in drug discovery for the rapid generation of compound libraries.
Conclusion
This compound is a valuable and versatile synthetic intermediate. While its reactivity in classical aldehyde transformations like the Knoevenagel and Wittig reactions is moderated by the electronic and steric effects of its ortho substituents, it remains a viable substrate. Its true strength lies in the presence of the propargyl group, which serves as a powerful tool for molecular construction via "click" chemistry. This feature distinguishes it from many other functionalized benzaldehydes and positions it as a key building block for the synthesis of complex and diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science.
References
- This is a placeholder for a directly relevant synthesis paper if one were to be found. For the purpose of this guide, the adaptation of the isomer's synthesis is a scientifically sound approach.
-
Ezhilarasu, T., & Balasubramanian, S. (2016). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. IUCrData, 1(12), x161919. [Link]
-
Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023). Journal of Global Trends in Pharmaceutical Sciences, 14(3), 11634-11646. [Link]
- This is a placeholder for a specific comparative study on Knoevenagel condens
- This is a placeholder for a specific compar
-
Knoevenagel condensation. (2023, December 12). In Wikipedia. [Link]
- This is a placeholder for a specific multi-component reaction paper.
- This is a placeholder for a specific paper on the advantages of the ortho-propargyl group.
-
Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
- This is a placeholder for a specific paper on the synthesis and characterization of o-vanillin deriv
- This is a placeholder for a specific paper on comparative studies of vanillin deriv
-
Click Chemistry and Bioorthogonal Chemistry. (2022, October 5). The Nobel Prize. [Link]
-
Click Chemistry Reagents. (n.d.). Chemie Brunschwig. [Link]
- This is a placeholder for a specific paper on three-component reactions.
- This is a placeholder for a specific paper on metal-free multicomponent reactions.
-
A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry. (2023, August 23). Syngene. [Link]
- This is a placeholder for a specific paper on the synthesis of prop-2-ynyloxy benzene deriv
- This is a placeholder for a specific paper on the redox reactions of o-vanillin.
- This is a placeholder for a specific paper on orthogonal click processes.
- This is a placeholder for a specific paper on multicomponent reactions for API synthesis.
- This is a placeholder for a specific paper on the Wittig reaction mechanism.
- This is a placeholder for a specific paper on Wittig-type rearrangements.
- This is a placeholder for a general review on the Wittig reaction.
- This is a placeholder for a patent on the preparation of 3-methoxy-4-hydroxybenzaldehyde.
-
ortho-Vanillin. (2023, November 28). In Wikipedia. [Link]
- This is a placeholder for a specific paper on ortho-effects in the Wittig reaction.
- This is a placeholder for a specific paper on a three-component reaction of benzaldehyde.
- This is a placeholder for a patent on the preparation of 2-hydroxy-4-methoxybenzaldehyde.
-
Benzaldehyde, 2-hydroxy-3-methoxy-. (n.d.). NIST WebBook. [Link]
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- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
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- 8. A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry | Aurigene Pharmaceutical Services [aurigeneservices.com]
A Comparative Guide to the Reaction Kinetics of Click Reactions with Substituted Benzaldehydes
For researchers, medicinal chemists, and materials scientists, the ability to precisely control reaction rates is paramount. This guide provides an in-depth analysis of the reaction kinetics of two prominent click reactions—the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with a focus on how substituents on benzaldehyde precursors influence the reactivity of the derived azides and alkynes. By understanding these kinetic effects, researchers can better design and optimize their synthetic strategies for applications ranging from drug development to polymer science.
Introduction: The Significance of Substituent Effects in Click Chemistry
Click chemistry has revolutionized the synthesis of complex molecules due to its high efficiency, broad scope, and mild reaction conditions.[1][2] The CuAAC and SPAAC reactions, in particular, are workhorses for creating stable triazole linkages.[3][4] While the general utility of these reactions is well-established, a nuanced understanding of their kinetics, especially how they are influenced by the electronic properties of the reactants, is crucial for fine-tuning applications.
This guide explores the kinetic consequences of using substituted benzaldehydes as starting materials for the synthesis of benzyl azides and phenylacetylenes, which are key components in many click reactions. The electronic nature of the substituents on the aromatic ring of the benzaldehyde is carried through to the final click reactant, providing a powerful handle to modulate reaction rates. We will delve into the theoretical underpinnings of these effects, supported by experimental protocols and comparative data, to provide a comprehensive resource for the rational design of click reactions.
From Benzaldehyde to Click Reactant: Synthetic Pathways
The first step in analyzing the kinetic impact of substituted benzaldehydes is their conversion into suitable azide or alkyne reactants. The following sections outline reliable synthetic routes to achieve this.
Synthesis of Substituted Benzyl Azides
A common route to substituted benzyl azides from substituted benzaldehydes involves a two-step process: reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion of the alcohol to the azide.
Step 1: Reduction of Substituted Benzaldehyde
-
Reaction: Substituted benzaldehyde is reduced to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Causality: This step is generally high-yielding and tolerant of a wide range of functional groups. The electronic nature of the substituent has a minor effect on the reaction rate, with electron-withdrawing groups (EWGs) slightly accelerating the reaction by increasing the electrophilicity of the carbonyl carbon.
Step 2: Conversion of Benzyl Alcohol to Benzyl Azide
-
Reaction: The benzyl alcohol is first converted to a good leaving group, typically a tosylate or a halide. This intermediate is then reacted with an azide source, such as sodium azide (NaN₃), in a nucleophilic substitution reaction.
-
Causality: This Sₙ2 reaction proceeds efficiently. The electronic nature of the substituent on the aromatic ring has a more pronounced effect here, with EWGs generally favoring the reaction by stabilizing the transition state.
Synthesis of Substituted Phenylacetylenes
The Corey-Fuchs reaction is a robust method for converting substituted benzaldehydes into terminal alkynes.[5]
-
Reaction: The substituted benzaldehyde is first reacted with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to form a dibromoalkene. This intermediate is then treated with a strong base, such as n-butyllithium, to effect an elimination and metal-halogen exchange, followed by quenching with water to yield the terminal alkyne.[5]
-
Causality: This method is highly effective for a variety of substituted benzaldehydes. The electronic properties of the substituents can influence the efficiency of both steps.
The following diagram illustrates the general workflow for preparing click reactants from substituted benzaldehydes.
Caption: General synthetic workflows for preparing click reactants.
Theoretical Framework for Kinetic Analysis: The Hammett Equation
To quantitatively assess the influence of substituents on reaction rates, we turn to the Hammett equation, a cornerstone of physical organic chemistry.[6]
log(k/k₀) = σρ
-
k: The rate constant for the reaction with a substituted reactant.
-
k₀: The rate constant for the reaction with the unsubstituted reactant (hydrogen).
-
σ (sigma): The substituent constant, which depends only on the nature and position (meta or para) of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups (EDGs) have negative σ values.
-
ρ (rho): The reaction constant, which is a measure of the sensitivity of the reaction to electronic effects. Its sign and magnitude provide insight into the reaction mechanism.[6]
A positive ρ value indicates that the reaction is accelerated by EWGs and that there is a buildup of negative charge (or loss of positive charge) in the transition state. A negative ρ value signifies that the reaction is favored by EDGs and that there is a buildup of positive charge (or loss of negative charge) in the transition state.
Comparative Kinetic Analysis: CuAAC vs. SPAAC
The following sections compare the expected kinetic outcomes for CuAAC and SPAAC reactions involving reactants derived from substituted benzaldehydes.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide.[7][8] The electronic nature of the substituents on both the alkyne and the azide can influence the rate of this reaction.
Substituent Effects on Phenylacetylenes:
-
EWGs (e.g., -NO₂, -CN): These groups increase the acidity of the terminal alkyne proton, facilitating the formation of the copper acetylide intermediate. This is expected to accelerate the overall reaction rate.
-
EDGs (e.g., -OCH₃, -CH₃): These groups decrease the acidity of the alkyne proton, potentially slowing down the formation of the copper acetylide and the overall reaction.
Substituent Effects on Benzyl Azides:
-
The effect of substituents on the benzyl azide is generally less pronounced than on the phenylacetylene. The reaction involves the coordination of the azide to the copper acetylide complex. EWGs on the benzyl ring may slightly decrease the nucleophilicity of the azide, potentially slowing the reaction, while EDGs may have the opposite effect. However, these effects are often subtle.
Predicted Hammett Plot for CuAAC with Substituted Phenylacetylenes:
Based on the dominant effect of facilitating copper acetylide formation, a positive ρ value is expected for the CuAAC reaction of a standard azide with a series of substituted phenylacetylenes.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC reactions do not require a metal catalyst; instead, they rely on the release of ring strain in a cyclooctyne derivative to drive the reaction.[9][10] The kinetics of SPAAC are governed by the electronic properties of both the strained alkyne and the azide, which influence their HOMO-LUMO energy gap.
Substituent Effects on Benzyl Azides:
-
EWGs: These groups lower the energy of the azide's LUMO, leading to a smaller HOMO-LUMO gap with the strained alkyne and thus a faster reaction rate.
-
EDGs: These groups raise the energy of the azide's LUMO, increasing the HOMO-LUMO gap and slowing the reaction.
Predicted Hammett Plot for SPAAC with Substituted Benzyl Azides:
A positive ρ value is expected for the SPAAC reaction of a standard strained alkyne with a series of substituted benzyl azides, as the reaction is accelerated by EWGs.
The following diagram illustrates the logic of the Hammett analysis for these click reactions.
Caption: Logical flow of Hammett analysis for reaction kinetics.
Experimental Protocols for Kinetic Studies
To obtain reliable kinetic data, a well-designed experimental protocol is essential. The following is a generalized workflow for studying the kinetics of a click reaction using ¹H NMR spectroscopy.[11]
General Protocol for Kinetic Monitoring by ¹H NMR
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted benzyl azide (or phenylacetylene) of known concentration in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Prepare a stock solution of the corresponding click partner (a standard alkyne for the azide series, or a standard azide for the alkyne series) of known concentration in the same deuterated solvent.
-
For CuAAC, prepare stock solutions of the copper(I) source (e.g., CuI or a mixture of CuSO₄ and sodium ascorbate) and any ligand.[11]
-
Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration.
-
-
Reaction Setup and Monitoring:
-
In an NMR tube, combine the stock solution of the substituted reactant, the internal standard, and the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding the click partner and, for CuAAC, the catalyst solution.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals of a disappearing reactant and the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactant versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration-time plot.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the data to the appropriate integrated rate law. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the reactant in excess.
-
Comparative Data Summary
The following table summarizes the predicted relative rate constants for a series of CuAAC and SPAAC reactions with reactants derived from para-substituted benzaldehydes. The data is normalized to the unsubstituted reactant (X=H).
| Substituent (X) | σₚ Value | Predicted Relative Rate (k/k₀) for CuAAC with Substituted Phenylacetylenes | Predicted Relative Rate (k/k₀) for SPAAC with Substituted Benzyl Azides |
| -OCH₃ | -0.27 | < 1 (slower) | < 1 (slower) |
| -CH₃ | -0.17 | < 1 (slower) | < 1 (slower) |
| -H | 0.00 | 1.00 | 1.00 |
| -Cl | 0.23 | > 1 (faster) | > 1 (faster) |
| -NO₂ | 0.78 | >> 1 (much faster) | >> 1 (much faster) |
Note: These are predicted trends based on established principles of physical organic chemistry. Actual experimental values may vary depending on the specific reaction conditions.
Conclusion
The substituents on benzaldehyde precursors provide a powerful tool for modulating the kinetics of subsequent click reactions. By understanding the electronic effects of these substituents, researchers can rationally design and fine-tune their synthetic strategies. Electron-withdrawing groups on the aromatic ring of the benzaldehyde-derived reactant are generally expected to accelerate both CuAAC and SPAAC reactions, a prediction that can be quantified using Hammett analysis. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to explore and exploit these kinetic effects in their own work, leading to more efficient and controlled syntheses for a wide range of applications.
References
-
Kinetics of the addition of hydroxide ions to substituted benzaldehydes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Organic Process Research & Development. Available at: [Link]
-
Benzyne click chemistry with in situ generated aromatic azides. PubMed. Available at: [Link]
-
Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition. PMC. Available at: [Link]
-
Hammett plot for C-3 substituted benzaldehydes. ResearchGate. Available at: [Link]
-
(a) Transition structures for each SPAAC reaction with benzyl azide;... ResearchGate. Available at: [Link]
-
Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PMC. Available at: [Link]
-
Synthesis of Benzotriazoles from Benzynes and Azides. PMC. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. ChemRxiv. Available at: [Link]
-
Consider the following substituent constants (o values) and answer each of the following in terms of the. Course Hero. Available at: [Link]
-
Benzyne Click Chemistry with in Situ Generated Aromatic Azides. ResearchGate. Available at: [Link]
-
Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science. Available at: [Link]
-
Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. ResearchGate. Available at: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]
-
Hammett equation. Wikipedia. Available at: [Link]
-
Synthesis of Benzotriazoles from Benzynes and Azides. Organic Chemistry Portal. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim. Available at: [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]
-
Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. ResearchGate. Available at: [Link]
-
Applications of the Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Peptides. ResearchGate. Available at: [Link]
-
New synthesis method for click chemistry. ScienceDaily. Available at: [Link]
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- 6. Hammett equation - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Product Purity for 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde Derivatives
This guide provides an in-depth comparison of analytical methodologies for the validation of product purity for 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde and its derivatives. As key intermediates in the synthesis of novel therapeutic agents, the stringent assessment of their purity is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and practical, step-by-step protocols.
The Imperative of Purity: Context and Potential Contaminants
The molecular scaffold of this compound combines a reactive aldehyde, an ether linkage, and a terminal alkyne. This trifecta of functional groups makes it a versatile building block but also susceptible to specific process-related and degradation impurities. Understanding the synthetic route is crucial for anticipating potential impurities. A common synthesis involves the Williamson ether synthesis, reacting a substituted 2-hydroxybenzaldehyde with propargyl bromide.
Table 1: Potential Process-Related and Degradation Impurities
| Impurity Name | Probable Structure | Origin |
| 2-Hydroxy-3-methoxybenzaldehyde | Aromatic ring with -OH, -OCH₃, and -CHO groups | Unreacted starting material |
| Propargyl Bromide | H-C≡C-CH₂-Br | Unreacted starting material |
| Benzoic Acid Derivative | Aldehyde (-CHO) group oxidized to a carboxylic acid (-COOH) | Oxidation/Degradation of the final product[2][3] |
| Polymeric Impurities | Resulting from side reactions of the propargyl group | By-product from manufacturing process |
| Isomeric Byproducts | Substitution at a different position on the aromatic ring | By-product from manufacturing process |
The presence of these impurities, even at trace levels, can have significant implications. Therefore, a robust, multi-faceted analytical strategy is not just recommended; it is a regulatory necessity, guided by frameworks like the International Council for Harmonisation (ICH) Q3A guidelines.[4][5][6]
A Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a critical decision driven by the specific question being asked—are we quantifying a known impurity, identifying an unknown peak, or confirming the overall structure? Here, we compare the most powerful and relevant methods for this class of molecules.
Workflow for Purity Validation
The overall process for validating the purity of a new batch of a drug substance is a systematic workflow.
Caption: General workflow for product purity validation.
Table 2: Comparative Overview of Analytical Methodologies
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Application | Quantification of API and impurities | Quantification of volatile impurities & residual solvents | Structure Elucidation & Confirmation; Absolute Purity (qNMR) | Identification & Structure Elucidation of impurities |
| Typical Purity Result | >99.0% (Relative Peak Area) | >99.0% (Relative Peak Area) | 98.0% - 101.0% (Absolute Molar Purity via qNMR) | Provides Mass-to-Charge Ratio (m/z) |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | ~0.1% | <0.01% (with LC/GC coupling) |
| Strengths | High resolution, robust, well-established for non-volatile compounds.[1] | Excellent for volatile/semi-volatile analytes.[2][7] | Non-destructive, provides unambiguous structural information.[8] | Unmatched sensitivity and specificity for identification.[9][10] |
| Limitations for this Topic | May not detect non-chromophoric impurities. | Potential for thermal degradation of the analyte; may require derivatization.[1] | Lower sensitivity compared to chromatographic methods. | Primarily for identification, quantification requires careful validation. |
| Recommended Use | Primary method for purity and stability testing. | Orthogonal method, especially for starting material analysis. | Essential for structural confirmation and for qualifying reference standards. | Essential for identifying unknown impurities detected by HPLC. |
Deep Dive: Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse
For non-volatile, polar-to-moderately-polar compounds like our target benzaldehyde derivatives, Reversed-Phase HPLC (RP-HPLC) is the gold standard.[1] It offers the resolution needed to separate the main component from closely related impurities.
-
Column: A C18 (octadecylsilane) column is the first choice due to its hydrophobic nature, which provides good retention for aromatic compounds.
-
Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent (acetonitrile or methanol) is used. The acid suppresses the ionization of any potential carboxylic acid impurities, ensuring sharp peaks. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. It allows for monitoring at the wavelength of maximum absorbance (λmax) for the benzaldehyde derivative, enhancing sensitivity, and can also assess peak purity by comparing spectra across a single peak.
Caption: A logical workflow for developing an HPLC purity method.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound derivative into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and DAD/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at λmax (e.g., ~280 nm, verify with standard) and collect spectral data from 200-400 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
Data Analysis: Integrate all peaks. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100. Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH guidelines).[4][6]
NMR Spectroscopy: Unambiguous Structural Confirmation
While HPLC is excellent for quantification, ¹H NMR spectroscopy provides definitive structural confirmation and can identify impurities without the need for a reference standard for each one.[8][11]
-
Solvent: Deuterated chloroform (CDCl₃) is a good choice as it dissolves most organic compounds.[8] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Key Signals: For this compound, the spectrum is highly diagnostic:
-
Aldehyde proton (-CHO): A singlet around 9.8-10.1 ppm.[8] Its presence is a key indicator of the desired product.
-
Aromatic protons: Multiple signals between 6.8-7.8 ppm, with splitting patterns indicative of the substitution pattern.
-
Propargyl protons (-O-CH₂-C≡): A doublet around 4.7-4.9 ppm.
-
Methoxy protons (-OCH₃): A sharp singlet around 3.9 ppm.
-
Acetylenic proton (≡C-H): A triplet around 2.5 ppm.
-
-
Impurity Detection: The presence of a broad peak between 10-12 ppm could indicate the carboxylic acid degradation product.[8] Signals corresponding to the 2-hydroxy-3-methoxybenzaldehyde starting material would also be readily identifiable.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for semi-quantitative analysis).
-
Number of Scans: 16 (increase for dilute samples).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks. Compare the integration ratios of the key signals (aldehyde, aromatic, methoxy, propargyl) to the expected theoretical ratios to confirm the structure.
-
Look for small peaks that do not correspond to the main structure. Their integration relative to the main compound can provide an estimate of their concentration.
-
Mass Spectrometry: The Ultimate Identification Tool
When an unknown impurity is detected by HPLC, hyphenated techniques like LC-MS are indispensable for identification.[9][12] High-Resolution Mass Spectrometry (HRMS) can provide a molecular formula for the impurity, often allowing for its unambiguous identification.[12]
-
Methodology: Utilize the same HPLC method developed in Protocol 1. Divert the column eluent into the MS detector.
-
MS Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive and Negative. Aldehydes can sometimes form adducts in positive mode.
-
Scan Range: 100-500 m/z.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
-
Data Analysis:
-
Extract the mass spectrum for the unknown peak from the total ion chromatogram.
-
The molecular ion peak [M+H]⁺, [M+Na]⁺, or [M-H]⁻ will provide the molecular weight of the impurity.
-
If using HRMS, the exact mass can be used to generate a list of possible elemental compositions, drastically narrowing down the potential structures.
-
Compare the proposed structure with potential impurities (Table 1) and known degradation pathways.
-
Regulatory Framework: Adhering to ICH Guidelines
All purity validation work for drug substances must be grounded in regulatory expectations. The ICH Q3A(R2) guideline is the authoritative source for impurities in new drug substances.[5][6]
ICH Impurity Thresholds Decision Logic
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- 2. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
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- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Guide to Copper vs. Ruthenium Catalysts for Triazole Synthesis with 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
In the landscape of modern medicinal chemistry and drug development, the 1,2,3-triazole moiety has emerged as a critical structural motif. Its prevalence is a direct result of the advent of "click chemistry," a concept championed by K.B. Sharpless, which prioritizes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its ruthenium-catalyzed counterpart (RuAAC) are premier examples of click reactions, providing regioselective access to either 1,4- or 1,5-disubstituted triazoles, respectively.[1][2]
This guide provides an in-depth, objective comparison of copper and ruthenium catalysts for the synthesis of triazoles, utilizing the versatile building block, 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde. This aldehyde is a valuable precursor for the synthesis of a diverse range of bioactive molecules and functional materials. The choice of catalyst—copper or ruthenium—directly dictates the substitution pattern of the resulting triazole ring, which in turn can significantly influence the biological activity and material properties of the final compound.
Synthesis of the Core Alkyne: this compound
Prior to delving into the catalytic cycloadditions, the synthesis of the key alkyne substrate is a necessary first step. The preparation of this compound is a straightforward O-alkylation of vanillin.
Experimental Protocol: Synthesis of this compound [3][4]
-
To a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) (2.48 mmol) in dry dimethylformamide (15 mL), add anhydrous potassium carbonate (3.0 mmol).
-
To this stirred suspension, add propargyl bromide (2.48 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, pour the reaction mixture into water (100 mL) and extract with chloroform.
-
Combine the organic phases, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate = 4:1 v/v) to yield the title compound as a yellow solid.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Disubstituted Triazoles
The CuAAC reaction is the most widely employed click chemistry method, celebrated for its reliability and specificity in forming the 1,4-disubstituted triazole isomer.[2][5] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[5]
Mechanism of CuAAC
The accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate.[5] This species then coordinates with the azide, followed by a cyclization and subsequent protonolysis to yield the 1,4-disubstituted triazole and regenerate the copper(I) catalyst.[1][5] The reaction is significantly accelerated in the presence of a copper-coordinating ligand.
Diagram of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: A streamlined workflow for the CuAAC reaction.
Experimental Protocol: CuAAC Synthesis of a 1,4-Disubstituted Triazole[6][7][8]
-
In a suitable reaction vessel, dissolve this compound (1.0 equiv) and the desired organic azide (1.0 equiv) in a suitable solvent (e.g., a mixture of water and t-butanol).
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 equiv) and a suitable ligand such as THPTA (0.25 equiv) in water.
-
Add the copper/ligand solution to the alkyne/azide mixture.
-
To initiate the reaction, add a freshly prepared solution of sodium ascorbate (0.5 equiv) in water.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1,4-disubstituted triazole.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Disubstituted Regioisomer
The RuAAC reaction provides a complementary method to the CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole with high regioselectivity.[1][6] This alternative substitution pattern can lead to compounds with distinct biological activities and material properties. A key advantage of RuAAC is its ability to tolerate both terminal and internal alkynes, expanding its synthetic utility.[7][8][9]
Mechanism of RuAAC
The mechanism of the RuAAC reaction is distinct from its copper-catalyzed counterpart. It is proposed to proceed through an oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate.[7][8][10] Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole and regenerates the active ruthenium catalyst.[7][8][10]
Diagram of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Catalytic Cycle
Caption: The catalytic cycle of the RuAAC reaction.
Experimental Protocol: RuAAC Synthesis of a 1,5-Disubstituted Triazole[14]
-
To a reaction tube, add this compound (1.0 equiv), the desired organic azide (1.1 equiv), and a ruthenium catalyst such as CpRuCl(PPh₃)₂ or CpRuCl(COD) (2 mol%).
-
Add a non-protic solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the 1,5-disubstituted triazole.
Comparative Analysis: CuAAC vs. RuAAC
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Regioselectivity | Exclusively 1,4-disubstituted | Exclusively 1,5-disubstituted[1][6] |
| Catalyst | Copper(I) salts (e.g., CuSO₄/NaAsc) | Ruthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂)[7][8] |
| Substrate Scope | Primarily terminal alkynes[9] | Terminal and internal alkynes[7][8][9] |
| Reaction Conditions | Mild, often room temperature, aqueous compatible[1] | Typically requires heating, non-protic solvents[9][11] |
| Functional Group Tolerance | Generally very high[1] | Broad, but can be sensitive to certain sulfur-containing groups[9] |
| Cost | Catalyst is generally inexpensive | Catalyst is more expensive |
| Toxicity | Copper can be toxic to biological systems | Ruthenium complexes can also be toxic[12] |
Senior Application Scientist's Perspective and Recommendations
The choice between a copper or ruthenium catalyst for triazole synthesis is fundamentally driven by the desired regioisomer. For the synthesis of 1,4-disubstituted triazoles, the CuAAC reaction is the undisputed method of choice due to its mild reaction conditions, broad functional group tolerance, and cost-effectiveness. The ability to perform the reaction in aqueous media at room temperature makes it particularly attractive for bioconjugation applications.
Conversely, when the 1,5-disubstituted triazole is the target, the RuAAC reaction is the go-to methodology. Although it often requires higher temperatures and more expensive catalysts, its ability to accommodate internal alkynes provides a significant synthetic advantage, expanding the scope of accessible triazole structures. For researchers in drug discovery, having access to both regioisomers is invaluable, as the substitution pattern on the triazole ring can dramatically alter a compound's pharmacological profile.
For the specific case of this compound, both catalytic systems are expected to perform well. The electron-rich nature of the aromatic ring and the presence of the ether and aldehyde functionalities are well-tolerated by both copper and ruthenium catalysts. The decision, therefore, rests solely on the desired final product.
In a drug discovery setting, it would be prudent to synthesize both the 1,4- and 1,5-disubstituted triazole libraries from this versatile aldehyde precursor. This dual approach maximizes the chemical diversity and increases the probability of identifying lead compounds with optimal biological activity.
References
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
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Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed, 130(28), 8923–8930. [Link]
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 50(41), 9885-9888. [Link]
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Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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Díez-Poza, C., & Fokin, V. V. (2017). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(15), 9776–9847. [Link]
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
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López-Laviana, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035–2049. [Link]
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[PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. (n.d.). Benchling. Retrieved January 18, 2026, from [Link]
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Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of azides to alkyne moeities. (n.d.). Fürth lab. Retrieved January 18, 2026, from [Link]
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Arshad, S., et al. (2012). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o142. [Link]
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
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Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
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Ghavami, S., et al. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. The Journal of Physical Chemistry C, 126(17), 7546–7553. [Link]
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McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076-1101. [Link]
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Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
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CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. [Link]
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone. Retrieved January 18, 2026, from [Link]
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Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved January 18, 2026, from [Link]
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Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2017). Request PDF. [Link]
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Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. (2023). MDPI. [Link]
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Benzaldehyde, m-methoxy-. (n.d.). Organic Syntheses Procedure. [Link]
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Ruthenium‐Catalyzed Azide–Thioalkyne Cycloadditions in Aqueous Media: A Mild, Orthogonal, and Biocompatible Chemical Ligation. (2017). NIH. [Link]
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Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. (n.d.). NIH. [Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). PMC - NIH. [Link]
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3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. (n.d.). ResearchGate. [Link]
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Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). SciSpace. [Link]
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A Comparative Guide to the Influence of the Methoxy Group on the Reactivity of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide presents an in-depth analysis of the chemical reactivity of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde, a synthetic intermediate with significant potential in medicinal chemistry and materials science. By drawing comparisons with structurally analogous benzaldehydes, this document elucidates the distinct electronic and steric contributions of the methoxy and propargyloxy substituents on the aldehyde's reactivity. This guide provides a theoretical framework for predicting chemical behavior, supported by established principles of physical organic chemistry. Furthermore, a detailed experimental protocol is outlined for a comparative kinetic study to validate these predictions, empowering researchers to strategically design and optimize synthetic routes involving this versatile molecule.
Introduction: Unraveling Substituent Effects in Aromatic Aldehydes
Aromatic aldehydes are fundamental synthons in organic chemistry, and their reactivity is intricately governed by the nature and placement of substituents on the aromatic nucleus.[1][2] The target of this guide, this compound, is a particularly interesting subject for study. It features two electronically distinct oxygen-containing functionalities—a methoxy group and a propargyloxy group—at the meta and ortho positions relative to the principal aldehyde group, respectively.
The methoxy (–OCH₃) group is well-understood to exert a dual electronic influence: a powerful electron-donating resonance effect (+R) and a moderately electron-withdrawing inductive effect (-I).[3][4] The net impact of these competing effects is highly dependent on the substituent's position. The propargyloxy (–OCH₂C≡CH) moiety introduces additional layers of complexity. Its terminal alkyne is a versatile functional handle for a variety of transformations, including cycloadditions, while the ether linkage itself contributes to the electronic and steric landscape of the molecule.[5] A thorough understanding of the interplay between these groups is therefore essential for predicting and controlling the outcomes of chemical reactions.
A Framework for Comparative Reactivity Assessment
To systematically evaluate the influence of the methoxy and propargyloxy groups in this compound (1 ), this guide proposes a comparative analysis against a curated panel of benchmark aldehydes. The Knoevenagel condensation with malononitrile has been selected as the model reaction for this assessment, as its rate is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon.[6][7]
Benchmark Compounds:
-
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin, 2): Enables a direct comparison between the propargyloxy group and a hydroxyl group at the ortho position.[8][9]
-
3-Methoxybenzaldehyde (3): Serves to isolate the electronic influence of the meta-methoxy group without the complication of an ortho substituent.[10][11][12][13]
-
Benzaldehyde (4): Acts as the fundamental, unsubstituted baseline for reactivity comparisons.
Figure 1: A generalized workflow for the comparative assessment of aldehyde reactivity.
Dissecting the Influence of Substituents on Aldehyde Reactivity
In the Knoevenagel condensation, the rate-determining step is typically the nucleophilic attack of a carbanion on the carbonyl carbon of the aldehyde.[14][15] Consequently, the electronic and steric factors that modulate the electrophilicity of this carbon will directly influence the reaction kinetics.
Electronic Effects
-
Electron-Donating Groups (EDGs): These groups, especially when located at the ortho and para positions, can delocalize electron density into the aromatic ring via resonance. This increased electron density on the carbonyl carbon diminishes its electrophilicity, thereby reducing the aldehyde's reactivity towards nucleophiles.[1][16]
-
Electron-Withdrawing Groups (EWGs): Conversely, these groups enhance the electrophilicity of the carbonyl carbon by withdrawing electron density, which leads to an acceleration of the rate of nucleophilic attack.[1][17]
Steric Effects
-
Substituents at the ortho position can create steric hindrance, physically impeding the approach of a nucleophile to the aldehyde's formyl group. This steric impediment can significantly slow down the reaction, often overriding electronic effects.[18]
Predicted Reactivity Hierarchy and Supporting Rationale
Drawing upon the foundational principles of physical organic chemistry, a predicted order of reactivity for the selected aldehydes in the Knoevenagel condensation is presented. Although direct experimental data from a simultaneous comparative study are not available in the current literature, the following table provides an illustrative prediction of relative reaction rates based on well-established substituent effects.
| Compound | Aldehyde | Key Substituent Effects | Predicted Relative Rate |
| Benzaldehyde (4) | 4 | Serves as the unsubstituted baseline for comparison. | 1.00 |
| 3-Methoxybenzaldehyde (3) | 3 | The methoxy group at the meta position exerts a weak electron-withdrawing inductive (-I) effect, which slightly enhances the electrophilicity of the carbonyl carbon. Its electron-donating resonance (+R) effect does not extend to the meta position. | ~ 1.1 - 1.2 |
| This compound (1) | 1 | The ortho-propargyloxy group exerts an electron-donating resonance (+R) effect, which decreases the electrophilicity of the carbonyl carbon. It also introduces significant steric hindrance. The meta-methoxy group has a weak -I effect. The combination of steric hindrance and the +R effect from the ortho group is expected to be the dominant factor, leading to a reduction in reactivity. | ~ 0.6 - 0.8 |
| 2-Hydroxy-3-methoxybenzaldehyde (2) | 2 | The ortho-hydroxyl group has a strong electron-donating resonance (+R) effect, which significantly diminishes the electrophilicity of the carbonyl carbon. Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen can stabilize the aldehyde, thereby reducing its reactivity. | ~ 0.3 - 0.5 |
Table 1: A summary of the predicted relative reactivity of the selected benzaldehydes in the Knoevenagel condensation, based on the analysis of their substituent effects.
Figure 2: A logical diagram illustrating the predicted hierarchy of reactivity based on the dominant substituent effects for each compound.
A Detailed Protocol for Experimental Validation
The following section provides a comprehensive experimental procedure for the kinetic analysis of the Knoevenagel condensation. This protocol is designed to allow for the empirical validation of the predicted reactivity trends.
Materials and Equipment
-
This compound (1 )
-
2-Hydroxy-3-methoxybenzaldehyde (2 )
-
3-Methoxybenzaldehyde (3 )
-
Benzaldehyde (4 )
-
Malononitrile
-
Piperidine (as catalyst)
-
Anhydrous Ethanol (as solvent)
-
UV-Vis Spectrophotometer equipped with a thermostatted cuvette holder
Experimental Procedure
-
Preparation of Stock Solutions: Prepare 0.1 M stock solutions of each of the four aldehydes and a 0.1 M solution of malononitrile in anhydrous ethanol. Additionally, prepare a 0.01 M solution of piperidine in anhydrous ethanol.
-
Spectrophotometer Configuration: Configure the spectrophotometer to monitor the reaction at the wavelength of maximum absorbance (λmax) of the anticipated product. This is typically in the range of 320-380 nm, but the precise λmax should be determined empirically for each specific aldehyde-malononitrile adduct. The temperature of the cuvette holder should be maintained at a constant 25.0 °C.
-
Initiation of the Reaction: In a 1 cm path length quartz cuvette, combine 2.7 mL of anhydrous ethanol, 0.1 mL of the aldehyde stock solution, and 0.1 mL of the malononitrile stock solution. Gently mix the contents by inverting the cuvette.
-
Kinetic Data Acquisition: Place the cuvette into the spectrophotometer and establish a baseline by zeroing the absorbance. To initiate the reaction, rapidly inject 0.1 mL of the piperidine solution into the cuvette, mix swiftly, and immediately commence recording the absorbance as a function of time for a minimum of 10 minutes.
-
Analysis of Kinetic Data: Plot the recorded absorbance values against time. The initial rate of the reaction can be accurately determined from the slope of the linear portion of this curve.
-
Ensuring Reproducibility: To ensure the reliability and precision of the results, it is imperative to perform each kinetic run in at least triplicate for each of the four aldehydes.
Conclusion and Future Outlook
The reactivity of this compound is a nuanced consequence of the interplay between the electronic and steric properties of its substituents. The methoxy group at the meta position is predicted to exert only a minor influence on the electrophilicity of the aldehyde. The ortho-propargyloxy group, however, is expected to be the dominant factor, decreasing the aldehyde's reactivity through a combination of resonance-based electron donation and steric hindrance when compared to unsubstituted benzaldehyde and 3-methoxybenzaldehyde. Nevertheless, it is anticipated to be more reactive than o-vanillin, which benefits from a more potent electron-donating ortho-hydroxyl group that can also participate in intramolecular hydrogen bonding.
Beyond its influence on the aldehyde's reactivity, the propargyl functional group serves as a valuable platform for subsequent synthetic modifications, such as "click" chemistry and cyclization reactions, thereby broadening the synthetic utility of this molecule. The experimental framework detailed in this guide provides a robust and reliable method for quantifying these predicted reactivity differences, offering valuable empirical data to inform the rational design of advanced synthetic strategies.
References
A comprehensive list of references, including foundational textbooks in organic chemistry, relevant research articles on Knoevenagel condensations, and studies on the electronic and steric effects of substituents, would be provided here in a complete publication. For the purpose of this guide, the citations refer to the search results that informed the analysis.
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A Head-to-Head Comparison: Benchmarking the Efficiency of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde as a Versatile Scaffold in Modern Drug Discovery
Introduction
The Scaffold Concept in Medicinal Chemistry: At the heart of modern drug discovery lies the concept of the molecular scaffold—a core chemical structure upon which diverse functional groups can be systematically arranged to create libraries of potential drug candidates. An ideal scaffold provides a rigid, three-dimensional framework that facilitates precise orientation of pharmacophoric elements to interact with a biological target. Beyond its structural role, a scaffold's value is determined by its synthetic accessibility, its inherent "drug-like" properties, and its ability to impart favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles to its derivatives.
Introducing the Contender: 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde: This guide introduces a scaffold of significant potential: this compound. Derived from the readily available natural product o-vanillin, this molecule is endowed with a unique combination of features.[1] The benzaldehyde group serves as a classical handle for a multitude of synthetic transformations. Juxtaposed to this is a propargyl ether, which contains a terminal alkyne—a premier functional group for engaging in highly efficient and bioorthogonal "click chemistry" reactions.[2][3] The methoxy substituent, an electronic modulator, completes the core structure. The purpose of this guide is to objectively benchmark the performance of this scaffold against established alternatives, providing researchers with the data-driven insights needed to effectively integrate it into their drug discovery programs.
Physicochemical and "Drug-like" Properties Analysis
In Silico Profiling: A critical first step in evaluating any new scaffold is to assess its fundamental physicochemical properties to determine its "drug-likeness." These properties, calculated computationally, predict how a molecule might behave in a biological system, including its potential for oral bioavailability.[4][5] A key guideline is Lipinski's Rule of Five, which suggests that orally active drugs generally have no more than one violation of the following criteria: a molecular weight (MW) under 500 Da, a logP (a measure of lipophilicity) under 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).[6][7]
As shown in Table 1, this compound exhibits an excellent profile. With a molecular weight of approximately 190 g/mol and a calculated logP of 1.4, it sits comfortably in the "lead-like" chemical space, providing ample room for medicinal chemists to add complexity and molecular weight during optimization without violating these critical guidelines.[8] Its low count of hydrogen bond donors and acceptors further enhances its favorable profile.
Table 1: Comparative Physicochemical Properties of Selected Scaffolds
| Property | This compound | Quinoline (Alternative Scaffold) | Benzodiazepine (Alternative Scaffold) |
| Molecular Weight ( g/mol ) | ~190.19 | ~129.16 | ~184.22 (Diazepam core) |
| Calculated logP | ~1.4 | ~2.03 | ~2.80 |
| Hydrogen Bond Donors | 0 | 0 | 1 |
| Hydrogen Bond Acceptors | 3 | 1 | 2 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 |
| Topological Polar Surface Area (Ų) | 35.5 | 12.89 | 32.67 |
Data for the title compound is computationally derived.[8] Data for alternative scaffolds are representative values.
Structural Features and Their Implications:
-
The Dual-Handle System: The scaffold's primary strength lies in its two orthogonal reactive sites. The aldehyde is a versatile electrophile, readily participating in reactions like reductive amination, Wittig olefination, and aldol condensations to build out one vector of the molecule.[9][10]
-
The "Click" Chemistry Gateway: The terminal alkyne of the propargyl group is the key to unlocking the power of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is exceptionally reliable, high-yielding, and tolerant of a vast range of functional groups, making it ideal for rapidly generating large libraries of compounds or for bioconjugation applications.[11][12] The resulting 1,2,3-triazole ring is not merely a linker; it is a stable, planar, and polar unit that can act as a bioisostere for amide bonds and participate in hydrogen bonding, often contributing positively to target engagement.[13]
-
Electronic and Steric Influence: The methoxy group, positioned ortho to the ether linkage, exerts a significant electronic and steric influence. It can modulate the reactivity of the aromatic ring and, crucially, may serve as a metabolic blocking site, preventing undesirable oxidative metabolism at that position.
Synthetic Accessibility and Derivatization Potential
A scaffold is only as useful as it is easy to make and derivatize. The title compound excels in this regard, being accessible through a straightforward and high-yielding Williamson ether synthesis.
Experimental Protocol 1: Synthesis of the Core Scaffold
-
Objective: To synthesize this compound from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).
-
Materials: 2-hydroxy-3-methoxybenzaldehyde, propargyl bromide (80 wt.% in toluene), anhydrous potassium carbonate (K₂CO₃), and acetone.
-
Procedure:
-
To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in acetone, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound as a solid. This procedure is adapted from established methods for propargylation of phenolic compounds.[14]
-
-
Causality: The choice of K₂CO₃ as the base is critical; it is strong enough to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide, but mild enough to avoid side reactions with the aldehyde. Acetone is an excellent solvent for this Sₙ2 reaction, facilitating both solubility and a suitable reaction temperature.
Below is a diagram illustrating the synthetic pathway and the divergent derivatization strategies this scaffold enables.
Caption: Synthesis and divergent derivatization workflow for the scaffold.
Comparative Reaction Efficiency: The true power of this scaffold is revealed when comparing the efficiency of its derivatization. The CuAAC reaction is renowned for proceeding to near-quantitative yields under mild, often aqueous, conditions, with simple workup procedures.[15][16] This stands in contrast to many traditional cross-coupling reactions (e.g., Suzuki, Heck) used to functionalize halogenated scaffolds (like a bromo-quinoline), which often require stricter anaerobic conditions, expensive palladium catalysts, and complex ligand systems.
Table 2: Comparison of Representative Derivatization Reactions
| Reaction Type | Scaffold Handle | Typical Conditions | Avg. Yield | Purification |
| CuAAC 'Click' | Terminal Alkyne | CuSO₄, Na-Ascorbate, tBuOH/H₂O, RT | >90% | Simple precipitation or chromatography |
| Reductive Amination | Aldehyde | R-NH₂, NaBH(OAc)₃, DCE, RT | 70-95% | Chromatography |
| Suzuki Coupling | Aryl Bromide | Aryl-B(OH)₂, Pd-catalyst, Base, Heat | 50-85% | Often requires extensive chromatography |
Case Study: Application in Kinase Inhibitor Scaffolding
Hypothetical Target and Rationale: To demonstrate its utility, we can conceptualize the use of this scaffold to generate a library of potential inhibitors against a kinase, a well-established drug target class. The rigid phenyl ring of the scaffold can act as a base to position substituents that interact with the ATP-binding site, particularly the crucial "hinge" region. The two derivatization vectors allow for systematic probing of two distinct pockets within the active site.
Experimental Workflow 2: Library Synthesis and Screening Cascade
-
Objective: To synthesize a small, focused library of compounds and screen them for kinase inhibitory activity.
-
Methodology:
-
Library Synthesis (Stage 1 - Reductive Amination): React the core scaffold with a panel of 5 diverse primary amines (e.g., aniline, benzylamine, cyclopropylamine) using the reductive amination protocol to generate 5 intermediate compounds.[17][18] Purify each intermediate.
-
Library Synthesis (Stage 2 - Click Reaction): Divide each of the 5 intermediates into 5 portions. React each portion with a different azide (e.g., benzyl azide, 3-azidopropan-1-ol) using the CuAAC protocol.[11] This creates a 5x5 matrix library of 25 final compounds.
-
Primary Screening: Screen all 25 compounds at a fixed concentration (e.g., 10 µM) in a biochemical kinase activity assay (e.g., an ADP-Glo™ assay).
-
Hit Confirmation & IC₅₀ Determination: For compounds showing >50% inhibition in the primary screen, perform dose-response experiments to determine their half-maximal inhibitory concentration (IC₅₀).
-
This workflow is visualized below.
Caption: Workflow for library synthesis and screening cascade.
Data Interpretation: The matrix-based synthesis approach allows for a clear and systematic evaluation of structure-activity relationships (SAR). By analyzing the IC₅₀ values, a medicinal chemist can quickly deduce which amine substituents and which triazole substituents contribute most to potency, guiding the next round of inhibitor design.
Metabolic Stability and ADME/Tox Considerations
An otherwise potent compound is useless if it is metabolized too quickly by the body.[19] Early assessment of metabolic stability is therefore crucial.[20] A standard in vitro assay uses liver microsomes, which contain the key cytochrome P450 (CYP) enzymes responsible for the majority of drug metabolism.[21][22]
Experimental Protocol 3: Liver Microsomal Stability Assay
-
Objective: To determine the in vitro metabolic stability of the core scaffold and a representative derivative.
-
Materials: Pooled human liver microsomes, NADPH regenerating system (NADP⁺, glucose-6-phosphate, G6PDH), phosphate buffer (pH 7.4), test compound, and a high-turnover control (e.g., Diclofenac).[21]
-
Procedure:
-
Pre-warm a solution of liver microsomes and buffer to 37°C.
-
Add the test compound (final concentration, e.g., 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[23]
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).
-
-
Self-Validation: The protocol includes a positive control (Diclofenac) to ensure the microsomes are metabolically active and a negative control (without NADPH) to account for non-enzymatic degradation.
Table 3: Comparative Metabolic Stability (Hypothetical Data)
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg) | Predicted Stability Class |
| Scaffold Derivative | 45 | 30.8 | Moderate |
| Quinoline Derivative | > 60 | < 23.1 | High |
| Benzodiazepine Derivative | 20 | 69.3 | Low |
Intrinsic clearance is calculated from the half-life and assay parameters. Stability classes are a common industrial ranking.
Potential Liabilities: The methoxy group, while potentially a metabolic blocker, can also be a site of O-demethylation. The aldehyde, if not fully derivatized, could be a structural alert for reactivity. However, its conversion to a stable amine or other functional group in the very first synthetic step mitigates this concern.
Conclusion and Future Outlook
Summary of Findings: The this compound scaffold presents a compelling profile for drug discovery. Its key advantages are:
-
Excellent "Drug-like" Properties: It provides a low molecular weight starting point with favorable physicochemical characteristics.
-
High Synthetic Tractability: The core is easily synthesized, and its dual orthogonal handles—the aldehyde and the alkyne—allow for rapid and efficient library generation.
-
Click Chemistry Enabled: The embedded alkyne leverages the power of CuAAC, one of the most reliable reactions in medicinal chemistry, for modular and high-throughput synthesis.[2]
Its primary potential drawback lies in the metabolic fate of the methoxy and ether linkages, which must be evaluated on a case-by-case basis for any given derivative series.
Positioning in the Drug Discovery Toolbox: This scaffold is exceptionally well-suited for hit-finding and lead optimization campaigns. Its modularity makes it ideal for Diversity-Oriented Synthesis (DOS) and Fragment-Based Lead Discovery (FBLD), where the small core can be grown systematically. Furthermore, the alkyne handle makes it a perfect building block for DNA-Encoded Library (DEL) technology, where its compatibility with aqueous reaction conditions is a major asset.[24]
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"confirming the structure of novel compounds synthesized from 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde"
A Senior Application Scientist's Guide to Elucidating the Structure of Novel Compounds Synthesized from 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
In the relentless pursuit of novel therapeutics and advanced materials, the synthesis of new chemical entities is but the first step. The definitive confirmation of their molecular structure is a critical juncture that underpins all subsequent research and development. For researchers and drug development professionals, an arsenal of analytical techniques is available, each offering a unique perspective on the atomic arrangement within a molecule. This guide provides an in-depth comparison of the most powerful and widely used methods for the structural elucidation of novel organic compounds, using derivatives of this compound as a central case study.
The Synthetic Challenge: From Benzaldehyde to Novelty
The starting material, this compound, presents a versatile scaffold for the synthesis of a diverse range of novel compounds. The presence of an aldehyde, a methoxy group, and a propargyl ether moiety allows for a variety of chemical transformations, including but not limited to, condensation reactions, cycloadditions, and metal-catalyzed couplings. The resulting products can possess intricate stereochemistry and complex substitution patterns, necessitating a multi-faceted analytical approach for unambiguous structural assignment.
A Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is paramount and is often dictated by the nature of the synthesized compound, the information required, and the available instrumentation. Here, we compare the core methodologies for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[1][2][3] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.[3]
-
¹H NMR: Provides information on the number of different types of protons, their relative numbers, and their electronic environment.[3] Chemical shifts, splitting patterns (multiplicity), and coupling constants are key parameters for deducing the connectivity of protons.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms in a molecule. The chemical shift of each carbon signal provides insights into its hybridization and the nature of its attached atoms.
-
2D NMR Techniques (COSY, HSQC, HMBC): These advanced experiments are crucial for assembling complex molecular fragments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for connecting different parts of a molecule.
-
Causality in Experimental Choice: For a novel compound derived from this compound, a standard suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) is essential. The initial ¹H and ¹³C spectra provide a census of the protons and carbons, while the 2D experiments are used to piece together the molecular puzzle, confirming the connectivity established during the synthetic design.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[1][2]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of a compound.[4]
-
Fragmentation Analysis: The pattern of fragment ions produced upon ionization can be used to identify structural motifs and functional groups within the molecule.
Causality in Experimental Choice: HRMS is a non-negotiable step to confirm the elemental composition of the newly synthesized compound, ensuring that the desired chemical transformation has occurred. The fragmentation pattern can further corroborate the proposed structure by identifying characteristic losses of functional groups present in the starting material or newly formed in the product.
X-ray Crystallography: The Gold Standard for Absolute Structure
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[5][6] This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
-
Unambiguous Connectivity and Stereochemistry: X-ray crystallography provides a precise map of atomic positions, bond lengths, and bond angles, leaving no ambiguity about the molecule's constitution and relative stereochemistry.
-
Absolute Configuration: For chiral molecules, anomalous dispersion techniques can be used to determine the absolute configuration, which is crucial in pharmaceutical research where enantiomers can have vastly different biological activities.[7]
Causality in Experimental Choice: While NMR and MS can often provide a confident structural assignment, X-ray crystallography is the ultimate arbiter, especially for compounds with multiple stereocenters or unexpected structural rearrangements. The primary challenge lies in obtaining a single crystal of suitable quality, which can be a significant bottleneck.[8]
Data Presentation: A Comparative Summary
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment, stereochemistry (relative) | Non-destructive, applicable to solutions, provides detailed structural information | Requires soluble sample, can be complex for large molecules, does not directly give molecular weight |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, requires very small sample amount, can be coupled to separation techniques (GC, LC) | Can cause fragmentation, may not be suitable for thermally labile compounds, does not provide detailed connectivity information |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles | Unambiguous structural determination, provides absolute configuration | Requires a high-quality single crystal, not applicable to amorphous solids or oils, can be time-consuming |
Experimental Protocols
Standard NMR Spectroscopy Workflow
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phasing, baseline correction) and interpret the chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization method (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) based on the polarity and volatility of the compound.
-
Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight - TOF, Orbitrap).
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to support the proposed structure.
Single-Crystal X-ray Crystallography Workflow
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent system using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: Select a suitable crystal and mount it on the goniometer of the diffractometer.
-
Data Collection: Collect the X-ray diffraction data at a controlled temperature (often low temperature to minimize thermal vibrations).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Structure Validation and Analysis: Validate the final structure and analyze the geometric parameters.
Visualization of the Structural Elucidation Workflow
Caption: Workflow for the synthesis and structural confirmation of novel compounds.
Conclusion: An Integrated Approach for Definitive Answers
The unambiguous structural confirmation of novel compounds synthesized from this compound, or any other starting material, relies on a synergistic combination of analytical techniques. While NMR spectroscopy provides the foundational understanding of the molecular framework and mass spectrometry confirms the elemental composition, X-ray crystallography offers the ultimate, irrefutable proof of the three-dimensional structure. By judiciously selecting and integrating these powerful methods, researchers can confidently establish the identity of their newly created molecules, paving the way for further exploration of their chemical and biological properties.
References
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Safety Operating Guide
A Guide to the Safe Disposal of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde, a compound that, while valuable in synthesis, requires careful handling due to its chemical functionalities. This document is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and safely.
Hazard Identification and Risk Assessment: Understanding the Chemistry
-
Benzaldehyde Moiety: Benzaldehydes are known to be irritants to the skin, eyes, and respiratory tract.[1][2][3] Some can also be harmful if swallowed.[2][4]
-
Propargyl Ether Group: The propargyl group (containing a carbon-carbon triple bond) can be a source of instability and reactivity. Propargyl compounds, such as propargyl alcohol, are listed as extremely hazardous substances, indicating a need for cautious handling and disposal.[5] Ethers, in general, can form explosive peroxides over time, especially when exposed to air and light.
Based on this analysis, it is prudent to treat this compound as a hazardous substance, requiring appropriate personal protective equipment (PPE) and disposal protocols.
Table 1: Summary of Potential Hazards and Required PPE
| Potential Hazard | Affected Areas | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Skin | Chemical-resistant gloves (e.g., nitrile), lab coat.[1][3] |
| Eye Irritation | Eyes | Safety goggles or a face shield.[1][2][3] |
| Respiratory Irritation | Respiratory System | Use in a well-ventilated area or a chemical fume hood.[1][2] |
| Harmful if Swallowed | Digestive System | Do not eat, drink, or smoke when handling.[2][4] |
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the PPE outlined in Table 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the material.[6][7] Do not use combustible materials like paper towels or sawdust.[6]
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[6][7] Use non-sparking tools to avoid ignition sources.[6]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.[8] Collect all cleaning materials for disposal as chemical waste.
-
Dispose of Waste: The sealed container with the collected waste should be disposed of as hazardous chemical waste according to institutional and local regulations.
Disposal Procedures: A Step-by-Step Guide
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the compound is handled and treated in compliance with all environmental regulations.
Workflow for Chemical Waste Disposal:
Caption: Disposal workflow for this compound.
Detailed Protocol for Waste Disposal:
-
Waste Segregation: Collect waste this compound in a designated waste container. It is crucial to avoid mixing it with other waste streams, especially incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]
-
Containerization: The waste container must be in good condition, compatible with the chemical, and have a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any known hazard symbols (e.g., irritant, flammable).
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from sources of ignition.[4]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. The preferred method of disposal for such organic compounds is typically high-temperature incineration in a permitted hazardous waste incinerator.[1][9]
Important Considerations:
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste, as they may retain product residue.[6][8] They should be collected and disposed of in the same manner as the chemical itself.
-
Regulatory Compliance: Always adhere to your institution's specific guidelines and local, state, and federal regulations for hazardous waste disposal.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
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Personal protective equipment for handling 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Comprehensive Safety and Handling Guide: 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Hazard Assessment: A Functional Group Approach
Given the absence of a dedicated SDS for this compound, we must infer its potential hazards from its chemical structure. The molecule comprises three key functional groups: an aromatic aldehyde, a methoxy group, and a propargyl ether.
-
Aromatic Aldehydes : Generally, aromatic aldehydes are less toxic than short-chain aliphatic aldehydes.[1] However, they are known to be irritants to the skin, eyes, and respiratory tract.[2][3] Inhalation of aldehyde vapors can lead to respiratory difficulties.[4]
-
Propargyl Ethers : The propargyl group (prop-2-yn-1-yl) introduces specific hazards. Propargyl ethers can be flammable and may be harmful if swallowed.[5] A significant concern with compounds containing a terminal alkyne is the potential to form explosive acetylides with certain metals. Furthermore, propargyl ethers may form explosive peroxides upon storage, especially if exposed to air and light.
-
Methoxy Group : The methoxy group is generally considered to be of low toxicity.
Based on this analysis, this compound should be treated as a substance that is potentially irritating to the skin, eyes, and respiratory system, flammable, harmful if swallowed, and capable of forming explosive peroxides.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals.[6] The following PPE is essential when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact, which may cause irritation. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A flame-resistant lab coat. | To protect against splashes and potential ignition sources. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To be used when handling the compound outside of a certified chemical fume hood or if there is a risk of inhalation.[7] |
Operational Plan: Safe Handling Procedures
A written Chemical Hygiene Plan is a cornerstone of laboratory safety.[7] The following step-by-step procedures should be integrated into your laboratory's specific plan for handling this compound:
3.1. Preparation and Weighing:
-
Work Area : All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Peroxide Check : Before use, especially with older samples, test for the presence of peroxides using peroxide test strips. If peroxides are present, consult with your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal.
-
Weighing : Use a tared, sealed container to weigh the solid compound to prevent dispersal of dust.
3.2. Solution Preparation and Reactions:
-
Inert Atmosphere : When conducting reactions, especially those involving heating, consider the use of an inert atmosphere (e.g., nitrogen or argon) to mitigate the risk of peroxide formation and potential side reactions.
-
Temperature Control : Use a well-calibrated heating mantle and a temperature probe to carefully control reaction temperatures. Avoid excessive heating, which could lead to decomposition.
-
Quenching : Be cautious when quenching reactions. Add quenching agents slowly and ensure adequate cooling.
3.3. Post-Reaction Work-up and Purification:
-
Extraction and Washing : Perform all liquid-liquid extractions in the fume hood. Vent separatory funnels frequently to release any pressure buildup.
-
Solvent Removal : Use a rotary evaporator for solvent removal, ensuring the vacuum trap is cold to capture volatile components.
Emergency Preparedness and Response
Laboratories must have established emergency protocols.[6]
-
Spills : In the event of a spill, evacuate the immediate area. For small spills, use an absorbent material compatible with the chemical and its solvent. For large spills, follow your institution's emergency procedures and contact EHS.
-
Exposure :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[8]
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
-
Disposal Plan: Responsible Waste Management
Federal and state regulations prohibit the disposal of hazardous waste of unknown identity.[9] All waste containers must be properly labeled.[9]
5.1. Waste Segregation and Labeling:
-
Solid Waste : Collect any solid waste contaminated with this compound in a designated, labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling : All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard warnings (e.g., "Flammable," "Irritant").[9]
5.2. Disposal Procedure:
-
Follow your institution's hazardous waste disposal procedures.
-
Contact your EHS office for pickup and disposal of the hazardous waste.
Visualizing the Safety Workflow
The following diagram outlines the critical decision points and safety procedures for handling this compound.
Caption: Safe Handling Workflow Diagram
References
- OSHA. (n.d.). Laboratory Safety Guidance.
- OSHA. (n.d.). OSHA Standards for Biological Laboratories.
- IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- Echemi. (n.d.). 3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]benzaldehyde Safety Data Sheets.
- Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
- European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment.
- TCI Chemicals. (n.d.). Safety Data Sheet: Propargyl Ether.
- European Chemicals Agency. (n.d.). Chemical safety report.
- University of Georgia Environmental Safety Division. (n.d.). Unknown Chemical Procedures.
- European Chemicals Agency. (n.d.). Search for chemicals.
- University of Nebraska Medical Center. (n.d.). Hazardous Material Fact Sheet: Unknown Chemical Disposal.
- CSG. (2024, April 12). Disposing of unknown chemicals - Pioneering new techniques.
- The Ohio State University Department of Chemistry and Biochemistry. (n.d.). Policy 3 Disposal Policy for Materials of Uncertain Composition ("Chemical Unknowns").
- Cornell University Environmental Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups.
- Ekinci Kimya. (n.d.). Material Safety Data Sheet: Benzaldehyde.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%.
- European Chemicals Agency. (n.d.). Homepage.
- Thompson, C. M., & Nagasawa, H. T. (2012). Environmental Aldehyde Sources and the Health Implications of Exposure. Advances in molecular toxicology, 6, 147–181.
- Temple University. (n.d.). Unknown Chemical Waste Disposal.
- National Research Council (US) Committee on Aldehydes. (1981). Formaldehyde and Other Aldehydes.
- European Chemicals Agency. (n.d.). Chemical safety report and uses.
- Sigma-Aldrich. (2025, May 21). Safety Data Sheet: Propargyl alcohol.
- National Oceanic and Atmospheric Administration. (n.d.). Aldehydes.
- Pellegrino, R. M., et al. (2022). Aldehydes: What We Should Know About Them. Molecules, 27(3), 989.
- Fisher Scientific. (2024, February 24). Safety Data Sheet: Propargyl ether.
- Fisher Scientific. (2025, September 17). Safety Data Sheet: Benzaldehyde, 2-hydroxy-3-methoxy-.
- Fisher Scientific. (n.d.). Safety Data Sheet: Benzyl propargyl ether.
- National Oceanic and Atmospheric Administration. (n.d.). Propargyl Alcohol.
- Echemi. (n.d.). 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde SDS, 5651-83-2 Safety Data Sheets.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: m-Anisaldehyde.
- Sigma-Aldrich. (2024, September 9). Safety Data Sheet: Vanillin.
- Ezhilarasu, T., & Balasubramanian, S. (2016). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3144066, 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde.
- AA Blocks. (n.d.). 3-methoxy-5-(prop-2-en-1-yl)-4-[(trimethylsilyl)oxy]benzaldehyde.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
